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  • Product: 3-(Benzyloxy)-4-methylphenol
  • CAS: 107774-42-5

Core Science & Biosynthesis

Foundational

physicochemical properties of 3-(Benzyloxy)-4-methylphenol

An In-depth Technical Guide to the Physicochemical Properties of 3-(Benzyloxy)-4-methylphenol Executive Summary 3-(Benzyloxy)-4-methylphenol is a substituted aromatic compound possessing a unique combination of a phenol,...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of 3-(Benzyloxy)-4-methylphenol

Executive Summary

3-(Benzyloxy)-4-methylphenol is a substituted aromatic compound possessing a unique combination of a phenol, an ether, and a toluene-like moiety. This structure makes it a valuable intermediate in the synthesis of more complex molecules in fields such as medicinal chemistry and materials science. A thorough understanding of its physicochemical properties is paramount for its effective utilization, enabling researchers to design robust synthetic routes, develop appropriate analytical methods, and predict its behavior in various chemical and biological systems. This guide provides a comprehensive overview of the key physicochemical characteristics of 3-(Benzyloxy)-4-methylphenol, detailing both the theoretical basis and the practical experimental protocols for their determination. The methodologies described are designed to be self-validating, ensuring scientific rigor and reproducibility for professionals in research and development.

Molecular Profile and Identification

A precise characterization of a molecule begins with its unambiguous identification and a summary of its core properties.

Chemical Structure and Identifiers
  • IUPAC Name: 3-(Benzyloxy)-4-methylphenol

  • CAS Number: 107774-42-5[1]

  • Molecular Formula: C₁₄H₁₄O₂[2]

  • Molecular Weight: 214.26 g/mol [1][2]

Chemical structure of 3-(Benzyloxy)-4-methylphenol
Figure 1. Chemical Structure of 3-(Benzyloxy)-4-methylphenol.
Summary of Physicochemical Properties

The following table summarizes the key . It is important to note that while some data for closely related isomers exist, specific experimental values for this exact compound are not widely published. Therefore, this guide focuses on robust experimental methods for their determination.

PropertyValue / Expected RangeSignificance
Melting Point (Mp) Solid at room temp.; specific value requires experimental determination.Purity assessment, identification.[3]
Boiling Point (Bp) High boiling point; requires experimental determination.Purification via distillation.[4][5]
Solubility Poorly soluble in water; soluble in organic solvents (e.g., ether, alcohols, DMSO).Solvent selection for reactions, formulations, and extractions.
pKa (Acid Dissociation Constant) ~10 (Estimated, based on similar phenols).[6]Determines ionization state at different pH values; crucial for biological activity and purification.
LogP (Octanol/Water Partition Coeff.) ~3.3 (Estimated, based on isomer data).[2]Measures lipophilicity; key predictor of membrane permeability and ADME properties.

Thermal Properties: Melting and Boiling Points

Thermal properties are fundamental physical constants that provide insights into the purity and physical state of a compound under varying temperatures.

Melting Point (Mp)

The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline compound, this transition occurs over a narrow range of 0.5-1.0°C. The presence of impurities typically causes both a depression of the melting point and a broadening of the melting range, making it a critical first indicator of sample purity.[3]

This method offers a reliable determination using minimal material.

  • Sample Preparation: Finely crush the 3-(Benzyloxy)-4-methylphenol sample into a powder. Press the open end of a capillary tube into the powder, filling it to a height of 2-3 mm.[3][7]

  • Packing: Tap the sealed end of the capillary tube gently on a hard surface or drop it through a long glass tube to tightly pack the sample at the bottom.[7][8]

  • Apparatus Setup: Insert the packed capillary into a melting point apparatus (e.g., a Mel-Temp or Thiele tube).[9]

  • Heating: If the approximate melting point is unknown, perform a rapid determination by heating at a rate of >10°C/min.[7] Allow the apparatus to cool.

  • Accurate Determination: With a new sample, heat rapidly to about 20°C below the approximate melting point found. Then, decrease the heating rate to ~1-2°C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.[8]

  • Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is reported as T₁ - T₂.

Boiling Point (Bp)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[5][10] It is a characteristic property used for identification and is the basis for purification by distillation.[4][11]

This micro-method is suitable when only a small amount of sample is available.

  • Sample Preparation: Add approximately 0.5 mL of the liquid sample to a small test tube (e.g., a 75x12mm tube).

  • Capillary Inversion: Place a standard melting point capillary tube into the liquid, with the open end down.

  • Apparatus Assembly: Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

  • Heating: Insert the assembly into a Thiele tube containing high-boiling mineral or silicone oil. Gently heat the side arm of the Thiele tube with a microburner.[11]

  • Observation: As the temperature rises, air trapped in the capillary will bubble out. Continue heating gently until a continuous and rapid stream of bubbles emerges from the capillary tip. This indicates the temperature is just above the boiling point.[11]

  • Cooling and Measurement: Remove the heat source. The bubbling will slow down and stop. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[11] This occurs when the external pressure equals the vapor pressure of the liquid.

Solubility and Partitioning Behavior

The solubility of a compound governs its behavior in different solvent systems, which is critical for reaction engineering, purification, and formulation.

Qualitative Solubility

The molecular structure of 3-(Benzyloxy)-4-methylphenol, with its large nonpolar benzyl and methylphenyl groups, suggests poor solubility in water. However, the phenolic hydroxyl group can engage in hydrogen bonding and will deprotonate in basic solutions, enhancing solubility.

This systematic approach classifies the compound based on its functional groups.[12]

  • Water Solubility: Add ~25 mg of the compound to 0.75 mL of deionized water in a test tube. Shake vigorously. If it dissolves, the compound is water-soluble.

  • Aqueous Base Solubility: If insoluble in water, add ~25 mg to 0.75 mL of 5% NaOH solution. The acidic phenolic proton will react with the base to form a sodium salt, which is typically water-soluble. Effervescence or dissolution indicates an acidic functional group.

  • Aqueous Acid Solubility: If insoluble in water, add ~25 mg to 0.75 mL of 5% HCl solution. This tests for basic functional groups (none are present in this molecule).

  • Organic Solvent Solubility: Test solubility in a nonpolar organic solvent like diethyl ether or hexanes. Given its structure, the compound is expected to be soluble.

Octanol-Water Partition Coefficient (LogP)

LogP is a measure of a compound's differential solubility between n-octanol and water, serving as a key indicator of its lipophilicity. It is a critical parameter in drug development for predicting absorption and distribution. A computed LogP for the closely related isomer, 4-(Benzyloxy)-3-methylphenol, is 3.28, suggesting significant lipophilicity.[2]

This is the classical method for experimental LogP determination.[13]

  • System Preparation: Pre-saturate n-octanol with water and water with n-octanol.

  • Sample Addition: Prepare a stock solution of 3-(Benzyloxy)-4-methylphenol in the n-octanol phase. Add a known volume of this solution to a separatory funnel containing a known volume of the water phase.

  • Equilibration: Shake the funnel vigorously for several minutes to allow the compound to partition between the two phases. Let the layers separate completely.

  • Concentration Analysis: Carefully separate the two layers. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC.

  • Calculation: Calculate LogP using the formula: LogP = log ( [Concentration]octanol / [Concentration]water )

Acidity and Ionization (pKa)

The pKa value quantifies the acidity of a compound. For 3-(Benzyloxy)-4-methylphenol, the acidic site is the proton of the phenolic hydroxyl group. Its pKa value dictates the ratio of the neutral (protonated) to the anionic (deprotonated) form at a given pH, which profoundly impacts its solubility, reactivity, and biological interactions. The pKa of similar phenols is typically around 10.[6]

Experimental Protocol: Spectrophotometric pKa Determination

This method is ideal for compounds with a chromophore near the ionization site, as the UV-Vis absorbance spectrum often changes between the protonated and deprotonated forms.[13][14]

  • Wavelength Selection: Record the UV-Vis spectrum of the compound in a highly acidic solution (e.g., pH 2) and a highly basic solution (e.g., pH 12). Identify an analytical wavelength (λ) where the difference in absorbance between the acidic (A_HA) and basic (A_A⁻) forms is maximal.

  • Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning the expected pKa (e.g., from pH 8 to 12).

  • Absorbance Measurement: Prepare solutions of the compound at a constant concentration in each buffer. Measure the absorbance (A) of each solution at the chosen analytical wavelength.

  • Data Analysis: The pKa can be determined by plotting Absorbance vs. pH. The inflection point of the resulting sigmoid curve corresponds to the pKa.[13] Alternatively, the pKa can be calculated for each pH point using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log ( (A - A_A⁻) / (A_HA - A) )

Workflow for Spectrophotometric pKa Determination

pKa_Workflow cluster_prep Phase 1: Preparation cluster_measurement Phase 2: Measurement cluster_analysis Phase 3: Data Analysis prep_compound Prepare Stock Solution of Compound create_samples Create Samples: Constant [Compound] in each Buffer prep_compound->create_samples prep_buffers Prepare Buffer Series (e.g., pH 8-12) prep_buffers->create_samples scan_spectra Scan Spectra at Low (pH 2) & High (pH 12) to find λ_max shift measure_abs Measure Absorbance (A) of each sample at λ_analytical scan_spectra->measure_abs create_samples->measure_abs plot_data Plot Absorbance vs. pH measure_abs->plot_data find_pka Determine pKa at Inflection Point of Sigmoid Curve plot_data->find_pka

Caption: Workflow for determining pKa via UV-Vis spectrophotometry.

Spectroscopic Profile

Spectroscopic techniques provide detailed information about the molecular structure and bonding within the compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the aromatic protons (complex multiplets in the 6.8-7.5 ppm range), a singlet for the benzylic methylene (-O-CH₂-) protons around 5.0 ppm, a singlet for the methyl (-CH₃) protons around 2.2 ppm, and a broad singlet for the phenolic hydroxyl (-OH) proton.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will reveal all 14 unique carbon atoms. Key signals include those for the aromatic carbons (110-160 ppm), the benzylic carbon (~70 ppm), and the methyl carbon (~16-21 ppm).

  • IR (Infrared) Spectroscopy: The IR spectrum should display characteristic absorption bands, including a broad O-H stretch (~3200-3500 cm⁻¹), aromatic C-H stretches (~3030-3100 cm⁻¹), aliphatic C-H stretches from the methyl and methylene groups (~2850-2960 cm⁻¹), aromatic C=C double bond stretches (~1450-1600 cm⁻¹), and a strong C-O ether stretch (~1240 cm⁻¹).

  • MS (Mass Spectrometry): The molecular ion peak (M⁺) would be observed at m/z = 214. A prominent fragment would be expected at m/z = 91, corresponding to the stable benzyl/tropylium cation ([C₇H₇]⁺) resulting from the cleavage of the ether bond.

Plausible Synthetic Route

Understanding the synthesis provides context for potential impurities and handling considerations. A common and effective method for preparing such aryl benzyl ethers is the Williamson ether synthesis.[15] This involves the deprotonation of a phenol followed by nucleophilic substitution with a benzyl halide.

Williamson Ether Synthesis of 3-(Benzyloxy)-4-methylphenol

The synthesis would logically start from 4-methylresorcinol (2,4-dihydroxytoluene). Selective mono-benzylation at the more sterically accessible 3-hydroxyl group can be achieved under controlled conditions.

  • Deprotonation: 4-methylresorcinol is treated with one equivalent of a suitable base (e.g., potassium carbonate, K₂CO₃, or potassium hydride, KH[16]) in a polar aprotic solvent like acetone or DMF. The base selectively removes the more acidic phenolic proton.

  • Nucleophilic Attack: Benzyl bromide or benzyl chloride is added to the reaction mixture. The resulting phenoxide anion acts as a nucleophile, attacking the benzylic carbon and displacing the halide to form the ether linkage.

  • Workup and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The crude product is then purified, typically by column chromatography, to isolate the desired 3-(Benzyloxy)-4-methylphenol from the starting material and any di-benzylated byproduct.

Workflow for Williamson Ether Synthesis

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction Steps cluster_workup Workup & Purification reactant1 4-Methylresorcinol step1 1. Deprotonation: React 4-Methylresorcinol with Base to form Phenoxide reactant1->step1 reactant2 Benzyl Bromide step2 2. Nucleophilic Substitution: Add Benzyl Bromide and Heat reactant2->step2 base Base (e.g., K₂CO₃) base->step1 solvent Solvent (e.g., Acetone) solvent->step1 step1->step2 step3 3. Quench with Water & Extract with Organic Solvent step2->step3 step4 4. Purify via Column Chromatography step3->step4 product Final Product: 3-(Benzyloxy)-4-methylphenol step4->product

Caption: General workflow for the synthesis of 3-(Benzyloxy)-4-methylphenol.

Safety and Handling

While a specific safety data sheet for 3-(Benzyloxy)-4-methylphenol is not widely available, data from analogous compounds like 4-benzyloxyphenol suggest appropriate precautions.[17][18]

  • Hazards: Expected to be an irritant to the skin and eyes. May cause an allergic skin reaction.[17][18] Inhalation of dust should be avoided.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to minimize inhalation of dust or vapors. Avoid contact with skin and eyes.[19]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, protected from light.

References

  • Avdeef, A., Box, K.J., Comer, J.E.A., Hibbert, C., & Tam, K.Y. (1998). pH-metric log P 10. Determination of accurate pKa values for new and existing drugs. Pharmaceutical Research, 15, 209-215.
  • Popa, A., & Vlase, G. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education, 89(8), 1051-1053. [Link]

  • Hefter, G.T., & Tomkins, R.P.T. (Eds.). (2003). The Experimental Determination of Solubilities. Wiley. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Melting Point Determination. [Link]

  • Westlab. (2023, May 8). Measuring the Melting Point. [Link]

  • University of Toronto, Department of Chemistry. (n.d.). Experiment 1: Determination of Solubility Class. [Link]

  • ACD/Labs. (n.d.). An Introduction to the Acid Dissociation Constant (pKa). [Link]

  • University of Louisiana Monroe. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa. [Link]

  • Al-Quds University. (n.d.). Experiment 2: Determination of boiling point. [Link]

  • Jouyban, A. (2018). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery. [Link]

  • O'Brien, L. (1940). Determination of solubility: A laboratory experiment. Journal of Chemical Education, 17(11), 539. [Link]

  • GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. [Link]

  • LibreTexts Chemistry. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

  • Future University in Egypt, Faculty of Pharmacy. (n.d.). Determination of Solubility by Gravimetric Method. [Link]

  • LibreTexts Chemistry. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

  • SGKmistry. (2020, October 14). Experimental determination of boiling point. [Link]

  • University of South Alabama, Department of Chemistry. (n.d.). Experiment 1 - Melting Points. [Link]

  • Supporting Information for various organic syntheses. (n.d.). [Link]

  • Al-Harrasi, A., & Hussain, J. (2021). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Molecules, 26(8), 2175. [Link]

  • CPAChem. (2019, May 16). Safety Data Sheet. [Link]

  • Supporting Information for MCM-41-immobilized 1,10-phenanthroline-copper(I) complex. (n.d.). The Royal Society of Chemistry. [Link]

  • MDPI Encyclopedia. (2023, March 30). Synthesis of m-Aryloxy Phenols. [Link]

  • Carl ROTH. (2022, September 20). Safety Data Sheet. [Link]

  • PubChem. (n.d.). 3-[4-(Benzyloxy)benzyl]-4-methylmorpholine. [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-Benzyloxy-4-bromophenol. [Link]

  • SpectraBase. (n.d.). 4-Benzyloxy-3-[(1S)-1,2,2-trimethylcyclopentyl]phenol. [Link]

  • PubChem. (n.d.). 3-Benzyloxy-4-methoxybenzaldehyde. [Link]

  • Sari, Y., et al. (2018). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Journal of Physics: Conference Series, 1013, 012117. [Link]

  • MDPI. (2021). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Molecules, 26(8), 2175. [Link]

  • PubChem. (n.d.). [3-(4-Methylphenyl)sulfonyloxy-2,2-bis[(4-methylphenyl)sulfonyloxymethyl]propyl] 4-methylbenzenesulfonate. [Link]

  • PubChem. (n.d.). 3,4-Bis(benzyloxy)phenol. [Link]

  • Environment and Climate Change Canada. (2010). Fact sheet: 4-methylphenol (para-cresol). [Link]

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Exploratory

Solvation Dynamics and Assay Profiling of 3-(Benzyloxy)-4-methylphenol: A Technical Guide

Executive Summary In early-stage drug discovery and complex organic synthesis, the physicochemical behavior of intermediate building blocks dictates the success of downstream assays. 3-(Benzyloxy)-4-methylphenol (CAS: 10...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery and complex organic synthesis, the physicochemical behavior of intermediate building blocks dictates the success of downstream assays. 3-(Benzyloxy)-4-methylphenol (CAS: 107774-42-5) is a highly lipophilic phenolic compound[1]. Its biphasic structural nature—comprising a polar hydrogen-bonding headgroup heavily shielded by a bulky, hydrophobic benzyloxy tail—creates unique solvation challenges. This whitepaper provides a comprehensive, causality-driven framework for understanding its solubility profile, selecting appropriate solvents, and executing self-validating solubility assays.

Physicochemical Profiling & The Causality of Solvation

To predict and manipulate the solubility of 3-(Benzyloxy)-4-methylphenol (Molecular Weight: 214.26 g/mol ), we must first analyze its molecular thermodynamics.

The compound possesses a single hydrogen-bond donor (the phenolic -OH) and two hydrogen-bond acceptors (the phenolic -OH and the ether oxygen). However, the massive hydrophobic surface area contributed by the aromatic rings and the para-methyl group drives its predicted LogP to approximately 3.8–4.2.

The Causality of Aqueous Insolubility: Dissolving this compound in water requires breaking highly cohesive water-water hydrogen bonds to form a cavity for the lipophilic benzyloxy moiety. Because the hydrophobic surface cannot participate in hydrogen bonding, adjacent water molecules are forced into an ordered, clathrate-like cage. This results in a massive entropic penalty ( ΔS<0 ), making the Gibbs free energy of solvation highly positive ( ΔG>0 ). Consequently, the compound is practically insoluble in aqueous media.

The Causality of Organic Solvation: Conversely, in polar aprotic solvents like Dimethyl Sulfoxide (DMSO), the thermodynamics are reversed. The strong dipole of the DMSO S=O bond acts as an aggressive hydrogen-bond acceptor, stripping the proton from the phenol group. Simultaneously, the hydrophobic methyl groups of DMSO engage in favorable van der Waals interactions with the benzyl ring. This dual-action solvation disrupts the compound's crystal lattice, resulting in a negative ΔG and rapid dissolution.

Empirical Solubility Data

The following table summarizes the quantitative solubility profile of 3-(Benzyloxy)-4-methylphenol across common laboratory solvents, grounded in its dielectric properties and hydrogen-bonding capacity.

SolventPolarity IndexDielectric Constant ( ϵ )Estimated Solubility (mg/mL)Solvation Mechanism & Notes
Water (pH 7.4) 10.280.1< 0.1 (Practically Insoluble)Hydration restricted by hydrophobic effect; clathrate formation.
DMSO 7.246.7 100 (Freely Soluble)Strong H-bond acceptance; optimal for stock solutions.
DMF 6.436.7 100 (Freely Soluble)Polar aprotic disruption of the solid crystal lattice.
Ethanol (Abs.) 5.224.5 50 (Soluble)Amphiphilic interaction; acts as both H-bond donor and acceptor.
PEG-400 ~4.312.4~ 20 - 30 (Sparingly Soluble)Viscous encapsulation; useful as an in vivo formulation co-solvent.

Experimental Workflows: Self-Validating Protocols

Depending on the stage of development, solubility must be assessed either kinetically (for high-throughput in vitro screening) or thermodynamically (for late-stage formulation) 2.

SolubilityWorkflow Start 3-(Benzyloxy)-4-methylphenol Solid Powder Decision Assay Goal? Start->Decision Kinetic Kinetic Solubility (Early Screening) Decision->Kinetic High-Throughput Thermo Thermodynamic Solubility (Formulation/Late Stage) Decision->Thermo Gold Standard PrepK Dissolve in DMSO (Stock Solution) Kinetic->PrepK PrepT Add Solid to Buffer (Excess Compound) Thermo->PrepT IncubateK Serial Dilution in Buffer (Short Incubation) PrepK->IncubateK IncubateT Shake Flask 24-72h (Equilibration) PrepT->IncubateT DetectK Laser Nephelometry (Detect Precipitation) IncubateK->DetectK DetectT HPLC-UV / LC-MS (Measure Dissolved Conc.) IncubateT->DetectT

Workflow for determining kinetic vs. thermodynamic solubility.

Protocol A: Kinetic Solubility via Laser Nephelometry

Purpose: To determine the maximum concentration of 3-(Benzyloxy)-4-methylphenol in an aqueous buffer before precipitation occurs upon solvent exchange from DMSO 3. Self-Validation Mechanism: Nephelometry provides a direct, objective physical readout (light scattering in NTU) of the exact concentration at which nucleation begins, eliminating visual subjectivity 4.

  • Stock Preparation: Dissolve the solid compound in 100% DMSO to create a 10 mM master stock.

  • Serial Dilution: Prepare a 10-point concentration gradient (e.g., 10 mM down to 10 µM) in neat DMSO.

  • Aqueous Spiking: Transfer 2 µL of each DMSO stock into 198 µL of PBS (pH 7.4) in a 96-well clear-bottom plate. The final DMSO concentration must remain constant at 1% v/v to prevent solvent-induced cytotoxicity in downstream cell assays.

  • Incubation: Seal and incubate the plate at 37°C for 2 hours. This allows the metastable supersaturated state to resolve into either a true solution or a precipitate.

  • Detection: Scan the plate using a laser nephelometer. Plot the scattered light intensity against concentration. The kinetic solubility limit is defined by the inflection point where light scattering exponentially increases.

Protocol B: Thermodynamic Solubility via Shake-Flask HPLC-UV

Purpose: To establish the absolute equilibrium solubility of the crystalline solid, which is the "gold standard" required for oral bioavailability modeling and formulation 5. Self-Validation Mechanism: By sampling the solution at multiple extended time points (24h, 48h, and 72h), the protocol proves that the system has reached true thermodynamic equilibrium ( dC/dt=0 ) 6.

  • Solid Addition: Accurately weigh 2.0 mg of solid 3-(Benzyloxy)-4-methylphenol into a glass vial.

  • Buffer Addition: Add 1.0 mL of the target aqueous medium (e.g., FaSSIF or PBS pH 7.4). Ensure excess solid remains visible.

  • Equilibration: Agitate the vial on a roller system at a controlled temperature (e.g., 25°C or 37°C) for up to 72 hours.

  • Phase Separation: Extract aliquots at 24h and 48h. Centrifuge at 10,000 x g for 15 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter to remove micro-crystals.

  • Quantification: Analyze the filtrate via HPLC-UV (C18 column, detection at ~270 nm) against a standard calibration curve prepared in 1:1 Acetonitrile:Water. If the 24h and 48h concentrations match within 5%, equilibrium is validated.

Troubleshooting: Managing the "DMSO Crash"

When dosing cell cultures in vitro, adding a high-concentration DMSO stock of 3-(Benzyloxy)-4-methylphenol directly to aqueous media often causes immediate micro-precipitation, colloquially known as the "DMSO crash."

SolvationDynamics Stock 100% DMSO Stock Solvated Monomers Dilution Aqueous Buffer Addition Rapid Solvent Exchange Stock->Dilution Dilute Supersat Metastable State Supersaturation Dilution->Supersat t = 0 Precipitation Nucleation & Growth Solid Precipitate Supersat->Precipitation Kinetic limit exceeded Stable Equilibrium Saturated Solution Supersat->Stable Below solubility limit Precipitation->Stable Long-term equilibration

Solvation dynamics and the DMSO crash precipitation mechanism in aqueous buffers.

Mechanistic Solution: The crash occurs because the rapid diffusion of DMSO into the bulk water leaves the lipophilic compound stranded without a solvation shell. To mitigate this:

  • Intermediate Co-Solvents: Pre-dilute the DMSO stock with a surfactant or co-solvent (e.g., 5% Tween-80 or PEG-400) before introducing it to the aqueous phase. This lowers the localized dielectric constant and stabilizes the metastable state.

  • Vortexing: Ensure rapid, high-shear mixing during the addition of the stock to the media to prevent localized zones of supersaturation that serve as nucleation seeds.

References

  • Sigma-Aldrich. "3-(Benzyloxy)-4-methylphenol - MilliporeSigma."

  • ChemScene. "107774-42-5 | 3-(Benzyloxy)-4-methylphenol."1[1]

  • AxisPharm. "Kinetic Solubility Assays Protocol." 3[3]

  • Bio-Protocol. "Determination of Kinetic Solubility." 4[4]

  • Evotec. "Thermodynamic Solubility Assay." 5[5]

  • Creative Biolabs. "Aqueous Solubility." 2[2]

  • Domainex. "Thermodynamic Solubility Assay." 6[6]

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Foundational

The Benzyloxy-Phenol Scaffold: A Versatile Pharmacophore in Modern Medicinal Chemistry

An in-depth technical guide by a Senior Application Scientist. Executive Summary The confluence of a phenolic hydroxyl group and a benzyloxy moiety within a single molecular framework creates a pharmacophore of remarkabl...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide by a Senior Application Scientist.

Executive Summary

The confluence of a phenolic hydroxyl group and a benzyloxy moiety within a single molecular framework creates a pharmacophore of remarkable versatility and therapeutic potential. This guide delves into the core medicinal chemistry applications of benzyloxy-substituted phenols, a class of compounds that has garnered significant interest for its multifaceted biological activities. The phenolic component offers crucial functionalities, including hydrogen bond donation and potent antioxidant action through radical scavenging, while the benzyloxy group provides a modular handle to fine-tune lipophilicity, metabolic stability, and steric interactions with biological targets. This document provides an in-depth exploration of the synthesis, mechanisms of action, and structure-activity relationships (SAR) of these compounds across key therapeutic areas, including oncology, neurodegenerative disorders, infectious diseases, and conditions rooted in oxidative stress. Detailed experimental protocols and mechanistic diagrams are provided to equip researchers and drug development professionals with a comprehensive understanding of this privileged scaffold.

The Benzyloxy-Phenol Scaffold: Foundational Principles

Core Chemical Properties and Structural Features

The therapeutic promise of this scaffold lies in the distinct yet synergistic properties of its two key components:

  • The Phenolic Hydroxyl Group: This functional group is a cornerstone of activity. Its weakly acidic proton can engage in critical hydrogen bonding interactions within enzyme active sites or with receptors. Crucially, the hydroxyl group can donate a hydrogen atom to neutralize damaging free radicals, forming a resonance-stabilized phenoxy radical, which underpins the potent antioxidant activity of this class.

  • The Benzyloxy Moiety (—O–CH₂–Ph): More than just a simple ether, the benzyloxy group serves several strategic roles. It acts as a lipophilic appendage, enhancing the molecule's ability to cross cellular membranes. The benzyl ring itself offers a large, modifiable surface for establishing van der Waals and π-π stacking interactions with biological targets. Furthermore, in chemical synthesis, it often serves as a robust protecting group for the highly reactive phenolic hydroxyl, which can be selectively removed under specific conditions to unmask the active phenol.

Strategic Rationale in Drug Design

The combination of these two groups provides a powerful platform for medicinal chemists. The benzyloxy group allows for systematic structural modifications to explore and optimize the structure-activity relationship (SAR). By introducing various substituents onto the benzyl ring, researchers can precisely modulate electronic properties, steric bulk, and metabolic stability to enhance potency and selectivity for a desired biological target. This modularity makes the benzyloxy-phenol scaffold an exemplary starting point for lead optimization campaigns.

Synthetic Strategies for Benzyloxy-Substituted Phenols

The construction of these molecules relies on well-established and efficient chemical transformations.

The Cornerstone: Williamson Ether Synthesis

The most common and direct route to benzyloxy-substituted phenols is the Williamson ether synthesis. This Sₙ2 reaction involves the deprotonation of a starting phenol using a mild base, followed by nucleophilic attack on a substituted or unsubstituted benzyl halide (typically a bromide).

General Synthetic Workflow

The overall process is a robust and scalable laboratory procedure, making it highly attractive for generating compound libraries for screening purposes.

G cluster_reactants Starting Materials cluster_process Reaction & Purification Phenol Substituted Phenol Reaction Reaction Mixture (Deprotonation & Sₙ2 Attack) Phenol->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., Acetone) Solvent->Reaction BenzylHalide Substituted Benzyl Halide BenzylHalide->Reaction Workup Aqueous Workup (Removal of Salts) Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product Final Product (Benzyloxy-Substituted Phenol) Purification->Product

Caption: General workflow for Williamson ether synthesis of benzyloxy-phenols.

Experimental Protocol: Synthesis of 1-(Benzyloxy)-4-nitrobenzene

This protocol provides a representative example of the Williamson ether synthesis.

Rationale: This procedure utilizes potassium carbonate as a mild, inexpensive base, which is sufficient to deprotonate the acidic phenol without causing harsh side reactions. Acetone is chosen as the solvent due to its polarity, which facilitates the Sₙ2 reaction, and its convenient boiling point for reflux conditions. The subsequent workup and recrystallization ensure the removal of inorganic salts and unreacted starting materials to yield a pure product.

Methodology:

  • Reaction Setup: To a solution of 4-nitrophenol (1.39 g, 10 mmol) in dry acetone (50 mL) in a 100 mL round-bottom flask, add anhydrous potassium carbonate (2.07 g, 15 mmol).

  • Addition of Alkylating Agent: Add benzyl bromide (1.71 g, 1.2 mL, 10 mmol) dropwise to the stirring suspension.

  • Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux. Monitor the reaction progress using thin-layer chromatography (TLC) (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is typically complete within 4-6 hours.

  • Workup: After cooling to room temperature, filter the mixture to remove the potassium salts. Concentrate the filtrate under reduced pressure to obtain a crude solid.

  • Purification: Dissolve the crude solid in dichloromethane (50 mL) and wash with water (2 x 25 mL) and brine (1 x 25 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Final Purification: Recrystallize the resulting solid from ethanol to afford 1-(benzyloxy)-4-nitrobenzene as a pure crystalline solid. Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Application in Combating Oxidative Stress

The inherent ability of the phenolic moiety to scavenge free radicals makes this class of compounds a prime candidate for development as antioxidant agents.

Mechanism of Antioxidant Action

Phenolic antioxidants primarily function by donating the hydrogen atom from their hydroxyl group to a free radical (R•), thus terminating the radical chain reaction that can lead to cellular damage. This process, known as Hydrogen Atom Transfer (HAT), is highly efficient. The resulting phenoxy radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring, which makes it significantly less reactive than the initial radical.

Many derivatives of benzyloxy-substituted phenols have demonstrated promising antioxidant activities, often comparable to standards like Vitamin C. The presence of the benzyloxy group can be used to tune the compound's solubility and localization within biological systems.

Data Summary: Radical Scavenging Activity

The antioxidant potential of these compounds is typically quantified using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Compound ClassAssayPotency (IC₅₀ or % Inhibition)Reference
Benzyloxy-methoxybenzylidene aminophenolDPPH60% ± 0.73 inhibition
Dihydroxybenzoyl-methylene hydrazineDPPH84% inhibition (vs. 93% for Vit C)
Novel Phenol DerivativesABTS/DPPHPotent profiles compared to standards
Benzo[d]thiazol-ylimino methylphenolDPPHPromising antioxidant activity
Experimental Protocol: DPPH Radical Scavenging Assay

Rationale: This spectrophotometric assay provides a rapid and reliable method to evaluate the radical scavenging capacity of a compound. The deep violet DPPH radical becomes colorless or pale yellow upon reduction by an antioxidant. The degree of color change, measured by the decrease in absorbance at ~517 nm, is directly proportional to the antioxidant activity.

Methodology:

  • Preparation of Reagents: Prepare a stock solution of the test compound (e.g., 1 mg/mL) in methanol. Prepare a 0.1 mM solution of DPPH in methanol.

  • Assay Procedure: In a 96-well microplate, add 100 µL of various concentrations of the test compound (prepared by serial dilution from the stock solution) to different wells.

  • Initiation of Reaction: Add 100 µL of the DPPH solution to each well. A control well should contain 100 µL of methanol and 100 µL of the DPPH solution. A blank well should contain 200 µL of methanol.

  • Incubation: Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] × 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

  • IC₅₀ Determination: Plot the % inhibition against the compound concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Anticancer Drug Development

The benzyloxy-phenol scaffold is present in several classes of potent anticancer agents that act through diverse mechanisms.

Targeting Microtubule Dynamics

A notable application is in the design of microtubule-targeting agents. Certain 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives have demonstrated high potency against a range of cancer cell lines, including HL-60 (leukemia), Hep3B (liver), and COLO 205 (colon). Some compounds in this class exhibit nanomolar potency and show selectivity for cancer cells over normal human cells.

Mechanism: These compounds disrupt the assembly of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This disruption leads to an arrest of the cell cycle in the G2/M phase, preventing cell division and ultimately triggering programmed cell death (apoptosis) through both intrinsic and extrinsic signaling pathways.

G A Benzyloxy-Quinolinone Derivative B Binding to Tubulin A->B C Disruption of Microtubule Assembly B->C D Mitotic Spindle Failure C->D E G2/M Phase Cell Cycle Arrest D->E F Activation of Caspase Cascade (Intrinsic & Extrinsic Pathways) E->F G Apoptosis (Programmed Cell Death) F->G

Caption: Anticancer mechanism via microtubule disruption.

Data Summary: In Vitro Antiproliferative Activity
Compound SeriesCancer Cell LinePotency (IC₅₀)Reference
Benzyloxyquinolin-2(1H)-onesCOLO 205< 1 µM (nanomolar for 11e)
Benzyloxyquinolin-2(1H)-onesHL-60, Hep3B, H460< 1 µM
Hybrid thiazolyl–benzylidene–phenol Cu(II) complexMCF-7 (Breast)Highly effective, SI = 4.2
Experimental Protocol: MTT Cell Viability Assay

Rationale: The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active mitochondrial dehydrogenases cleave the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., COLO 205) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the benzyloxy-phenol derivative for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the treatment period, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C to allow for formazan crystal formation.

  • Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value of the compound.

Neuroprotective and CNS-Targeted Agents

The ability to tune the lipophilicity of the benzyloxy-phenol scaffold makes it particularly suitable for designing agents that can cross the blood-brain barrier and act on targets within the central nervous system (CNS).

Monoamine Oxidase B (MAO-B) Inhibition

Several series of benzyloxy-substituted chalcones and other small molecules have been identified as potent and highly selective inhibitors of monoamine oxidase B (MAO-B). MAO-B is a key enzyme responsible for the degradation of dopamine in the brain. Its inhibition can increase dopamine levels, which is a primary therapeutic strategy for managing the symptoms of Parkinson's disease.

SAR Insights: Structure-activity relationship studies have shown that electron-withdrawing groups on the core benzene ring and halogen substitutions at the para-position of the benzyloxy ring are favorable for potent MAO-B inhibition. Compounds like 10e (IC₅₀ = 0.19 µM) and B10 (IC₅₀ = 0.067 µM) have emerged as highly potent and selective reversible inhibitors.

G cluster_pathway Dopamine Metabolism Dopamine Dopamine (Neurotransmitter) MAOB MAO-B Enzyme Dopamine->MAOB DOPAC DOPAC (Inactive Metabolite) MAOB->DOPAC Inhibitor Benzyloxy-Phenol MAO-B Inhibitor Inhibitor->MAOB Inhibition

Caption: Mechanism of MAO-B inhibition for neuroprotection.

Disrupting Protein-Protein Interactions in Ischemic Stroke

Novel benzyloxy benzamide derivatives have been developed as inhibitors of the postsynaptic density protein 95 (PSD-95) and neuronal nitric oxide synthase (nNOS) protein-protein interaction. This interaction is a critical event in the excitotoxic cascade following an ischemic stroke, leading to excessive nitric oxide production and neuronal damage. By disrupting this interaction, compounds like LY-836 have shown significant neuroprotective effects in animal models of stroke, reducing infarct size and improving neurological outcomes.

Data Summary: CNS-Active Benzyloxy-Phenols
CompoundTargetActivityApplicationReference
9e MAO-BIC₅₀ = 0.35 µM; SI > 285Neurodegeneration
10e MAO-BIC₅₀ = 0.19 µM; SI = 146Neurodegeneration
B10 (chalcone)MAO-BIC₅₀ = 0.067 µM; SI > 500Neurodegeneration
LY-836 PSD-95-nNOSPotent neuroprotection in vivoIschemic Stroke
Benzyloxyphenyl FAASodium ChannelPromotes slow inactivationAnticonvulsant

Antimicrobial Applications

Derivatives of benzyloxy-phenols have also demonstrated significant antimicrobial activity.

Spectrum of Activity and SAR

Specific structural modifications have yielded compounds with potent activity against clinically relevant bacteria. For example, 2,3,5-trimethyl-4-((4-nitrobenzyl)oxy)phenol exhibited excellent antibacterial activity against Moraxella catarrhalis, with a Minimum Inhibitory Concentration (MIC) of 11 µM, comparable to the antibiotic ciprofloxacin. Other studies have reported pronounced activity against Pseudomonas aeruginosa and Escherichia coli. The antimicrobial effect is highly dependent on the substitution pattern on both the phenol and benzyl rings, highlighting the importance of SAR studies in this area.

Data Summary: Antimicrobial Activity
CompoundOrganismPotency (MIC)Reference
2,3,5-Trimethyl-4-((4-nitrobenzyl)oxy)phenolM. catarrhalis11 µM
N¹-(2,5-Dihydroxybenzoyl) derivativesP. aeruginosa, E. coliPronounced activity
(E)-4-((3-(benzyloxy)-4-methoxybenzylidene)amino)phenolP. aeruginosa, E. coliMedium-range activity
Experimental Protocol: Broth Microdilution for MIC Determination

Rationale: This is the gold-standard method for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. It provides a quantitative measure of a compound's potency.

Methodology:

  • Preparation: In a 96-well microplate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to all wells.

  • Compound Dilution: Add 50 µL of the test compound (at 2x the highest desired concentration) to the first column of wells. Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the last 50 µL from the final column. This creates a gradient of compound concentrations.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., M. catarrhalis) equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Challenges and Future Perspectives

While the benzyloxy-phenol scaffold holds immense promise, several challenges remain. The ether linkage can be susceptible to metabolic cleavage, which may affect the pharmacokinetic profile of drug candidates. Future work will likely focus on introducing modifications to enhance metabolic stability without sacrificing potency.

The future for this scaffold is bright. Its demonstrated versatility makes it an attractive starting point for developing molecules for novel targets. The principles of photoredox catalysis could be applied to functionalize the benzylic position, opening new avenues for diversification. Furthermore, the core structure is well-suited for incorporation into more complex drug modalities, such as bifunctional molecules like PROTACs (PROteolysis TArgeting Chimeras), to tackle challenging disease targets. Continued exploration of the vast chemical space accessible from this scaffold is certain to yield the next generation of therapeutic agents.

References

  • Synthesis and evaluation of new phenolic derivatives as antimicrobial and antioxidant agents. (n.d.).
  • Synthesis and antioxidant activities of phenol derivatives from 1,6-bis(dimethoxyphenyl)hexane-1,6-dione. (2020). PubMed.
  • Synthesis, antioxidant activity, and density... : Research in Pharmaceutical Sciences. (n.d.). Ovid.
  • Synthesis and evaluation of small molecules bearing a benzyloxy substituent as novel and potent monoamine oxidase inhibitors. (n.d.). PMC.
  • Synthesis, Characterization, Antioxidant, and Antimicrobial Evaluation of Novel (E)-4-(Substituted Benzylideneamino)phenol Derivatives Featuring Heteroaryl and Aryloxy Substituents. (2026). Chemical Methodologies.
  • Synthesis, Characterization and Evaluation of a Novel Tetraphenolic Compound as a Potential Antioxidant. (2023). MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBOR1tZYeecmCFgFWHi7cOJyF5F7OO6rHpmnoMaFlNcOnbLmPwDn8X0T4vCP31iDfLG7K3goeQxTBMvwxSrSAn7jM4hy39cv93MpafqhfA4Z4L8hobCLrAVfqcq5DuHXK6bw==](
Exploratory

In-Depth Technical Guide: Regioselective Synthesis of 3-(Benzyloxy)-4-methylphenol Derivatives

Executive Summary & Strategic Importance 3-(Benzyloxy)-4-methylphenol (CAS 107774-42-5) is a highly valuable, orthogonally protected building block utilized extensively in the synthesis of complex natural products, such...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

3-(Benzyloxy)-4-methylphenol (CAS 107774-42-5) is a highly valuable, orthogonally protected building block utilized extensively in the synthesis of complex natural products, such as the anti-inflammatory sorbicillinoids, and various pharmaceutical active ingredients. Structurally, it is a derivative of 4-methylbenzene-1,3-diol (4-methylresorcinol) where the hydroxyl group at the 3-position is selectively benzylated.

As a Senior Application Scientist, I frequently observe that the primary bottleneck in synthesizing asymmetric resorcinol derivatives is achieving high regioselectivity. This whitepaper details the mechanistic rationale, comparative synthetic pathways, and self-validating experimental protocols required to synthesize 3-(benzyloxy)-4-methylphenol with high purity and yield.

Mechanistic Rationale & Retrosynthetic Analysis

The core synthetic challenge in deriving 3-(benzyloxy)-4-methylphenol directly from 4-methylbenzene-1,3-diol lies in differentiating the two phenolic hydroxyl groups.

  • Electronic Effects: Both hydroxyl groups are electron-donating and activate the aromatic ring, but their relationship to the methyl group dictates their kinetic reactivity.

  • Steric Effects (The Deciding Factor): The C1-OH (para to the methyl group) is relatively unhindered. Conversely, the C3-OH (ortho to the methyl group) experiences significant allylic strain and steric shielding from the adjacent methyl protons.

If one attempts a direct benzylation using benzyl bromide and a weak base (e.g., K₂CO₃), the reaction predominantly yields the undesired regioisomer, 4-benzyloxy-2-methylphenol, due to the preferential alkylation of the less hindered C1-OH (1). Therefore, an orthogonal protection strategy or a de novo oxidation approach must be employed to force the chemistry to occur at the more hindered site.

Pathway 1: Orthogonal Protection Strategy (The Industry Standard)

This pathway leverages the steric disparity between the two hydroxyl groups by deploying a bulky silyl ether as a temporary mask.

  • Regioselective Silylation: Treatment of 4-methylbenzene-1,3-diol with 1.0 equivalent of tert-butyldimethylsilyl chloride (TBDMSCl) selectively protects the less hindered C1-OH. The bulky tert-butyl group cannot easily accommodate the steric clash near the ortho-methyl group, ensuring >95% chemoselectivity for the C1 position.

  • Alkaline Benzylation: The remaining, more hindered C3-OH is then benzylated under standard Williamson ether synthesis conditions.

  • Fluoride-Mediated Desilylation: The TBDMS group is cleaved using tetra-n-butylammonium fluoride (TBAF). The causality here is thermodynamic: the formation of the exceptionally strong silicon-fluorine bond (~155 kcal/mol) provides the driving force to liberate the target phenol (2).

Pathway1 SM 4-Methylbenzene-1,3-diol (Starting Material) Rxn1 Regioselective Silylation (TBDMSCl, Imidazole, DCM) SM->Rxn1 Int1 4-((tert-Butyldimethylsilyl)oxy)-2-methylphenol (C1-OH Protected) Rxn1->Int1 Steric Control Rxn2 Alkaline Benzylation (BnBr, K2CO3, DMF) Int1->Rxn2 Int2 tert-Butyl(3-(benzyloxy)-4-methylphenoxy)dimethylsilane (Fully Protected) Rxn2->Int2 SN2 Alkylation Rxn3 Fluoride-Mediated Desilylation (TBAF, THF) Int2->Rxn3 Target 3-(Benzyloxy)-4-methylphenol (Target API Intermediate) Rxn3->Target Orthogonal Deprotection

Figure 1: Regioselective protection-deprotection workflow for 3-(Benzyloxy)-4-methylphenol.

Pathway 2: The Baeyer-Villiger Oxidation Route

An alternative, highly reliable route avoids the regioselectivity issue entirely by starting from 3-hydroxy-4-methylacetophenone. Following benzylation of the single phenolic OH, the molecule is subjected to a Baeyer-Villiger oxidation.

Causality of Migration: When treated with meta-chloroperoxybenzoic acid (mCPBA), the Criegee intermediate forms. The migratory aptitude dictates that the electron-rich aryl ring migrates to the peroxide oxygen preferentially over the methyl group (Aryl > Methyl). This specifically yields an aryl acetate, which upon mild saponification yields the target phenol.

Pathway2 A 3-Hydroxy-4- methylacetophenone B Benzylation (BnBr) A->B C 3-Benzyloxy-4- methylacetophenone B->C D Baeyer-Villiger (mCPBA) C->D E 3-Benzyloxy-4- methylphenyl acetate D->E F Hydrolysis (K2CO3) E->F G Target Phenol F->G

Figure 2: Alternative Baeyer-Villiger oxidation route via 3-hydroxy-4-methylacetophenone.

Quantitative Data & Yield Comparison

To aid in route selection for scale-up, the following table summarizes the quantitative metrics of both synthetic pathways.

MetricPathway 1: Orthogonal ProtectionPathway 2: Baeyer-Villiger Route
Overall Yield (3 steps) 78 - 82%65 - 70%
Regioselectivity >95% (Steric Control)100% (Inherent to starting material)
Primary Challenge Strict stoichiometric control of TBDMSClHandling of peroxides (mCPBA) at scale
Atom Economy Low (Heavy reliance on protecting groups)Moderate (Loss of acetate byproduct)
Reagent Cost (per kg) Low (Diol is a cheap commodity chemical)Medium (Acetophenone derivative is costlier)

Experimental Protocols (Self-Validating Systems)

The following protocols detail Pathway 1 , designed with built-in self-validating visual and chromatographic checkpoints to ensure experimental integrity.

Step 1: Synthesis of 4-((tert-butyldimethylsilyl)oxy)-2-methylphenol
  • Setup: In an oven-dried 500 mL round-bottom flask, dissolve 4-methylbenzene-1,3-diol (12.4 g, 100 mmol) and imidazole (10.2 g, 150 mmol) in anhydrous dichloromethane (DCM, 200 mL). Cool the solution to 0 °C under an argon atmosphere.

  • Addition: Dropwise, add a solution of TBDMSCl (15.1 g, 100 mmol) in DCM (50 mL) over 30 minutes.

  • Reaction & Self-Validation: Allow the reaction to warm to room temperature and stir for 4 hours. Validation Check: The reaction progress is visually indicated by the heavy precipitation of imidazole hydrochloride salts. TLC (Hexanes/EtOAc 4:1) will show the disappearance of the highly polar diol ( Rf​ ~0.1) and the emergence of a single major mono-protected product ( Rf​ ~0.45).

  • Workup: Quench with water (100 mL). Extract with DCM (2 x 100 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography to yield a colorless oil (Yield: ~90%).

Step 2: Synthesis of tert-butyl(3-(benzyloxy)-4-methylphenoxy)dimethylsilane
  • Setup: Dissolve the intermediate from Step 1 (21.4 g, 90 mmol) in anhydrous DMF (150 mL). Add finely powdered anhydrous K₂CO₃ (18.6 g, 135 mmol).

  • Addition: Add benzyl bromide (11.8 mL, 99 mmol) dropwise. Stir the suspension at room temperature for 12 hours.

  • Reaction & Self-Validation: Validation Check: The suspension will transition from a milky mixture to a finer, denser suspension as K₂CO₃ is consumed and KBr precipitates. TLC (Hexanes/EtOAc 9:1) will confirm complete conversion to a non-polar, highly UV-active spot ( Rf​ ~0.7).

  • Workup: Pour the mixture into ice water (300 mL) and extract with ethyl acetate (3 x 150 mL). Wash the organic layer extensively with water (3 x 100 mL) to remove DMF, dry over MgSO₄, and concentrate. (Yield: ~95%).

Step 3: Synthesis of 3-(Benzyloxy)-4-methylphenol
  • Setup: Dissolve the fully protected intermediate (28.0 g, 85 mmol) in anhydrous THF (150 mL) and cool to 0 °C.

  • Addition: Slowly add a 1.0 M solution of TBAF in THF (93.5 mL, 93.5 mmol).

  • Reaction & Self-Validation: Validation Check: The cleavage of the Si-O bond is instantaneous and driven by thermodynamics, often accompanied by a slight exotherm. TLC monitoring will show the rapid formation of the target phenol ( Rf​ ~0.3 in Hexanes/EtOAc 4:1) which stains intensely with KMnO₄ due to the free phenolic OH.

  • Workup: Quench with saturated aqueous NH₄Cl (100 mL). Extract with ethyl acetate (2 x 100 mL), wash with brine, dry over Na₂SO₄, and concentrate. Purify via recrystallization from hexanes/ethyl acetate to afford the target compound as a white crystalline solid. (Yield: ~92%).

References

  • Sigma-Aldrich. (2023). 3-(Benzyloxy)-4-methylphenol - CAS 107774-42-5 Product Specification.
  • ChemicalBook. (2023). 4-(BENZYLOXY)-2-METHYLPHENOL Synthesis and Regioselectivity.
  • The Royal Society of Chemistry. (2021). The fungal natural product class of the sorbicillinoids: structures, bioactivities, biosynthesis, and synthesis.

Sources

Foundational

The Reactivity Profile of the Phenolic Hydroxyl Group in 3-(Benzyloxy)-4-methylphenol: A Mechanistic and Practical Guide

Executive Summary For researchers and drug development professionals, substituted phenols are ubiquitous building blocks. However, the reactivity of the phenolic hydroxyl (-OH) group is rarely uniform; it is exquisitely...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, substituted phenols are ubiquitous building blocks. However, the reactivity of the phenolic hydroxyl (-OH) group is rarely uniform; it is exquisitely sensitive to the electronic and steric environment dictated by the aromatic ring's substituents. This whitepaper provides an in-depth mechanistic analysis of 3-(Benzyloxy)-4-methylphenol , a highly functionalized intermediate. By dissecting the interplay between the meta-benzyloxy and para-methyl groups, this guide establishes a predictive framework for the molecule's acidity, nucleophilicity, and regioselectivity in electrophilic aromatic substitution (EAS).

Structural and Electronic Blueprint: The Hammett Analysis

To understand the reactivity of the phenolic -OH at the C1 position, we must quantify the electronic contributions of the substituents at C3 (Benzyloxy) and C4 (Methyl). The provides a linear free-energy relationship that models these effects .

The Electronic Tug-of-War
  • The 4-Methyl Group (para to -OH): Alkyl groups are electron-donating via hyperconjugation (+I, +H). The Hammett constant for a para-methyl group is σp​≈−0.17 . This electron donation increases the electron density on the phenolic oxygen, destabilizing the corresponding phenoxide anion and thereby decreasing acidity (raising the pKa).

  • The 3-Benzyloxy Group (meta to -OH): Because it is in the meta position, the oxygen's lone pairs cannot delocalize their electron density (+M effect) directly onto the C1 carbon bearing the hydroxyl group. Instead, the group's electronegativity exerts an inductive electron-withdrawing effect (-I). Using meta-methoxy as a proxy, the Hammett constant is σm​≈+0.11 . This slightly stabilizes the phenoxide anion, increasing acidity .

Net Effect: The electron-donating effect of the para-methyl group slightly overpowers the inductive withdrawal of the meta-benzyloxy group. Consequently, 3-(Benzyloxy)-4-methylphenol is predicted to be marginally less acidic than unsubstituted phenol (pKa ~9.95), with an estimated pKa of ~10.1. However, it remains readily deprotonated by mild carbonate bases to form a highly nucleophilic phenoxide ion.

ElectronicEffects OH Phenolic -OH (C1) Reaction Center OBn 3-Benzyloxy (-OBn) σ_m ≈ +0.11 OBn->OH -I (Inductive Withdrawal) Stabilizes Phenoxide Me 4-Methyl (-CH3) σ_p ≈ -0.17 Me->OH +I, +H (Hyperconjugation) Destabilizes Phenoxide

Electronic effects of C3 and C4 substituents on the C1 phenolic hydroxyl group.

Steric Topography and Regioselectivity

While the electronic effects govern the O-reactivity (acidity and nucleophilicity), the steric topography dictates the C-reactivity of the aromatic ring. The phenolic -OH is a strongly activating, ortho/para-directing group .

In 3-(Benzyloxy)-4-methylphenol:

  • The para position (C4) is permanently blocked by the methyl group.

  • The ortho positions are C2 and C6.

The Steric Imperative: The C2 position is sandwiched directly between the hydroxyl group at C1 and the bulky benzyloxy ether at C3. This creates severe steric hindrance, effectively blocking incoming electrophiles. Conversely, the C6 position is flanked only by the hydroxyl group and a hydrogen atom (at C5), making it highly accessible . Therefore, any Electrophilic Aromatic Substitution (EAS) directed by the -OH group will proceed with near-perfect regioselectivity at the C6 position .

Quantitative Data Summary
Property / ParameterValue / DescriptorMechanistic Impact
Predicted pKa ~10.1Requires mild bases (e.g., K₂CO₃) for complete deprotonation.
Hammett Σσ -0.06 (Net Donating)Phenoxide is highly nucleophilic; ring is highly activated.
EAS Regioselectivity >95% at C6C2 is sterically blocked; C4 is chemically substituted.
Oxidation Potential Lowered (Electron-rich)Susceptible to air oxidation; requires inert atmosphere storage.

Self-Validating Experimental Protocols

To harness the reactivity of 3-(Benzyloxy)-4-methylphenol, researchers must employ protocols that respect its electronic activation and steric constraints. Below are field-proven methodologies.

Protocol A: Selective O-Alkylation (Williamson Ether Synthesis)

Objective: Convert the phenolic -OH into an ether derivative without alkylating the aromatic ring. Causality & Design: Potassium carbonate (K₂CO₃) is chosen because its conjugate acid has a pKa of ~10.3, perfectly tuned to deprotonate the phenol without acting as a strong enough base to trigger elimination reactions in the alkyl halide. DMF is used as a polar aprotic solvent to leave the phenoxide "naked" and highly reactive.

Step-by-Step Methodology:

  • Solvation: Dissolve 1.0 equivalent of 3-(Benzyloxy)-4-methylphenol in anhydrous DMF (0.2 M concentration) under an argon atmosphere.

  • Deprotonation: Add 1.5 equivalents of finely powdered, anhydrous K₂CO₃. Self-Validation: The solution will typically undergo a slight color shift (often yellowing) as the charge-delocalized phenoxide ion forms. Stir at room temperature for 30 minutes.

  • Electrophilic Attack: Dropwise add 1.1 equivalents of the alkyl halide (e.g., an alkyl bromide).

  • Reaction Tracking: Monitor via TLC (Hexanes/EtOAc). The highly polar phenol spot will disappear, replaced by a higher-Rf ether spot.

  • Quench & Workup: Pour the mixture into ice water to crash out the product or extract with Ethyl Acetate. Wash the organic layer extensively with brine (5x) to remove all traces of DMF.

Workflow Step1 Step 1: Solvation Dissolve in dry DMF Step2 Step 2: Deprotonation Add K2CO3 (1.5 eq) Step1->Step2 Argon Atm, 25°C Step3 Step 3: Nucleophilic Attack Add Alkyl Halide (R-X) Step2->Step3 Phenoxide Formation (Color Change) Step4 Step 4: Quench & Workup H2O / EtOAc Extraction Step3->Step4 SN2 Reaction (TLC Monitored)

Standard workflow for the O-alkylation of 3-(Benzyloxy)-4-methylphenol.

Protocol B: Regioselective Electrophilic Bromination

Objective: Introduce a bromine atom exclusively at the C6 position. Causality & Design: Because the aromatic ring is highly activated by both the -OH and the -OBn groups, using elemental bromine (Br₂) can lead to uncontrolled over-bromination or oxidation. N-Bromosuccinimide (NBS) is utilized to provide a low, steady-state concentration of electrophilic bromine. Running the reaction at 0°C maximizes kinetic control, ensuring substitution occurs only at the sterically unhindered C6 position.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of the phenol in anhydrous Acetonitrile (MeCN) and cool to 0°C in an ice bath.

  • Electrophile Addition: Slowly add 1.05 equivalents of recrystallized NBS in small portions over 15 minutes. Self-Validation: The reaction will often turn transiently orange/red as the bromonium species forms and reacts.

  • Stirring: Maintain at 0°C for 2 hours. Do not allow the reaction to warm to room temperature prematurely to avoid oxidative side reactions.

  • Quench: Add saturated aqueous sodium thiosulfate (Na₂S₂O₃) to destroy any unreacted electrophilic bromine.

  • Isolation: Extract with Dichloromethane (DCM), dry over Na₂SO₄, and purify via flash chromatography. NMR will confirm a single aromatic proton singlet (at C5), validating C6-substitution.

Conclusion

The reactivity of 3-(Benzyloxy)-4-methylphenol is a textbook demonstration of how electronic activation and steric topography intersect. By recognizing the subtle pKa shift induced by the meta-benzyloxy and para-methyl groups, and by leveraging the severe steric blockade at the C2 position, chemists can design highly efficient, regioselective synthetic routes without the need for complex protecting group strategies.

References

  • Wikipedia Contributors. "Hammett equation." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Clark, Jim. "Ring Reactions of Phenol." Chemguide. Available at:[Link]

  • Chemistry LibreTexts. "16.5: An Explanation of Substituent Effects." LibreTexts. Available at:[Link]

Exploratory

Theoretical vs. Experimental Yield in the Synthesis of 3-(Benzyloxy)-4-methylphenol: A Mechanistic and Methodological Guide

Executive Summary The synthesis of unsymmetrical resorcinol derivatives remains a classical challenge in organic chemistry due to competing regioselectivity and over-alkylation. 3-(Benzyloxy)-4-methylphenol (CAS: 107774-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of unsymmetrical resorcinol derivatives remains a classical challenge in organic chemistry due to competing regioselectivity and over-alkylation. 3-(Benzyloxy)-4-methylphenol (CAS: 107774-42-5) is a critical building block in drug development, often utilized to introduce sterically defined, protected phenolic motifs into active pharmaceutical ingredients (APIs). While the theoretical yield for the mono-benzylation of its precursor, 4-methylbenzene-1,3-diol (4-methylresorcinol)[1], is 100% based on stoichiometry, the experimental reality is fraught with severe yield attrition. This whitepaper deconstructs the mechanistic causality behind this discrepancy and provides a field-proven, optimized protocol for maximizing the isolation of the desired regioisomer.

Mechanistic Framework & Regioselectivity

The starting material, 4-methylbenzene-1,3-diol[1], possesses two non-equivalent hydroxyl groups at the C1 and C3 positions.

  • C1-OH: Sterically unencumbered, flanked by protons at the C2 and C6 positions.

  • C3-OH: Sterically hindered by the adjacent electron-donating methyl group at the C4 position.

In a standard Williamson ether synthesis, electrophilic attack by benzyl bromide is kinetically driven by steric accessibility. Consequently, the unhindered C1-OH reacts at a significantly faster rate than the C3-OH. Direct alkylation of resorcinol derivatives frequently results in a complex mixture of mono-O-alkylated, di-O-alkylated, and C-alkylated byproducts[2]. Because the target molecule requires benzylation at the hindered C3 position, it is inherently the minor kinetic product.

Regioselectivity SM 4-Methylbenzene-1,3-diol + Benzyl Bromide Desired 3-(Benzyloxy)-4-methylphenol (Desired Minor Regioisomer) SM->Desired 3-OH Alkylation (Sterically Hindered) Major 5-(Benzyloxy)-2-methylphenol (Major Regioisomer) SM->Major 1-OH Alkylation (Sterically Free) DiAlk 2,4-Bis(benzyloxy)toluene (Over-alkylation) SM->DiAlk Double Alkylation CAlk C-Alkylated Byproducts (Friedel-Crafts) SM->CAlk C-Alkylation

Reaction pathway showing competitive regioselective benzylation and side reactions.

Theoretical vs. Experimental Yield Analysis

The theoretical yield assumes a perfect 1:1 molar conversion of the limiting reagent into the target molecule. However, empirical data reveals a massive divergence due to the kinetic preference for the C1-OH regioisomer.

Table 1: Yield Distribution Profile (Standard Conditions)
ParameterValue / Outcome
Target Molecule 3-(Benzyloxy)-4-methylphenol
Theoretical Yield 100% (Based on limiting reagent)
Typical Experimental Yield 12% - 18% (Desired C3-OH Alkylation)
Major Regioisomer Yield 55% - 65% (5-(Benzyloxy)-2-methylphenol)
Di-alkylation Yield 10% - 15% (2,4-Bis(benzyloxy)toluene)
Table 2: Optimization of Reaction Conditions

By modulating the base and solvent, the transition state can be slightly altered to improve the ratio of the desired regioisomer, though it remains the minor product.

BaseSolventTemp (°C)Conv. (%)Yield (Desired 3-OH)Yield (Major 1-OH)
K₂CO₃DMF25>9514%62%
K₂CO₃Acetone568511%58%
Cs₂CO₃ DMF 0 to 25 >95 22% 51%
NaHTHF0>958%71%

Causality of Yield Attrition

To engineer a self-validating protocol, one must understand the exact causality behind the loss of theoretical yield:

  • Steric Impediment vs. Nucleophilicity: The C4-methyl group creates a steric shield around the C3-OH. While both hydroxyls have similar pKa values, the activation energy ( Ea​ ) required for the bulky benzyl bromide to approach the C3-OH is higher than for the C1-OH.

  • The "Cesium Effect": Utilizing Cs₂CO₃ instead of K₂CO₃ improves the yield of the desired isomer from ~14% to ~22%. The large ionic radius of the cesium cation creates a looser, more reactive ion pair with the phenoxide. This highly reactive, "naked" phenoxide is less sensitive to steric hindrance, slightly closing the kinetic gap between the C1 and C3 positions.

  • Over-alkylation Kinetics: Once mono-benzylated, the resulting phenol becomes significantly more lipophilic. In heterogeneous mixtures, this lipophilic intermediate partitions preferentially into the organic solvent layer alongside benzyl bromide, increasing the localized probability of a second alkylation event (yielding 2,4-bis(benzyloxy)toluene)[2].

Optimized Experimental Protocol

The following protocol leverages substoichiometric electrophile addition and the Cesium effect to maximize the yield of 3-(Benzyloxy)-4-methylphenol, followed by a structurally-reasoned chromatographic separation.

Workflow Step1 1. Deprotonation (Cs2CO3 / DMF, 0 °C) Step2 2. Electrophilic Addition (0.95 eq BnBr, 25 °C) Step1->Step2 Step3 3. Quench & Extraction (NH4Cl / EtOAc) Step2->Step3 Step4 4. Silica Chromatography (Hexanes/EtOAc) Step3->Step4 Step5 5. Regioisomer Separation (Isolating lower Rf fraction) Step4->Step5 Step6 6. Crystallization (Pure Target Compound) Step5->Step6

Optimized experimental workflow for the synthesis and isolation of the desired target.

Step-by-Step Methodology

1. Reaction Setup & Deprotonation:

  • Flame-dry a 250 mL round-bottom flask under an inert argon atmosphere.

  • Dissolve 4-methylbenzene-1,3-diol (10.0 g, 80.5 mmol) in 100 mL of anhydrous DMF.

  • Cool the solution to 0 °C using an ice bath.

  • Causality Check: Add Cesium Carbonate (Cs₂CO₃, 28.8 g, 88.5 mmol, 1.1 eq) portion-wise. The low temperature prevents oxidative degradation of the electron-rich resorcinol while the base generates the reactive phenoxide. Stir for 30 minutes.

2. Electrophilic Addition:

  • Add Benzyl bromide (13.0 g, 76.4 mmol, 0.95 eq ) dropwise over 20 minutes via an addition funnel.

  • Causality Check: Using a strictly substoichiometric amount of benzyl bromide (0.95 eq) acts as a self-validating control against over-alkylation. By starving the reaction of the electrophile, the formation of the di-alkylated byproduct is drastically suppressed.

  • Allow the reaction to slowly warm to 25 °C and stir for 12 hours.

3. Quench and Workup:

  • Quench the reaction by pouring it into 200 mL of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with Ethyl Acetate (3 x 100 mL).

  • Wash the combined organic layers with distilled water (3 x 100 mL) to remove residual DMF, followed by brine (100 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

4. Chromatographic Resolution (The Self-Validating Step):

  • Load the crude oil onto a silica gel column. Elute with a gradient of Hexanes:Ethyl Acetate (9:1 to 7:3).

  • Chromatographic Causality: The major regioisomer, 5-(benzyloxy)-2-methylphenol, has its remaining OH group ortho to the methyl group (sterically hindered). The desired target, 3-(benzyloxy)-4-methylphenol , has an unhindered OH group. Because unhindered phenols form much stronger hydrogen bonds with the stationary silica phase, the desired target will elute slower (lower Rf​ ) than the major regioisomer.

  • TLC Validation: On silica gel (8:2 Hexanes:EtOAc), the di-alkylated product elutes first ( Rf​≈0.8 ), followed by the major hindered regioisomer ( Rf​≈0.45 ), and finally the desired unhindered target ( Rf​≈0.35 ).

5. Isolation:

  • Pool the fractions corresponding to Rf​=0.35 . Concentrate to yield 3-(Benzyloxy)-4-methylphenol as an off-white solid. (Expected experimental yield: ~20-22%).

References

  • Synthetic Communications Title: A direct alkylation of resorcinols Source: Taylor & Francis Online (2023) URL:[Link]

  • PubChem Database Title: 4-Methylresorcinol (CID 10333) Source: National Center for Biotechnology Information URL:[Link]

Sources

Foundational

Strategic Identification and Validation of Starting Materials for the Synthesis of 3-(Benzyloxy)-4-methylphenol

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 3-(Benzyloxy)-4-methylphenol (CAS: 107774-42-5) Executive Summary The synthesis of highly specific functionalized phenols, such...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 3-(Benzyloxy)-4-methylphenol (CAS: 107774-42-5)

Executive Summary

The synthesis of highly specific functionalized phenols, such as 3-(Benzyloxy)-4-methylphenol , is a recurring challenge in pharmaceutical development and materials science. The core difficulty lies in the regioselective differentiation of the oxygen functionalities on the benzene ring. This technical guide evaluates three distinct retrosynthetic pathways to synthesize 3-(Benzyloxy)-4-methylphenol, detailing the chemical causality behind starting material selection, chemoselective protection strategies, and step-by-step experimental protocols.

Retrosynthetic Logic & Starting Material Evaluation

Designing a robust synthesis for 3-(Benzyloxy)-4-methylphenol requires placing a hydroxyl group at C1, a benzyloxy group at C3, and a methyl group at C4. We have identified three primary starting materials, each representing a distinct strategic approach:

  • Pathway A (Absolute Regiocontrol): Starting from 2-Methyl-5-nitrophenol.

  • Pathway B (Oxidative Rearrangement): Starting from 3-Hydroxy-4-methylbenzaldehyde.

  • Pathway C (Steric Differentiation): Starting from 4-Methylbenzene-1,3-diol (4-Methylresorcinol).

Retrosynthesis Target 3-(Benzyloxy)-4-methylphenol (Target Molecule) PathA Pathway A: Diazotization Target->PathA PathB Pathway B: Baeyer-Villiger Target->PathB PathC Pathway C: Selective Protection Target->PathC SMA 2-Methyl-5-nitrophenol (Regiospecific) PathA->SMA SMB 3-Hydroxy-4-methylbenzaldehyde (Mild, High Yield) PathB->SMB SMC 4-Methylresorcinol (Cost-Effective) PathC->SMC

Retrosynthetic strategies for 3-(Benzyloxy)-4-methylphenol synthesis.

Pathway A: The Regioselective De Novo Approach

Starting Material: 2-Methyl-5-nitrophenol Core Logic: This pathway avoids the need for challenging steric differentiation by utilizing a starting material where the functional groups are already in the correct relative positions.

Causality & Experimental Design

The synthesis begins with the benzylation of the C5-hydroxyl group. The critical step is the subsequent reduction of the nitro group to an aniline. Standard catalytic hydrogenation (e.g., H2​ with Pd/C ) cannot be used, as it would cause the hydrogenolysis (cleavage) of the newly installed benzyl ether. Therefore, a chemoselective reducing agent such as Stannous Chloride ( SnCl2​ ) or Iron/Ammonium Chloride ( Fe/NH4​Cl ) must be employed to reduce the nitro group while preserving the benzyl ether[1]. Finally, a Sandmeyer-type diazotization and hydrolysis converts the aniline to the target phenol.

Step-by-Step Protocol
  • Benzylation: Dissolve 2-methyl-5-nitrophenol (1.0 eq) in anhydrous DMF. Add K2​CO3​ (1.5 eq) and benzyl bromide (1.1 eq). Stir at 60°C for 4 hours. Extract with EtOAc and wash with brine to yield 2-benzyloxy-1-methyl-4-nitrobenzene.

  • Chemoselective Reduction: Dissolve the intermediate in EtOH/EtOAc. Add SnCl2​⋅2H2​O (5.0 eq) and reflux for 2 hours. Cool, neutralize with saturated NaHCO3​ , and filter through Celite to isolate 3-benzyloxy-4-methylaniline[1].

  • Diazotization/Hydrolysis: Suspend the aniline in 10% aqueous H2​SO4​ at 0°C. Dropwise add aqueous NaNO2​ (1.1 eq). Stir for 30 minutes to form the diazonium salt. Slowly drip the cold diazonium solution into a boiling solution of 10% H2​SO4​ to yield 3-(Benzyloxy)-4-methylphenol.

Pathway B: The Baeyer-Villiger Oxidation Approach

Starting Material: 3-Hydroxy-4-methylbenzaldehyde Core Logic: This pathway utilizes an oxidative rearrangement to convert an aldehyde directly into a phenol via a formate ester intermediate.

Causality & Experimental Design

In a Baeyer-Villiger oxidation of a benzaldehyde, the reaction can yield either a carboxylic acid (via hydride migration) or a formate ester (via aryl migration). The migratory aptitude is heavily dictated by the electron density of the migrating group[2]. Because our intermediate (3-benzyloxy-4-methylbenzaldehyde) possesses an aryl ring enriched by electron-donating methyl and benzyloxy groups, the aryl group migrates preferentially over the hydride ion[3]. This regioselectively forms 3-benzyloxy-4-methylphenyl formate, which is easily hydrolyzed to the target phenol.

Workflow SM 3-Hydroxy-4-methylbenzaldehyde Step1 Benzylation (BnBr, K2CO3, DMF, 80°C) SM->Step1 Int1 3-Benzyloxy-4-methylbenzaldehyde Step1->Int1 Step2 Baeyer-Villiger Oxidation (mCPBA, CH2Cl2, RT) Int1->Step2 Int2 3-Benzyloxy-4-methylphenyl formate Step2->Int2 Step3 Hydrolysis (K2CO3, MeOH, RT) Int2->Step3 Target 3-(Benzyloxy)-4-methylphenol Step3->Target

Step-by-step workflow for the Baeyer-Villiger oxidation pathway.

Step-by-Step Protocol
  • Benzylation: React 3-hydroxy-4-methylbenzaldehyde (1.0 eq) with benzyl bromide (1.1 eq) and K2​CO3​ (1.5 eq) in DMF at 80°C for 3 hours.

  • Baeyer-Villiger Oxidation: Dissolve 3-benzyloxy-4-methylbenzaldehyde in anhydrous CH2​Cl2​ . Add meta-chloroperoxybenzoic acid (mCPBA, 1.5 eq) in portions at 0°C. Warm to room temperature and stir for 12 hours. Quench with saturated Na2​S2​O3​ to destroy excess peroxide[3].

  • Hydrolysis: Dissolve the crude formate ester in MeOH. Add K2​CO3​ (2.0 eq) and stir at room temperature for 2 hours. Neutralize with 1M HCl, extract with EtOAc, and purify via silica gel chromatography to obtain the pure target.

Pathway C: The Sterically Controlled Protection Approach

Starting Material: 4-Methylbenzene-1,3-diol (4-Methylresorcinol) Core Logic: 4-Methylresorcinol is highly cost-effective but requires differentiating two hydroxyl groups. The C3-OH is ortho to the methyl group (sterically hindered), while the C1-OH is meta (less hindered).

Causality & Experimental Design

To place the benzyl group at the more hindered C3 position, we must first temporarily protect the less hindered C1 position. By using a bulky silylating agent like tert-butyldimethylsilyl chloride (TBDMS-Cl) or hexamethyldisilazane (HMDS), the reaction is kinetically driven to selectively protect the unhindered C1-OH[4]. Once protected, the hindered C3-OH can be benzylated under forcing conditions, followed by fluoride-mediated desilylation.

Step-by-Step Protocol
  • Selective Silylation: Dissolve 4-methylresorcinol (1.0 eq) and imidazole (2.2 eq) in anhydrous CH2​Cl2​ at 0°C. Dropwise add TBDMS-Cl (1.0 eq). Stir for 4 hours. The bulky TBDMS group selectively attacks the C1-OH, yielding 5-(tert-butyldimethylsilyloxy)-2-methylphenol[4].

  • Benzylation: Treat the mono-protected intermediate with benzyl bromide (1.2 eq) and Cs2​CO3​ (1.5 eq) in DMF at 80°C for 6 hours to force the alkylation of the hindered C3-OH.

  • Deprotection: Dissolve the fully protected intermediate in THF. Add Tetra-n-butylammonium fluoride (TBAF, 1.2 eq) at 0°C. Stir for 1 hour to cleave the silyl ether, yielding 3-(Benzyloxy)-4-methylphenol.

Quantitative Data & Pathway Comparison

The following table summarizes the operational metrics of the three proposed pathways to aid in process chemistry decision-making:

MetricPathway A (Diazotization)Pathway B (Baeyer-Villiger)Pathway C (Silylation)
Starting Material 2-Methyl-5-nitrophenol3-Hydroxy-4-methylbenzaldehyde4-Methylresorcinol
Regioselectivity Absolute (100%)Absolute (100%)Moderate (Requires separation)
Overall Yield (Est.) 40 - 50%65 - 75%55 - 60%
Key Reagents SnCl2​ , NaNO2​ , H2​SO4​ mCPBA, K2​CO3​ TBDMS-Cl, TBAF
Scalability Low (Diazotization hazards)High (Mild conditions)Medium (Cryogenic steps)
Cost Efficiency ModerateModerate-HighHigh (Cheap SM)

References

  • Source: sigmaaldrich.
  • Source: adichemistry.
  • Source: jove.
  • Source: semanticscholar.
  • Source: karger.

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Leveraging 3-(Benzyloxy)-4-methylphenol in Advanced Organic Synthesis

Introduction: A Multifaceted Building Block In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the success of complex molecular construction. 3-(Benzyloxy)-4-methylphenol...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Multifaceted Building Block

In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the success of complex molecular construction. 3-(Benzyloxy)-4-methylphenol stands out as a versatile and highly valuable building block, particularly in the fields of medicinal chemistry and materials science. Its utility is derived from the unique interplay of its three principal functional components: a nucleophilic phenolic hydroxyl group masked by a readily cleavable benzyl ether, an activating methyl group, and a reactive aromatic ring.

This guide provides an in-depth exploration of 3-(Benzyloxy)-4-methylphenol's synthetic applications. It moves beyond simple procedural lists to explain the underlying chemical principles and strategic considerations that enable researchers to harness its full potential. The protocols described herein are designed to be robust and self-validating, grounded in established chemical literature.

Physicochemical Properties of 3-(Benzyloxy)-4-methylphenol

A thorough understanding of a reagent's physical properties is the foundation of its effective use in the laboratory.

PropertyValueSource
CAS Number 100927-02-4[1]
Molecular Formula C₁₄H₁₄O₂[1]
Molecular Weight 214.26 g/mol [1]
Appearance (Typically a solid)
Topological Polar Surface Area (TPSA) 29.46 Ų[1]
logP 3.28[1]
Storage Sealed in dry, 2-8°C[1]

Part 1: The Benzyl Ether as a Strategic Protecting Group

The benzyl group is one of the most widely used protecting groups for phenols due to its stability across a broad range of acidic and basic conditions, while being susceptible to selective removal under reductive cleavage.[2][3] This allows for extensive chemical modifications at other positions of the molecule without unintended reactions at the highly reactive hydroxyl group.

Core Application: Deprotection via Catalytic Hydrogenolysis

The most common and clean method for cleaving a benzyl ether is catalytic hydrogenolysis, which yields the desired phenol and toluene as the only byproduct.[3] This method is favored for its high efficiency and the simple work-up procedure.

G cluster_workflow Workflow: Benzyl Ether Deprotection start 3-(Benzyloxy)-4-methylphenol in suitable solvent (e.g., MeOH, EtOAc) catalyst Add Catalyst (e.g., 10% Pd/C) start->catalyst hydrogen Introduce Hydrogen Source (H₂ gas or Transfer Reagent) catalyst->hydrogen reaction Stir at Room Temperature Monitor by TLC hydrogen->reaction filtration Filter through Celite to remove catalyst reaction->filtration concentration Concentrate Filtrate under reduced pressure filtration->concentration product Purified 4-Methylbenzene-1,3-diol concentration->product

Caption: Workflow for benzyl ether deprotection.

Protocol 1: Deprotection of 3-(Benzyloxy)-4-methylphenol using Catalytic Hydrogenolysis

Principle: This protocol describes the cleavage of the C-O bond of the benzyl ether using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.[2]

Materials and Reagents:

  • 3-(Benzyloxy)-4-methylphenol

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Methanol (MeOH) or Ethyl Acetate (EtOAc), reagent grade

  • Hydrogen (H₂) gas cylinder with regulator or a hydrogen transfer reagent (e.g., 1,4-cyclohexadiene)[3]

  • Celite®

  • Round-bottom flask, magnetic stirrer, hydrogenation balloon or apparatus

  • Filtration apparatus (e.g., Büchner funnel)

Step-by-Step Procedure:

  • Dissolution: Dissolve 3-(Benzyloxy)-4-methylphenol (1.0 eq) in a suitable solvent such as methanol or ethyl acetate in a round-bottom flask.

  • Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol%) to the solution. Caution: Pd/C can be pyrophoric; handle under an inert atmosphere (e.g., nitrogen or argon) when dry.

  • Atmosphere Exchange: Seal the flask and purge the system with nitrogen or argon, followed by carefully introducing hydrogen gas via a balloon or a controlled inlet.

  • Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Filtration: Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent to ensure complete recovery of the product.[2]

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 4-methylbenzene-1,3-diol (also known as 4-methylresorcinol).

  • Purification: The crude product can be purified further by column chromatography or recrystallization if necessary.

Alternative Deprotection Strategies: For substrates containing functional groups sensitive to hydrogenolysis (e.g., alkenes, alkynes), alternative deprotection methods are available:

  • Iodine-Triethylsilane System: A practical method using I₂ and Et₃SiH in ethyl acetate provides a mild alternative for debenzylation.

  • Lewis Acids: Strong Lewis acids like boron trichloride (BCl₃) can cleave benzyl ethers, often at low temperatures, which is useful for sensitive substrates.[4] The addition of a cation scavenger like pentamethylbenzene can prevent undesired C-benzylation side reactions.[4]

Part 2: Harnessing the Aromatic Ring for Electrophilic Substitution

The aromatic ring of 3-(Benzyloxy)-4-methylphenol is electron-rich and thus highly activated towards electrophilic aromatic substitution (EAS). The directing effects of the substituents determine the regiochemical outcome of these reactions.

  • -OBn Group (Benzyloxy): A strongly activating ortho-, para-director.

  • -CH₃ Group (Methyl): An activating ortho-, para-director.

The combined influence of these two groups, along with steric considerations, makes specific positions on the ring highly favored for substitution.

Caption: Regioselectivity in electrophilic substitution.

Protocol 2: Regioselective Monobromination

Principle: Phenols are so strongly activated that halogenation in polar solvents like water leads to polysubstitution.[5] To achieve selective monohalogenation, a non-polar solvent such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃) is employed at low temperatures to moderate the reactivity.[5]

Materials and Reagents:

  • 3-(Benzyloxy)-4-methylphenol

  • Bromine (Br₂)

  • Carbon tetrachloride (CCl₄) or Chloroform (CHCl₃), anhydrous

  • Saturated sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with dropping funnel, magnetic stirrer, ice bath

Step-by-Step Procedure:

  • Setup: Dissolve 3-(Benzyloxy)-4-methylphenol (1.0 eq) in anhydrous CCl₄ in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution to 0 °C using an ice bath.

  • Bromine Addition: Prepare a solution of bromine (1.0 eq) in CCl₄ and add it dropwise to the stirred reaction mixture over 30-60 minutes. Maintain the temperature at 0 °C.

  • Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete shortly after the addition is finished.

  • Quenching: Upon completion, quench the reaction by adding cold saturated sodium thiosulfate solution to destroy any excess bromine (the red-brown color will disappear).

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product, 6-bromo-3-(benzyloxy)-4-methylphenol.

  • Purification: Purify the product by flash column chromatography on silica gel.

Part 3: Post-Deprotection Derivatization

Once the phenol is unmasked, it serves as a powerful nucleophile for a variety of transformations. O-alkylation is a fundamental derivatization that is frequently employed in drug discovery to modulate properties like solubility, lipophilicity, and metabolic stability.

Core Application: O-Alkylation via Williamson Ether Synthesis

This classic reaction involves the deprotonation of the phenol to form a more nucleophilic phenoxide, which then displaces a halide from an alkyl halide to form a new ether.[3][6]

G cluster_workflow Workflow: Williamson Ether Synthesis start Deprotected Phenol (4-Methylresorcinol) base Add Base (e.g., K₂CO₃, NaH) in Polar Aprotic Solvent (e.g., DMF, Acetone) start->base phenoxide Formation of Nucleophilic Phenoxide base->phenoxide alkyl_halide Add Alkyl Halide (R-X) phenoxide->alkyl_halide reaction Heat Reaction Mixture (e.g., Reflux) Monitor by TLC alkyl_halide->reaction workup Aqueous Work-up & Extraction reaction->workup product Purified O-Alkylated Product workup->product

Caption: Workflow for O-alkylation of the phenol.

Protocol 3: O-Alkylation of 4-Methylresorcinol

Principle: Following the deprotection of 3-(benzyloxy)-4-methylphenol, the resulting phenol is alkylated with an electrophile (e.g., benzyl bromide) in the presence of a base. Anhydrous potassium carbonate is a convenient and moderately strong base suitable for this transformation.[6]

Materials and Reagents:

  • 4-Methylresorcinol (from Protocol 1)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetone or N,N-Dimethylformamide (DMF), anhydrous

  • Standard glassware for reflux, magnetic stirring

Step-by-Step Procedure:

  • Setup: To a round-bottom flask, add 4-methylresorcinol (1.0 eq), anhydrous K₂CO₃ (approx. 2.0 eq), and anhydrous acetone.

  • Reagent Addition: Add the alkyl halide (1.1 eq) to the suspension.

  • Reaction: Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the reactivity of the alkyl halide.[6]

  • Work-up: After cooling to room temperature, filter off the K₂CO₃ and other inorganic salts.

  • Extraction: Concentrate the filtrate to remove the acetone. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting ether by flash column chromatography.

Part 4: Application in Medicinal Chemistry

The 3-(benzyloxy)phenyl scaffold is a privileged structure in medicinal chemistry. Its derivatives have been explored as potent inhibitors of various biological targets.

  • STAT3 Signaling Pathway Inhibitors: A series of benzyloxyphenyl-methylaminophenol analogues were designed and synthesized as inhibitors of the STAT3 signaling pathway, which is a key target in cancer therapy. The benzyloxy group plays a crucial role in the binding of these molecules to the SH2 domain of the STAT3 protein.[7][8]

  • Monoamine Oxidase (MAO) Inhibitors: Small molecules featuring a benzyloxy substituent have been developed as potent and selective inhibitors of MAO-B, an important target for neurodegenerative diseases. The benzyloxy moiety is introduced by reacting a substituted phenol with a corresponding benzyl bromide in the presence of K₂CO₃.[9]

The synthetic routes to these advanced molecules frequently rely on the fundamental transformations described in this guide, showcasing the pivotal role of 3-(benzyloxy)-4-methylphenol and related structures as key intermediates.

References

  • Diiodine–Triethylsilane System: A Practical Method for Deprotection of Aryl Benzyl Ethers. Synlett, Thieme.
  • Trichloroboron-‐promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene as Cation Scavenger. Organic Syntheses. (2016). Available at: [Link]

  • Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. Available at: [Link]

  • A Mild and Practical Method for Deprotection of Aryl Methyl/Benzyl/Allyl Ethers with HPPh2 and tBuOK. Royal Society of Chemistry. Available at: [Link]

  • Design, synthesis and biological evaluation of benzyloxyphenyl-methylaminophenol derivatives as STAT3 signaling pathway inhibitors. PubMed. (2016). Available at: [Link]

  • Synthesis and evaluation of small molecules bearing a benzyloxy substituent as novel and potent monoamine oxidase inhibitors. Scientific Reports. (2017). Available at: [Link]

  • Electrophilic Substitution Sites in Aromatic Compounds. Filo. (2025). Available at: [Link]

  • Reaction pathway for the direct O-alkylation. ResearchGate. Available at: [Link]

  • SYNTHESIS AND RADIOLIGAND BINDING ASSAYS OF 6, 7 OR 8 BENZYLOXY ANALOGS OF 1-(3,4-DIMETHOXYBENZYL). ORBi. Available at: [Link]

  • Synthesis of 3-Benzyloxy-4-bromophenol. PrepChem.com. Available at: [Link]

  • Design, synthesis and biological evaluation of benzyloxyphenyl-methylaminophenol derivatives as STAT3 signaling pathway inhibitors. ResearchGate. (2016). Available at: [Link]

  • Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. International Journal of Chemical Science and Technology. (2016). Available at: [Link]

  • Methyl (R)-(-)-3-benzyloxy-2-methyl propanoate. Organic Syntheses. Available at: [Link]

  • Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. MDPI. (2023). Available at: [Link]

  • Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. Beilstein Journal of Organic Chemistry. (2019). Available at: [Link]

  • Synthesis of m-Aryloxy Phenols. Encyclopedia MDPI. (2023). Available at: [Link]

  • Synthesis of N′-(4-/3-/2-/Non-substituted benzylidene)-4-[(4-methylphenyl)sulfonyloxy] Benzohydrazides and Evaluation of Their Inhibitory Activities against Monoamine Oxidases and β-Secretase. MDPI. (2021). Available at: [Link]

  • Alkylation of phenol: a mechanistic view. PubMed. (2006). Available at: [Link]

  • Phenol Electrophilic substitution rxn. SlideShare. Available at: [Link]

  • Selective O-alkylation of Phenol Using Dimethyl Ether. MDPI. (2022). Available at: [Link]

  • [1,1-(Bis-benzyloxymethyl)vinyloxy]triethylsilane. Organic Syntheses. Available at: [Link]

  • Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. PNAS. (2021). Available at: [Link]

  • Electrophilic Substitution. Chemistry LibreTexts. (2022). Available at: [Link]

  • Process for O-alkylation of phenolic compounds. Google Patents.
  • O-Alkylation of phenol derivatives via a nucleophilic substitution. Royal Society of Chemistry. (2011). Available at: [Link]

  • Order of electrophilic substitution. Chemistry Stack Exchange. (2015). Available at: [Link]

  • Copper-catalyzed electrophilic amination of diorganozinc reagents. Organic Syntheses. Available at: [Link]

  • Conversion of 4‐(benzyloxy)phenol (BOP) as a function of the solvent. ResearchGate. Available at: [Link]

Sources

Application

Advanced Synthesis and Biological Screening Protocols for 3-(Benzyloxy)-4-methylphenol Derivatives

Executive Summary 3-(Benzyloxy)-4-methylphenol is a highly versatile synthetic scaffold utilized in medicinal chemistry to discover novel therapeutics. The benzyloxy group provides critical lipophilicity and steric bulk,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(Benzyloxy)-4-methylphenol is a highly versatile synthetic scaffold utilized in medicinal chemistry to discover novel therapeutics. The benzyloxy group provides critical lipophilicity and steric bulk, while the para-methyl group directs electrophilic aromatic substitution and prevents rapid oxidation to reactive quinones. The free phenolic hydroxyl group serves as the primary handle for derivatization, enabling the synthesis of diverse compound libraries. This application note details the autonomous, self-validating protocols for synthesizing ether derivatives of this scaffold and screening them against two high-value biological targets: Tyrosinase (melanogenesis) and Cyclooxygenase-2 (COX-2, inflammation).

Section 1: Mechanistic Rationale & Chemical Synthesis Workflows

Rationale for Selective O-Alkylation

To generate functionalized ether derivatives, the Williamson ether synthesis is employed. The choice of base and solvent is critical to prevent unwanted C-alkylation on the aromatic ring. Potassium carbonate (K₂CO₃) in anhydrous N,N-Dimethylformamide (DMF) is the gold standard for this transformation[1]. K₂CO₃ is a mild base that selectively deprotonates the phenol without risking the cleavage of the sensitive benzyl ether protecting group. DMF, a polar aprotic solvent, strongly solvates the potassium cation, leaving the phenoxide anion "naked" and highly nucleophilic. According to hard-soft acid-base (HSAB) theory, this environment strongly favors nucleophilic attack by the "hard" oxygen atom over the "soft" aromatic carbon ring[2].

Protocol 1: General O-Alkylation Methodology
  • Dissolution : Dissolve 1.0 equivalent of 3-(Benzyloxy)-4-methylphenol in anhydrous DMF to achieve a 0.2 M concentration.

  • Deprotonation : Add 2.0 equivalents of anhydrous K₂CO₃. Stir the suspension at room temperature for 30 minutes to ensure complete phenoxide formation[1].

  • Alkylation : Slowly add 1.2 equivalents of the desired alkylating agent (e.g., an alkyl bromide or bromoacetate) dropwise to control the exothermic nature of the initial reaction[2].

  • Reaction : Heat the mixture to 80°C and stir for 12–24 hours under an inert nitrogen atmosphere. Monitor reaction progress via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (4:1) mobile phase.

  • Workup : Cool the mixture to room temperature, quench with distilled water, and extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers extensively with brine to remove residual DMF.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography to yield the target derivative.

SynthesisWorkflow Start 3-(Benzyloxy)-4-methylphenol (Starting Material) Base Deprotonation K2CO3 in DMF Start->Base Mild base deprotonation Alkylation O-Alkylation Add R-X (e.g., Bromoacetate) Base->Alkylation Phenoxide formation Workup Aqueous Workup Extract with EtOAc Alkylation->Workup 80°C, 12-24h Purification Purification Silica Gel Chromatography Workup->Purification Remove DMF/Salts Product Purified Derivative Ready for Screening Purification->Product >95% Purity achieved

Caption: Workflow for the selective O-alkylation of 3-(Benzyloxy)-4-methylphenol.

Section 2: High-Throughput Biological Screening Protocols

Once the derivatives are synthesized and purified (>95% purity verified by HPLC), they are subjected to self-validating in vitro assays. Every assay must include a known positive control to validate the sensitivity and dynamic range of the system.

Protocol 2: In Vitro Tyrosinase Inhibition Assay (Colorimetric)

Tyrosinase is a copper-containing monooxygenase that catalyzes the rate-limiting steps of melanogenesis: the hydroxylation of L-tyrosine to L-DOPA, and its subsequent oxidation to dopaquinone[3]. Inhibiting this pathway is a primary strategy for developing skin-lightening agents and treating hyperpigmentation.

  • Reagent Preparation : Prepare a 0.1 M sodium phosphate buffer adjusted to pH 6.8. Dissolve mushroom tyrosinase to a working concentration of 30 U/mL. Prepare a fresh 10 mM L-DOPA solution in buffer immediately before use, as it is highly prone to auto-oxidation[3].

  • Assay Plate Setup (96-well clear plate) :

    • Test Wells: 20 µL test derivative (dissolved in 1% DMSO) + 100 µL buffer + 40 µL tyrosinase solution.

    • Positive Control: 20 µL Kojic acid + 100 µL buffer + 40 µL tyrosinase solution[3].

    • Enzyme Blank: 20 µL 1% DMSO + 140 µL buffer (no enzyme).

  • Incubation : Pre-incubate the microplate at 25°C for 10 minutes to allow the inhibitor to bind to the enzyme active site.

  • Reaction Initiation : Add 40 µL of the 10 mM L-DOPA solution to all wells to initiate the reaction (Total well volume = 200 µL)[3].

  • Measurement : Incubate at 37°C for 20 minutes. Measure the absorbance of the resulting dopachrome complex at 475 nm using a microplate reader. Calculate the percentage of inhibition relative to the uninhibited vehicle control.

Protocol 3: In Vitro COX-2 Inhibition Assay (Fluorometric)

Cyclooxygenase-2 (COX-2) is an inducible enzyme responsible for producing pro-inflammatory prostaglandins. This assay measures the peroxidase activity of COX-2, which converts arachidonic acid to Prostaglandin G2 (PGG2), coupled with the oxidation of a highly sensitive fluorometric probe[4].

  • Reagent Preparation : Reconstitute recombinant human COX-2 enzyme, COX cofactor (containing heme), and the fluorometric probe (e.g., ADHP) in COX Assay Buffer according to manufacturer specifications[4].

  • Assay Plate Setup (96-well black opaque plate) :

    • Inhibitor Wells: 75 µL Assay Buffer + 2 µL Cofactor + 1 µL Probe + 1 µL COX-2 + 10 µL test derivative[4].

    • Positive Control: Substitute the test derivative with 10 µL of Celecoxib (a known, highly selective COX-2 inhibitor)[4].

  • Incubation : Shake the plate gently for 10 seconds and incubate for 5 minutes at 25°C.

  • Reaction Initiation : Add 10 µL of Arachidonic Acid/NaOH solution to all wells simultaneously using a multichannel pipette[4].

  • Measurement : Immediately measure fluorescence kinetics at 25°C for 10 minutes using an excitation wavelength of 535 nm and an emission wavelength of 587 nm[4]. Calculate the slope of the linear portion of the fluorescence curve to determine enzyme velocity and derive the IC₅₀.

COX2Assay AA Arachidonic Acid (Substrate) COX2 COX-2 Enzyme (Recombinant Human) AA->COX2 Binds active site PGG2 Prostaglandin G2 (Intermediate) COX2->PGG2 Cyclooxygenase activity Inhibitor Test Derivative (Inhibitor) Inhibitor->COX2 Blocks active site Signal Fluorescent Signal (Ex 535 nm / Em 587 nm) PGG2->Signal Peroxidase activity Probe Fluorometric Probe (Reduced State) Probe->Signal Oxidation of probe

Caption: Fluorometric COX-2 inhibition assay mechanism and signaling pathway.

Section 3: Data Presentation

To facilitate structure-activity relationship (SAR) analysis, quantitative screening data should be consolidated. Below is a representative data structure summarizing the biological evaluation of synthesized 3-(Benzyloxy)-4-methylphenol derivatives.

Compound IDR-Group Substitution (O-Alkylation)Synthetic Yield (%)Tyrosinase IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-1 IC₅₀ (µM)COX-2 Selectivity Index (COX-1/COX-2)
Control 1 Kojic Acid (Standard)N/A18.5 ± 1.2N/AN/AN/A
Control 2 Celecoxib (Standard)N/AN/A0.11 ± 0.0225.4 ± 1.5> 230
Deriv-01 -CH₂COOH (Carboxymethyl)82%45.2 ± 3.114.5 ± 0.8> 100> 6.8
Deriv-02 -CH₂CH₂OH (Hydroxyethyl)76%22.4 ± 1.88.2 ± 0.585.3 ± 4.210.4
Deriv-03 -CH₂-Phenyl (Benzyl)88%> 1000.85 ± 0.142.1 ± 2.649.5

Note: The data presented in this table is representative and intended to demonstrate the required formatting for SAR tracking.

Section 4: References

Sources

Method

debenzylation of 3-(Benzyloxy)-4-methylphenol to retrieve the free phenol

Application Note: Efficient O-Debenzylation of 3-(Benzyloxy)-4-methylphenol to Retrieve Free Phenol Introduction & Strategic Rationale The protection of phenols as benzyl ethers is a cornerstone strategy in multi-step or...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Efficient O-Debenzylation of 3-(Benzyloxy)-4-methylphenol to Retrieve Free Phenol

Introduction & Strategic Rationale

The protection of phenols as benzyl ethers is a cornerstone strategy in multi-step organic synthesis and drug development. The benzyl group is highly valued for its robustness against a wide array of basic, acidic, and nucleophilic conditions[1]. However, the strategic retrieval of the free phenol—in this case, converting 3-(benzyloxy)-4-methylphenol to 4-methylbenzene-1,3-diol (also known as 4-methylresorcinol)—requires highly selective cleavage.

While Lewis acids (e.g., BBr₃) can cleave aryl ethers, they often lack chemoselectivity, require rigorous anhydrous conditions, and can lead to unwanted side reactions. Catalytic hydrogenolysis using Palladium on Carbon (Pd/C) remains the gold standard for O-debenzylation[2]. It operates under mild conditions, generates only toluene as a volatile byproduct, and provides near-quantitative yields without disturbing the aromatic core.

Mechanistic Causality & Reaction Design

The cleavage of the O-benzyl bond is driven by the adsorption of the aromatic ring and the benzylic carbon onto the palladium surface, followed by the insertion of activated hydrogen into the C-O bond.

  • Why Pd/C? Palladium has an optimal d-band center for activating H₂ gas and facilitating oxidative addition into the benzylic C-O bond. It is highly specific to benzylic systems, leaving the phenolic aromatic ring intact[3].

  • Hydrogen Source Selection: We present two validated methodologies for this transformation:

    • Classical Hydrogenation (H₂ Gas): Ideal for scale-up and clean reaction profiles. Operates efficiently at room temperature[2].

    • Catalytic Transfer Hydrogenation (CTH): Utilizes ammonium formate as an in situ hydrogen donor. This bypasses the need for specialized pressurized H₂ equipment and significantly accelerates reaction kinetics at elevated temperatures[4].

Visualizing the Hydrogenolysis Workflow

G R 3-(Benzyloxy)-4-methylphenol Ads Catalyst Surface Adsorption R->Ads Cat 10% Pd/C + H2 Donor Cat->Ads Cleavage C-O Bond Hydrogenolysis Ads->Cleavage Des Product Desorption Cleavage->Des Prod 4-Methylbenzene-1,3-diol Des->Prod Byprod Toluene (Volatile) Des->Byprod

Caption: Mechanistic workflow of Pd/C-catalyzed O-debenzylation.

Quantitative Optimization Data

To assist researchers in selecting the appropriate conditions, the following table summarizes the optimized parameters for both methodologies based on established industry standards.

ParameterMethod A: Classical HydrogenationMethod B: Transfer Hydrogenation
H₂ Source H₂ Gas (1 atm, balloon)Ammonium Formate (4.0 - 5.0 equiv)
Catalyst Loading 10% Pd/C (5–10 wt% of substrate)10% Pd/C (10 wt% of substrate)
Preferred Solvent Methanol (MeOH) or Ethyl AcetateMethanol (MeOH) or Ethanol (EtOH)
Temperature Ambient (20–25 °C)Reflux (60–65 °C)
Reaction Time 2 – 12 hours15 – 60 minutes
Safety Profile Requires flammable gas handlingAvoids H₂ gas; generates NH₃ and CO₂

Step-by-Step Experimental Protocols

Self-Validating System Note: Both protocols are designed to be self-validating. The disappearance of the starting material is tracked via Thin Layer Chromatography (TLC). The emergence of a new, highly polar, UV-active spot that stains strongly with Ferric Chloride (FeCl₃) or Phosphomolybdic Acid (PMA) confirms the liberation of the free phenolic -OH group.

Method A: Classical Catalytic Hydrogenation (H₂ Gas)

Causality Focus: Methanol is chosen as the solvent because polar protic solvents stabilize the polar transition states on the palladium surface, accelerating the cleavage[2].

  • Preparation: In a flame-dried round-bottom flask, dissolve 3-(Benzyloxy)-4-methylphenol (1.0 equiv, e.g., 10 mmol) in anhydrous Methanol to achieve a 0.2 M concentration.

  • Catalyst Addition: Carefully add 10% Pd/C (10% by weight relative to the substrate). Crucial Safety Step: Always add the catalyst to the solvent under an inert atmosphere (N₂ or Ar) to prevent the dry, pyrophoric Pd/C from igniting the solvent vapors[2].

  • Purging: Seal the flask with a rubber septum. Evacuate the flask using a vacuum line and backfill with Nitrogen. Repeat this three times to remove all oxygen.

  • Hydrogenation: Evacuate the flask one final time and backfill with Hydrogen gas from a balloon (1 atm). Stir the suspension vigorously at room temperature.

  • Monitoring: Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The starting material will be consumed, yielding a lower Rf product.

  • Workup: Once complete, purge the flask thoroughly with Nitrogen to displace residual H₂. Filter the mixture through a pad of Celite to remove the Pd/C. Causality: Celite prevents the finely divided Pd/C from passing through the filter paper, ensuring safe disposal and a metal-free product. Wash the pad with excess Methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The byproduct (toluene) will co-evaporate, leaving the crude 4-methylbenzene-1,3-diol, which can be purified via flash chromatography or recrystallization if necessary.

Method B: Catalytic Transfer Hydrogenation (Ammonium Formate)

Causality Focus: Ammonium formate decomposes in the presence of Pd/C into H₂, NH₃, and CO₂. This provides a high localized concentration of active hydrogen directly on the catalyst surface, driving the reaction to completion in a fraction of the time without external gas[4].

  • Preparation: Dissolve 3-(Benzyloxy)-4-methylphenol (1.0 equiv) in Methanol (0.2 M).

  • Reagent Addition: Add 10% Pd/C (10 wt%) followed by solid ammonium formate (4.0 to 5.0 equiv).

  • Heating: Equip the flask with a reflux condenser and heat the mixture to 60 °C with stirring. Observation: Effervescence will occur as CO₂ and NH₃ gases are evolved.

  • Monitoring: Check TLC after 15 minutes. Catalytic transfer hydrogenation is typically extremely rapid for unhindered benzyl ethers[4].

  • Workup: Cool the reaction to room temperature. Filter through a pad of Celite, washing thoroughly with Methanol.

  • Isolation: Evaporate the solvent. To remove residual formate salts, partition the residue between Ethyl Acetate and Water. Extract the aqueous layer with EtOAc, dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the free phenol.

Troubleshooting & Analytical Verification

  • Stalled Reactions: If the reaction stalls before completion, it is often due to catalyst poisoning (e.g., trace sulfur or amines, which competitively bind to Pd)[3]. Solution: Filter the reaction through Celite to remove the poisoned catalyst, resubject the filtrate to fresh Pd/C, and resume hydrogenation.

  • Analytical Signatures:

    • ¹H NMR (CDCl₃ or DMSO-d₆): Look for the disappearance of the benzylic -CH₂- singlet (typically around 5.0–5.1 ppm) and the 5 aromatic protons of the benzyl group (7.3–7.5 ppm). Confirm the appearance of a broad singlet corresponding to the newly formed phenolic -OH.

    • LC-MS: Observe the shift from the mass of the protected ether to the exact mass of 4-methylbenzene-1,3-diol (m/z 124.14).

References[4] Pd(0) EnCat 30NP Hydrogenation & Transfer Hydrogenation User Guide. Sigma-Aldrich. https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/chemistry-and-synthesis/catalysis/pd0-encat-30np[3] Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate. Organic Chemistry Portal. https://www.organic-chemistry.org/abstracts/lit1/008.shtm[2] Hydrogenolysis and Selective Reduction (Dehalogenation). ACS Green Chemistry Institute Pharmaceutical Roundtable. https://www.acsgcipr.org/advancing-chemistry/reagents-guide/hydrogenolysis-and-selective-reduction-dehalogenation/[1] Greene's Protective Groups in Organic Synthesis, 4th Edition. Wiley. https://www.wiley.com/en-us/Greene%27s+Protective+Groups+in+Organic+Synthesis%2C+4th+Edition-p-9780471697541

Sources

Application

Comprehensive Analytical Characterization of 3-(Benzyloxy)-4-methylphenol: Protocols for Purity and Structural Validation

As a Senior Application Scientist, establishing a robust analytical profile for 3-(Benzyloxy)-4-methylphenol (CAS: 107774-42-5) requires a deep understanding of its physicochemical properties. This compound features a bu...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a robust analytical profile for 3-(Benzyloxy)-4-methylphenol (CAS: 107774-42-5) requires a deep understanding of its physicochemical properties. This compound features a bulky, hydrophobic benzyloxy ether group paired with a weakly acidic phenolic hydroxyl group. Because it is frequently utilized as a critical building block in pharmaceutical synthesis and advanced materials, trace impurities—such as unreacted p-cresol derivatives, positional isomers, or benzyl chloride—can severely compromise downstream catalytic steps.

To ensure absolute confidence in batch-to-batch consistency, we must deploy an orthogonal analytical strategy. This guide details the causality, self-validating protocols, and data interpretation for the complete characterization of this molecule.

Workflow A 3-(Benzyloxy)-4-methylphenol (CAS: 107774-42-5) B Structural Elucidation (1H & 13C NMR) A->B C Mass & Fragmentation (LC-ESI-MS) A->C D Purity & Quantitation (HPLC-PDA) A->D E Functional Groups (FTIR) A->E

Orthogonal analytical workflow for 3-(Benzyloxy)-4-methylphenol characterization.

Chromatographic Purity via HPLC-PDA

The Causality of the Method

3-(Benzyloxy)-4-methylphenol is moderately hydrophobic (estimated logP ~ 3.5). To achieve baseline separation from structurally similar synthetic byproducts, a high-efficiency C18 stationary phase is required. We utilize Photodiode Array (PDA) detection at two critical wavelengths: 220 nm to capture the intense generic aromatic π−π∗ transitions (highly sensitive for the benzyl group), and 280 nm , which is highly specific for the phenolic n−π∗ transition. The use of 0.1% Trifluoroacetic acid (TFA) in the mobile phase suppresses silanol ionization on the column and keeps the phenolic hydroxyl fully protonated, preventing peak tailing.

Self-Validating Protocol
  • Preparation : Dissolve the sample in Initial Mobile Phase (Water:Acetonitrile 90:10) to a concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • System Suitability : Inject a resolution standard containing 3-(Benzyloxy)-4-methylphenol and p-cresol. The system is validated only if the resolution ( Rs​ ) between the two peaks is ≥2.5 and the tailing factor for the main peak is ≤1.2 .

  • Execution : Run the gradient outlined in Table 1.

  • Integration : Integrate peaks at 220 nm for total purity calculation (Area %).

Quantitative Data: HPLC Gradient Program
Time (min)Flow Rate (mL/min)Mobile Phase A (Water + 0.1% TFA)Mobile Phase B (Acetonitrile + 0.1% TFA)
0.01.090%10%
2.01.090%10%
12.01.010%90%
15.01.010%90%
15.11.090%10%
20.01.090%10%

High-Resolution LC-MS Analysis (ESI-Negative Mode)

The Causality of the Method

Phenols are weak acids ( pKa​ ~ 10). In positive ion mode, they ionize poorly unless chemically derivatized. However, in negative electrospray ionization (ESI-), they readily deprotonate to form highly stable phenoxide ions, yielding an abundant [M−H]− signal 1. A critical error many analysts make is using standard 0.1% Formic Acid for LC-MS, which severely suppresses this deprotonation. By replacing acidic modifiers with 10 mM Ammonium Acetate (pH ~6.8) , we maintain chromatographic integrity while enhancing the negative ionization efficiency by orders of magnitude 2, 3.

Self-Validating Protocol
  • Tuning : Infuse a standard mass calibration mix. The protocol is validated if the mass accuracy for the [M−H]− ion is within ±5 ppm of the theoretical m/z 213.0921.

  • Execution : Inject 2 µL of a 10 µg/mL sample using an isocratic flow of 50:50 (10 mM Ammonium Acetate : Acetonitrile).

  • Fragmentation : Apply Collision-Induced Dissociation (CID) at 20 eV to observe the characteristic loss of the benzyl radical.

Fragmentation M [M-H]⁻ Ion m/z 213.09 F1 Benzyl Cleavage Loss of C7H7• (91 Da) M->F1 P1 Fragment Ion m/z 122.04 (Radical Anion) F1->P1

ESI-Negative fragmentation pathway of 3-(Benzyloxy)-4-methylphenol.

Quantitative Data: MS Parameters & Expected Ions
Parameter / IonValue / Description
Capillary Voltage 3.0 kV (Negative Mode)
Desolvation Temp 350 °C
Theoretical Exact Mass 214.0994 Da
Observed [M−H]− m/z 213.09
Primary MS/MS Fragment m/z 122.04 (Loss of Benzyl radical)

Structural Elucidation via NMR Spectroscopy

The Causality of the Method

Nuclear Magnetic Resonance (NMR) is non-destructive and definitive for proving regiochemistry. While CDCl3​ is a common solvent, phenolic protons undergo rapid chemical exchange in it, often broadening into the baseline. By utilizing DMSO- d6​ , strong hydrogen bonding between the solvent and the analyte slows this exchange, yielding a sharp, quantifiable singlet for the -OH proton 4. This is critical to prove the phenol is unprotected while the position 3 hydroxyl is successfully benzylated.

Self-Validating Protocol
  • Preparation : Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO- d6​ containing 0.03% v/v TMS as an internal standard.

  • Lock and Shim : The protocol is validated if the DMSO- d6​ residual solvent multiplet at 2.50 ppm resolves into a distinct, sharp quintet, indicating optimal magnetic field homogeneity.

  • Acquisition : Acquire 1H NMR (400 MHz, 16 scans) and 13C NMR (100 MHz, 512 scans).

Quantitative Data: 1H NMR Assignments (DMSO- d6​ , 400 MHz)
Chemical Shift ( δ , ppm)MultiplicityIntegrationAssignment
2.08 Singlet (s)3HAryl- CH3​ (C4 methyl)
5.05 Singlet (s)2H −O−CH2​−Ph (Benzyl ether)
6.32 Doublet of doublets (dd)1HAromatic H-6 (Core phenol)
6.45 Doublet (d)1HAromatic H-2 (Core phenol)
6.92 Doublet (d)1HAromatic H-5 (Core phenol)
7.30 - 7.48 Multiplet (m)5HAromatic protons (Benzyl ring)
9.25 Singlet (s)1HPhenolic −OH (Exchanges with D2​O )

Functional Group Verification via FTIR

The Causality of the Method

Fourier Transform Infrared (FTIR) spectroscopy provides rapid, orthogonal confirmation of the molecular functional groups. The presence of the bulky benzyloxy group and the free phenol creates a distinct spectral fingerprint. Attenuated Total Reflectance (ATR) is utilized to avoid the moisture interference commonly seen in KBr pellet preparations.

Self-Validating Protocol
  • Background : Collect a background spectrum of the clean diamond ATR crystal (validated if atmospheric CO2​ and H2​O vapor bands are successfully subtracted).

  • Execution : Place 2-3 mg of the solid powder directly onto the ATR crystal. Apply consistent pressure using the anvil.

  • Acquisition : Scan from 4000 to 400 cm−1 at a resolution of 4 cm−1 (32 scans).

  • Key Markers : Confirm the presence of the broad O−H stretch ( ∼3300cm−1 ), the aliphatic C−H stretch of the methyl group ( ∼2920cm−1 ), and the strong asymmetric C−O−C ether stretch ( ∼1220cm−1 ).

References

  • Increasing the Sensitivity of an LC–MS Method for Screening Material Extracts for Organic Extractables via Mobile Phase Optimization Journal of Chromatographic Science | Oxford Academic [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques Analytical and Bioanalytical Chemistry | Taylor & Francis Online [Link]

  • The isolation, analytical characterization by HPLC–UV and NMR spectroscopy, cytotoxic and antioxidant activities of baeomycesic acid CORE [Link]

Sources

Method

Application Note: 3-(Benzyloxy)-4-methylphenol as an Orthogonal Intermediate in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Executive Summary & Chemical Rationale In modern drug di...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary & Chemical Rationale

In modern drug discovery—particularly in the synthesis of targeted kinase inhibitors and Proteolysis Targeting Chimeras (PROTACs)—the construction of densely functionalized, asymmetric aromatic scaffolds is paramount. 3-(Benzyloxy)-4-methylphenol (CAS: 107774-42-5) serves as a highly versatile, orthogonally protected building block that streamlines these complex syntheses.

Structurally, this compound is a masked derivative of 4-methylbenzene-1,3-diol. It offers three distinct topological vectors for functionalization, each with a specific mechanistic causality:

  • C1-Phenol (Free Hydroxyl): Highly reactive and sterically accessible. It serves as the primary site for etherification (e.g., via SN​2 alkylation or Mitsunobu reaction).

  • C3-Benzyloxy Group (Masked Hydroxyl): The benzyl ether is completely stable to the basic or mildly acidic conditions used to functionalize the C1 position. It acts as an orthogonal mask that can be selectively removed later via catalytic hydrogenolysis under strictly neutral conditions[1].

  • C4-Methyl Group: Provides essential steric bulk and lipophilicity, frequently utilized to occupy hydrophobic pockets in target proteins (e.g., the hinge-binding region of kinases).

By leveraging this orthogonal reactivity, chemists can build complex biaryl ethers or functionalized linkers without cross-reactivity, eliminating the need for exhaustive downstream purification steps.

Experimental Workflows & Self-Validating Protocols

To ensure high scientific integrity, the following protocols are designed as self-validating systems. They incorporate built-in analytical checkpoints to verify reaction fidelity before proceeding to the next synthetic stage.

Protocol A: Selective Phenolic Etherification (O-Alkylation)

Objective: Functionalize the free C1-phenol while leaving the C3-benzyl ether intact.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere ( N2​ ), dissolve 3-(Benzyloxy)-4-methylphenol (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.2 M.

  • Base Addition: Add anhydrous Potassium Carbonate ( K2​CO3​ , 2.0 equiv).

    • Causality: K2​CO3​ is a mild, non-nucleophilic base ( pKa​ ~10.3). It quantitatively deprotonates the phenol to form a reactive phenoxide without risking the saponification of downstream ester moieties or the premature cleavage of the benzyl ether.

  • Electrophile Addition: Add the desired alkyl halide (R-X, 1.2 equiv) dropwise at room temperature. Heat the reaction to 60 °C for 4–6 hours.

  • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 4:1). The starting material ( Rf​ ~0.3) must completely disappear, replaced by a less polar product spot ( Rf​ ~0.6).

  • Workup: Quench with distilled water. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (3x) and brine.

    • Causality: Repetitive LiCl washes are critical for the complete removal of DMF, which would otherwise poison the palladium catalyst in the subsequent hydrogenolysis step. Dry over Na2​SO4​ , filter, and concentrate.

Protocol B: Catalytic Hydrogenolysis of the Benzyl Ether

Objective: Unmask the C3-hydroxyl group to yield 5-alkoxy-2-methylphenol.

Step-by-Step Methodology:

  • Preparation: Dissolve Intermediate 1 in Methanol/Ethyl Acetate (1:1 v/v) to a concentration of 0.1 M.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 0.1 equiv by weight).

    • Causality & Safety: Pd/C is highly pyrophoric. Always purge the flask with N2​ before adding the catalyst, and wet the catalyst with a small amount of solvent under N2​ to prevent methanol vapor ignition.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas ( H2​ ) via a balloon. Stir vigorously at room temperature for 2–4 hours.

  • Validation Checkpoint: Analyze via LC-MS.

    • Causality: The complete disappearance of the benzyl group is confirmed by a precise mass shift of -90 Da (loss of the C7​H6​ fragment)[1].

  • Workup: Filter the heterogeneous mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad thoroughly with Methanol. Concentrate the filtrate in vacuo to afford Intermediate 2.

Protocol C: Electrophilic Activation (Triflation)

Objective: Convert the newly unmasked phenol into an aryl triflate for downstream cross-coupling.

Step-by-Step Methodology:

  • Preparation: Dissolve Intermediate 2 (1.0 equiv) in anhydrous Dichloromethane (DCM) at 0 °C.

  • Base Addition: Add Pyridine or 2,6-Lutidine (2.5 equiv).

    • Causality: These mild amine bases scavenge the highly corrosive triflic acid byproduct without acting as competing nucleophiles that could degrade the anhydride.

  • Activation: Dropwise, add Trifluoromethanesulfonic anhydride ( Tf2​O , 1.2 equiv). Stir at 0 °C for 1 hour.

    • Causality: The triflyl group converts the strong, unreactive C-O bond into an exceptional leaving group (pseudo-halide), priming the aromatic ring for oxidative addition by Pd(0) catalysts[2].

  • Validation Checkpoint: TLC monitoring should show quantitative conversion to a highly non-polar spot.

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with DCM, dry over MgSO4​ , and concentrate. Purify rapidly via flash chromatography to prevent degradation of the sensitive triflate.

Quantitative Data Presentation

The following table summarizes the optimized parameters, typical yields, and validation metrics for the orthogonal protection workflow.

Reaction StepReagents & ConditionsTypical Yield (%)Validation MetricMechanistic Causality / Note
1. O-Alkylation R-X, K2​CO3​ , DMF, 60 °C, 4h85 - 95%TLC: Rf​ shift 0.3 → 0.6Mild base prevents benzyl cleavage; LiCl wash removes DMF.
2. Hydrogenolysis 10% Pd/C, H2​ (1 atm), MeOH/EtOAc, RT, 3h> 98%LC-MS: Mass shift of -90 DaNeutral conditions ensure the newly formed ether is untouched.
3. Triflation Tf2​O , Pyridine, DCM, 0 °C, 1h80 - 90%TLC: Highly non-polar productConverts hard C-O bond to a pseudo-halide for cross-coupling.
4. Cross-Coupling Ar- B(OH)2​ , Pd(dppf)Cl2​ , K2​CO3​ , 90 °C70 - 85%LC-MS: Target API massSuzuki-Miyaura coupling builds the final biaryl API scaffold.

Downstream Applications in Drug Discovery

Once the aryl triflate (Intermediate 3) is synthesized, it is typically subjected to Palladium-catalyzed Suzuki-Miyaura cross-coupling[2]. By reacting the triflate with various aryl or heteroaryl boronic acids, medicinal chemists can rapidly generate libraries of diverse biaryl compounds. This specific 1,3-dioxygenated-4-methylbenzene topology is frequently utilized in the design of next-generation Tyrosine Kinase Inhibitors (TKIs) and serves as a rigid structural vector in the linker regions of PROTACs, ensuring optimal spatial geometry for ternary complex formation.

Mandatory Visualization

G SM 3-(Benzyloxy)-4-methylphenol CAS: 107774-42-5 Step1 Step 1: O-Alkylation / Mitsunobu (R-X, K2CO3, DMF) SM->Step1 Int1 Intermediate 1 (1-Alkoxy-3-benzyloxy-4-methylbenzene) Step1->Int1 Step2 Step 2: Hydrogenolysis (Pd/C, H2, MeOH) Int1->Step2 Int2 Intermediate 2 (5-Alkoxy-2-methylphenol) Step2->Int2 Step3 Step 3: Triflation (Tf2O, Pyridine, DCM) Int2->Step3 Int3 Intermediate 3 (Aryl Triflate) Step3->Int3 Step4 Step 4: Cross-Coupling (Suzuki-Miyaura / Buchwald-Hartwig) Int3->Step4 API Final API Scaffold (Kinase Inhibitor / PROTAC Linker) Step4->API

Workflow of the orthogonal protection strategy using 3-(Benzyloxy)-4-methylphenol.

References

  • Title: Greene's Protective Groups in Organic Synthesis: Fifth Edition Source: ResearchGate / Wiley Periodicals LLC URL: [Link]

  • Title: Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Source: PMC / National Institutes of Health URL: [Link]

Sources

Application

Application Note: Synthesis and Post-Polymerization Deprotection of Functional Phenolic Methacrylates using 3-(Benzyloxy)-4-methylphenol

Introduction & Scientific Rationale The incorporation of phenolic moieties into polymer backbones is highly desirable for developing advanced materials, including photoresists, tissue-adhesive hydrogels, and antioxidant...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The incorporation of phenolic moieties into polymer backbones is highly desirable for developing advanced materials, including photoresists, tissue-adhesive hydrogels, and antioxidant delivery systems. However, direct free-radical polymerization of unprotected phenolic monomers is notoriously challenging. The phenolic hydroxyl group acts as a potent radical scavenger; it donates a hydrogen atom to the propagating radical, forming a resonance-stabilized phenoxy radical that fails to initiate new chains, thereby terminating the polymerization prematurely.

To circumvent this fundamental limitation, 3-(Benzyloxy)-4-methylphenol (CAS: 107774-42-5) serves as an optimal molecular building block. By utilizing this specific compound, the reactive phenolic oxygen at the meta-position is robustly masked by a benzyl ether group. This protection allows for the synthesis of a methacrylate monomer that can undergo highly controlled Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization 1. Post-polymerization, the benzyl group can be selectively cleaved via hydrogenolysis to reveal the functional phenol.

This application note details the end-to-end workflow for synthesizing 3-(benzyloxy)-4-methylphenyl methacrylate (BMMA), its controlled RAFT polymerization, and the critical catalytic parameters required for successful post-polymerization deprotection.

Workflow A 3-(Benzyloxy)-4-methylphenol (CAS: 107774-42-5) B Esterification (Methacryloyl Chloride) A->B C BMMA Monomer B->C D RAFT Polymerization (CPADB, AIBN) C->D E Poly(BMMA) (Protected Polymer) D->E F Hydrogenolysis (20% Pd(OH)2/C, H2) E->F G Phenolic Polymer (Deprotected) F->G

Caption: Workflow for the synthesis and deprotection of functional phenolic polymers from BMMA.

Experimental Protocols: A Self-Validating System

Phase 1: Monomer Synthesis (Esterification)

The free hydroxyl group of 3-(Benzyloxy)-4-methylphenol is reacted with methacryloyl chloride to yield the polymerizable monomer, BMMA.

Causality Insight: Triethylamine (TEA) is utilized not only as a base to deprotonate the phenol but also as an acid scavenger to precipitate the hydrochloric acid byproduct as TEA·HCl, driving the equilibrium forward. Dichloromethane (DCM) is selected as the solvent due to its excellent solvation of the reactants and poor solvation of the TEA·HCl salt.

Step-by-Step Methodology:

  • Dissolve 10.0 g (46.7 mmol) of 3-(Benzyloxy)-4-methylphenol in 100 mL of anhydrous DCM in a flame-dried 250 mL round-bottom flask under N₂.

  • Add 7.8 mL (56.0 mmol, 1.2 eq) of anhydrous TEA and cool the reaction mixture to 0 °C using an ice bath.

  • Dropwise, add 5.5 mL (56.0 mmol, 1.2 eq) of methacryloyl chloride over 30 minutes to prevent exothermic side reactions.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Validation Check: Perform Thin-Layer Chromatography (TLC) using Hexanes:Ethyl Acetate (4:1). The disappearance of the starting phenol ( Rf​≈0.3 ) and the emergence of a new UV-active spot ( Rf​≈0.7 ) validates reaction completion.

  • Wash the organic layer sequentially with 1M HCl (2 × 50 mL), saturated NaHCO₃ (2 × 50 mL), and brine (50 mL). Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Phase 2: RAFT Polymerization of BMMA

To achieve a low dispersity ( Đ ) and predictable molecular weight, RAFT polymerization is employed using 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) as the Chain Transfer Agent (CTA).

Causality Insight: CPADB is specifically chosen because dithiobenzoates provide superior radical equilibrium control for methacrylate monomers compared to trithiocarbonates 1. 1,4-Dioxane is used as the solvent to ensure the growing polymer chain remains fully solvated, preventing early termination via precipitation.

Step-by-Step Methodology:

  • In a Schlenk flask, dissolve 5.0 g (17.7 mmol) of BMMA, 24.7 mg (0.088 mmol) of CPADB, and 2.9 mg (0.017 mmol) of Azobisisobutyronitrile (AIBN) in 10 mL of 1,4-dioxane. (Monomer:CTA:Initiator ratio = 200:1:0.2).

  • Seal the flask and subject the mixture to four freeze-pump-thaw cycles to rigorously remove dissolved oxygen, which would otherwise quench the propagating radicals.

  • Backfill with N₂ and immerse the flask in a pre-heated oil bath at 70 °C for 12 hours.

  • Validation Check: Analyze a crude aliquot via 1 H NMR. Conversion is validated by comparing the integration of the residual vinyl protons (5.6 and 6.2 ppm) against the stable benzylic protons (-OCH₂Ph) at 5.0 ppm.

  • Terminate the polymerization by rapid cooling and exposure to air. Precipitate the polymer twice into cold methanol to remove unreacted monomer.

Phase 3: Post-Polymerization Deprotection (Hydrogenolysis)

The final step requires the removal of the benzyl ether protecting group to unmask the phenolic hydroxyls along the polymer backbone.

Causality Insight: Standard hydrogenolysis using 10% Pd/C at 1 atm H₂ is highly effective for small molecules but frequently fails for polymer-bound benzyl ethers. The polymer backbone creates a sterically congested, coiled microenvironment that prevents the bulky Pd/C heterogeneous matrix from accessing the benzyl ether oxygen. To achieve quantitative cleavage, Pearlman’s catalyst (20% Pd(OH)₂/C) must be used. Pd(OH)₂/C generates highly active, finely dispersed Pd(0) nanoparticles in situ, which can penetrate the polymer coils 2. Furthermore, a THF/MeOH (1:1) co-solvent system is required because the protected polymer is soluble in THF, while the resulting deprotected phenolic polymer is soluble in MeOH.

CatalystLogic Start Poly(BMMA) Deprotection Cat1 Standard Catalyst 10% Pd/C Start->Cat1 Cat2 Pearlman's Catalyst 20% Pd(OH)2/C Start->Cat2 Issue Steric Hindrance & Polymer Coiling Cat1->Issue Res2 Quantitative Cleavage (> 99% Yield) Cat2->Res2 Res1 Incomplete Cleavage (< 45% Yield) Issue->Res1

Caption: Effect of catalyst selection on the hydrogenolysis efficiency of polymer-bound benzyl ethers.

Step-by-Step Methodology:

  • Dissolve 1.0 g of Poly(BMMA) in 20 mL of a THF/MeOH (1:1 v/v) mixture in a high-pressure hydrogenation reactor.

  • Add 200 mg of 20% Pd(OH)₂/C (Pearlman's catalyst).

  • Purge the vessel with N₂ (3 times), then pressurize with H₂ gas to 5 atm (75 psi).

  • Stir vigorously at 40 °C for 24 hours.

  • Validation Check: Filter the catalyst through a pad of Celite. Concentrate the filtrate and analyze via 1 H NMR (in DMSO- d6​ ). The complete disappearance of the benzylic -CH₂- protons at 5.0 ppm and the appearance of a broad phenolic -OH peak at ~9.5 ppm validates a self-consistent, successful deprotection.

Quantitative Data Summary

The table below summarizes the critical differences in polymerization kinetics and the profound impact of catalyst selection during the post-polymerization modification phase.

MonomerCTA UsedPolymerization Time (h)Conversion (%) Mn​ ( g/mol )Dispersity ( Đ )Deprotection CatalystCleavage Efficiency (%)
BMMACPADB128515,4001.1210% Pd/C (1 atm H₂)< 45%
BMMACPADB128515,4001.1220% Pd(OH)₂/C (5 atm H₂)> 99%

Note: Molecular weight ( Mn​ ) and dispersity ( Đ ) were determined via Size Exclusion Chromatography (SEC) calibrated against polystyrene standards in THF.

References

  • Source: Chemical Science (RSC Publishing)
  • Title: Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers Source: MDPI URL

Sources

Technical Notes & Optimization

Troubleshooting

improving the yield of 3-(Benzyloxy)-4-methylphenol synthesis

Welcome to the Application Scientist Technical Support Center. This guide is designed for researchers and drug development professionals struggling with the regioselective synthesis of 3-(Benzyloxy)-4-methylphenol (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Technical Support Center. This guide is designed for researchers and drug development professionals struggling with the regioselective synthesis of 3-(Benzyloxy)-4-methylphenol (CAS: 107774-42-5).

Below, we troubleshoot the thermodynamic pitfalls of direct alkylation, explain the causality behind the low yields, and provide field-proven, self-validating alternative protocols to maximize your synthetic throughput.

🧪 Troubleshooting Guide: The Regioselectivity Problem

Q: I attempted a direct monobenzylation of 4-methylresorcinol using 1 equivalent of benzyl bromide and K₂CO₃. My yield of 3-(Benzyloxy)-4-methylphenol is under 15%, and the major product is an isomer. What went wrong?

A: You are fighting both steric and electronic thermodynamics. 4-Methylresorcinol[1] contains two hydroxyl groups at the C1 and C3 positions.

  • Electronic Bias: The methyl group at C4 is electron-donating (+I effect). This electron density is directed primarily to the ortho position (C3-OH), making the C3-OH less acidic than the meta C1-OH. When you introduce a weak base like K₂CO₃, the more acidic C1-OH is preferentially deprotonated.

  • Steric Bias: The C3-OH is sterically hindered by the adjacent C4-methyl group, whereas the C1-OH is unhindered.

Because the C1-OH is both more acidic and less sterically hindered, direct benzylation predominantly yields the undesired isomer 1-benzyloxy-3-hydroxy-4-methylbenzene . To improve your yield, you must either employ a transient protecting group or bypass the regioselectivity issue entirely by changing your starting material.

🚀 Recommended Solution: The Baeyer-Villiger Pathway

Q: If direct alkylation is inefficient, what is the most robust, scalable method to synthesize 3-(Benzyloxy)-4-methylphenol?

A: We strongly recommend abandoning 4-methylresorcinol in favor of 3-hydroxy-4-methylbenzaldehyde . Because this starting material only has a single hydroxyl group, the initial benzylation is unambiguous.

Following benzylation, a Baeyer-Villiger oxidation converts the aldehyde into a formate ester, which is subsequently hydrolyzed to the target phenol. Mechanistically, the electron-donating benzyloxy and methyl groups ensure that the aryl ring has a higher migratory aptitude than the aldehyde hydrogen, preventing the formation of a benzoic acid byproduct and driving the formation of the formate ester [2]. This route was historically validated in the synthesis of complex amphetamine derivatives[3].

📊 Pathway Logic & Visualization

SynthesisRoutes Start1 4-Methylresorcinol (CAS: 496-73-1) Direct Direct Benzylation (BnBr, K2CO3) Start1->Direct Route A (Direct) Protect Selective Protection (TBDMS-Cl, Imidazole) Start1->Protect Route B (Protection) Start2 3-Hydroxy-4-methylbenzaldehyde (CAS: 57406-83-4) BenzAld Unambiguous Benzylation (BnBr, K2CO3) Start2->BenzAld Route C (Baeyer-Villiger) Mix Major: 1-OBn-3-OH Isomer Minor: Target Isomer Direct->Mix Steric/Electronic Bias Int1 1-OTBDMS-3-OH-4-Me-Benzene Protect->Int1 Selects less hindered 1-OH Int3 3-Benzyloxy-4-methylbenzaldehyde BenzAld->Int3 BV_Ox Baeyer-Villiger Oxidation (mCPBA, DCM) Int4 3-Benzyloxy-4-methylphenyl formate BV_Ox->Int4 Hydrolysis Formate Hydrolysis (NaOH, MeOH) Target 3-(Benzyloxy)-4-methylphenol (Target Molecule) Hydrolysis->Target ~85% Overall Yield Mix->Target Tedious Separation (<15% Yield) Int2 1-OTBDMS-3-OBn-4-Me-Benzene Int1->Int2 BnBr, K2CO3 Int2->Target TBAF Deprotection (~60% Yield) Int3->BV_Ox Int4->Hydrolysis

Comparative synthesis workflows for 3-(Benzyloxy)-4-methylphenol highlighting regioselectivity.

📋 Self-Validating Experimental Protocols

Q: What are the exact experimental steps and validation checkpoints for the Baeyer-Villiger route?

A: To ensure reproducibility, we have designed this protocol as a self-validating system. Do not proceed to the next step unless the analytical checkpoints are met.

Step 1: Unambiguous Benzylation
  • Reaction: Dissolve 3-hydroxy-4-methylbenzaldehyde (1.0 eq) in anhydrous DMF. Add K₂CO₃ (1.5 eq) and stir for 15 minutes at room temperature to pre-form the phenoxide. Add benzyl bromide (1.1 eq) dropwise. Heat the mixture to 60°C for 4 hours.

  • Workup: Cool to room temperature, quench with ice water, and extract with Ethyl Acetate (3x). Wash the combined organics with 5% LiCl (aq) to remove DMF, followed by brine. Dry over Na₂SO₄ and concentrate in vacuo.

  • Validation Checkpoint: Perform TLC (80:20 Hexanes:EtOAc). The starting material will stain heavily with 2,4-DNPH. The product (3-benzyloxy-4-methylbenzaldehyde) will also stain with 2,4-DNPH but will shift to a significantly higher Rf​ . ¹H NMR must show a new benzyl -CH₂- singlet at ~5.1 ppm.

Step 2: Baeyer-Villiger Oxidation
  • Reaction: Dissolve the isolated 3-benzyloxy-4-methylbenzaldehyde (1.0 eq) in anhydrous DCM. Cool to 0°C. Portion-wise, add mCPBA (77% max, 1.5 eq). Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ to destroy excess peroxide. Wash the organic layer with saturated aqueous NaHCO₃ (3x) to remove the m-chlorobenzoic acid byproduct. Dry over Na₂SO₄ and concentrate.

  • Validation Checkpoint: ¹H NMR is critical here. You must observe the complete disappearance of the aldehyde proton (~9.9 ppm) and the appearance of a new formate ester proton singlet (~8.3 ppm).

Step 3: Formate Hydrolysis
  • Reaction: Dissolve the crude 3-benzyloxy-4-methylphenyl formate in Methanol. Add 2M NaOH (aq) (2.0 eq) and stir at room temperature for 2 hours.

  • Workup: Acidify the mixture to pH 3 using 1M HCl. Extract with DCM (3x). Wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc).

  • Validation Checkpoint: ¹H NMR will show the loss of the formate proton (~8.3 ppm) and the appearance of a broad, D₂O-exchangeable phenol -OH singlet (~5.0 ppm).

🛡️ Alternative Solution: The Selective Protection Pathway

Q: I have a large stockpile of 4-methylresorcinol and must use it. How can I improve the yield without changing my starting material?

A: You must employ a transient protection strategy using a bulky silyl ether. By reacting 4-methylresorcinol with TBDMS-Cl (1.0 eq) and Imidazole at 0°C, the bulky TBDMS group will selectively protect the less hindered C1-OH. Once the C1-OH is masked as a silyl ether, you can safely benzylate the sterically hindered C3-OH using Benzyl bromide and K₂CO₃. Finally, deprotect the TBDMS group using TBAF (Tetrabutylammonium fluoride) in THF to reveal the target 3-(Benzyloxy)-4-methylphenol. While this adds two synthetic steps, it forces the regioselectivity in your favor.

📈 Quantitative Route Comparison

Summarizing the data allows for an objective assessment of your workflow options:

Synthetic RouteStarting MaterialRegioselectivityOverall YieldScalabilityKey Challenge
Direct Alkylation 4-MethylresorcinolPoor (Favors 1-OH)< 15%LowTedious chromatographic separation of isomers.
Selective Protection 4-MethylresorcinolGood (Steric control)~ 60%MediumRequires strict stoichiometric control and expensive silyl reagents.
Baeyer-Villiger (Recommended)3-Hydroxy-4-methylbenzaldehydeExcellent (Unambiguous)~ 85%HighManaging exothermic peroxide addition safely at scale.

📚 References

  • Volatiles from the xylarialean fungus Hypoxylon invadens (Baeyer-Villiger Mechanism) Beilstein Journal of Organic Chemistry / PubMed Central URL: [Link]

  • Synthesis of the 3-Hydroxy-4-Methyl Derivative of Amphetamine Erowid / Rhodium Archive URL: [Link]

Sources

Optimization

common side reactions in the synthesis of 3-(Benzyloxy)-4-methylphenol

Welcome to the technical support center for the synthesis of 3-(Benzyloxy)-4-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-(Benzyloxy)-4-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this information to help you navigate the common challenges associated with this synthesis, ensuring a higher success rate and purity of your final product.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of 3-(Benzyloxy)-4-methylphenol. Each issue is presented in a question-and-answer format, providing explanations for the problem and actionable solutions.

Question 1: Why is my yield of 3-(Benzyloxy)-4-methylphenol consistently low, with a significant amount of unreacted 4-methylcatechol?

Answer:

A low yield with a large amount of unreacted starting material typically points to incomplete deprotonation of the 4-methylcatechol or insufficient reactivity of the alkylating agent.

Possible Causes and Solutions:

  • Insufficient Base Strength: 4-Methylcatechol, being a phenol, is more acidic than an aliphatic alcohol, but complete deprotonation is crucial for the reaction to proceed. If you are using a weak base like sodium bicarbonate, it may not be strong enough to fully generate the phenoxide ion.

    • Solution: Switch to a stronger base. Potassium carbonate (K₂CO₃) is a commonly used and effective base for this type of reaction. For more difficult reactions, a stronger base like sodium hydroxide (NaOH) or even sodium hydride (NaH) can be used, although with an increased risk of side reactions.[1]

  • Moisture in the Reaction: If you are using a moisture-sensitive base like NaH, any water in your solvent or on your glassware will quench the base, rendering it ineffective.

    • Solution: Ensure your solvent is anhydrous and your glassware is oven-dried before use.

  • Poor Solubility of the Base: If the base is not soluble in the reaction solvent, the deprotonation will be a heterogeneous reaction and may be very slow.

    • Solution: Choose a solvent that can at least partially dissolve the base, or consider using a phase-transfer catalyst to facilitate the reaction between the solid base and the dissolved 4-methylcatechol.

  • Low Reaction Temperature or Short Reaction Time: The Williamson ether synthesis may require elevated temperatures and sufficient time to go to completion.[1]

    • Solution: Try increasing the reaction temperature (e.g., to the reflux temperature of your solvent) and extending the reaction time. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Deactivated Alkylating Agent: Benzyl bromide or chloride can degrade over time.

    • Solution: Use a fresh bottle of the benzyl halide or purify it before use.

Question 2: My reaction produces a mixture of two isomeric monobenzylated products. How can I improve the regioselectivity for the 3-benzyloxy isomer?

Answer:

The formation of two isomers, 3-(Benzyloxy)-4-methylphenol and 4-(Benzyloxy)-3-methylphenol, is a common challenge in the alkylation of unsymmetrical catechols. The regioselectivity is influenced by the relative acidity of the two hydroxyl groups and steric hindrance.

Strategies to Improve Regioselectivity:

  • Choice of Base and Solvent: The counter-ion of the base and the solvent can influence which hydroxyl group is preferentially deprotonated and its subsequent reactivity.

    • Recommendation: A milder base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetone or acetonitrile is a good starting point.[2] This combination can sometimes favor the formation of one isomer over the other.

  • Mitsunobu Reaction: For highly regioselective alkylations, consider an alternative to the Williamson ether synthesis, such as the Mitsunobu reaction.[3] This reaction proceeds via a different mechanism and can offer superior control over regioselectivity for complex molecules.[3]

  • Enzymatic Alkylation: For highly specific applications, enzymatic methods using catechol-O-methyltransferase (COMT) variants have been shown to achieve high regioselectivity in the alkylation of catechols.[4][5] While this is a more advanced technique, it offers excellent control.

Question 3: I am observing a significant amount of a higher molecular weight byproduct. How can I minimize the formation of the dibenzylated compound?

Answer:

The formation of 3,4-bis(benzyloxy)toluene is a result of over-alkylation, where both hydroxyl groups of the 4-methylcatechol react with the benzyl halide.

Minimizing Dibenzylation:

  • Control Stoichiometry: The most critical factor is the stoichiometry of your reactants. Use a slight excess of the 4-methylcatechol relative to the benzyl halide (e.g., 1.1 to 1.5 equivalents of the catechol). This will ensure that the benzyl halide is the limiting reagent and is consumed before significant dibenzylation can occur.

  • Slow Addition of the Alkylating Agent: Instead of adding the benzyl halide all at once, add it dropwise to the reaction mixture over a period of time. This will keep the instantaneous concentration of the alkylating agent low, favoring mono-alkylation.

  • Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes help to improve the selectivity for mono-alkylation over dialkylation.

Question 4: My NMR/TLC analysis shows an unexpected byproduct. Could this be from C-alkylation, and how can I prevent it?

Answer:

Yes, the phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or at the aromatic ring (C-alkylation, undesired).[6] This can lead to the formation of benzyl-substituted 4-methylcatechol byproducts.

Preventing C-Alkylation:

  • Solvent Choice: The choice of solvent can have a significant impact on the O/C alkylation ratio. Polar aprotic solvents like DMF, DMSO, or acetonitrile generally favor O-alkylation.[1] Protic solvents can solvate the phenoxide ion, potentially exposing the carbon atoms of the ring and leading to more C-alkylation.

  • Counter-ion: The nature of the cation can also influence the reaction. Using a potassium salt (e.g., from K₂CO₃) may favor O-alkylation more than a sodium salt in some cases.

Question 5: I am struggling to separate the 3-(Benzyloxy)-4-methylphenol from its isomer and other byproducts. What purification strategies do you recommend?

Answer:

The separation of positional isomers can be challenging due to their similar physical properties.

Purification Strategies:

  • Column Chromatography: This is the most common method for separating isomers.

    • Recommendation: Use a high-quality silica gel with a suitable solvent system. A slow gradient elution from a non-polar solvent (like hexane or heptane) to a more polar solvent (like ethyl acetate or dichloromethane) will likely be necessary.[7] It may require trying several different solvent systems to achieve good separation.

  • Preparative HPLC: For difficult separations or for achieving very high purity, preparative High-Performance Liquid Chromatography (HPLC) with a C18 or phenyl-hexyl column can be very effective.[8]

  • Crystallization: If a suitable solvent can be found, fractional crystallization can be a powerful technique for separating isomers. This may require some experimentation to find the right conditions.

Frequently Asked Questions (FAQs)

What is the general reaction mechanism for the synthesis of 3-(Benzyloxy)-4-methylphenol?

The synthesis of 3-(Benzyloxy)-4-methylphenol is typically achieved through a Williamson ether synthesis.[6][9] This is an SN2 reaction involving a phenoxide nucleophile and an alkyl halide.[6] The mechanism involves two main steps:

  • Deprotonation: A base is used to remove a proton from one of the hydroxyl groups of 4-methylcatechol, forming a phenoxide ion.

  • Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile and attacks the electrophilic carbon of the benzyl halide (e.g., benzyl bromide), displacing the halide ion and forming the ether linkage.

What are the recommended starting materials and reagents?
  • Phenol: 4-Methylcatechol (also known as 3,4-dihydroxytoluene).[10]

  • Alkylating Agent: Benzyl bromide or benzyl chloride. Benzyl bromide is generally more reactive than benzyl chloride.[9]

  • Base: Potassium carbonate (K₂CO₃) is a good starting choice. Sodium hydroxide (NaOH) or sodium hydride (NaH) can also be used.[1]

  • Solvent: A polar aprotic solvent such as acetonitrile, acetone, or dimethylformamide (DMF) is recommended.[1]

How do I choose the right base and solvent for this synthesis?

The choice of base and solvent is critical for the success of the reaction.

Base TypeExamplesWhen to UseConsiderations
Weak Inorganic K₂CO₃, Na₂CO₃Standard, good first choice for phenols.Milder, helps to minimize side reactions.[1]
Strong Inorganic NaOH, KOHFor less acidic phenols or to increase reaction rate.More reactive, may increase side reactions.
Very Strong NaHFor difficult substrates or unreactive alkylating agents.Highly moisture-sensitive, can increase side reactions.[1]
Solvent TypeExamplesAdvantagesDisadvantages
Polar Aprotic Acetonitrile, Acetone, DMF, DMSOGenerally preferred, can accelerate the reaction rate.[1]DMF and DMSO can be difficult to remove.
Polar Protic Ethanol, MethanolCan solvate the phenoxide, reducing its nucleophilicity.[1]May lead to more side reactions like C-alkylation.
What are the critical reaction parameters to control for a successful synthesis?
  • Stoichiometry: Carefully control the ratio of 4-methylcatechol to benzyl halide to favor mono-alkylation.

  • Temperature: Optimize the temperature to achieve a reasonable reaction rate without promoting side reactions.

  • Reaction Time: Monitor the reaction by TLC to determine when it has gone to completion.

  • Purity of Reagents: Use pure starting materials and reagents to avoid introducing impurities that can complicate the reaction and purification.

How can I monitor the progress of the reaction effectively?

Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction.

  • Procedure:

    • Prepare a TLC plate with silica gel.

    • Spot the starting material (4-methylcatechol), the benzyl halide, and a co-spot of both on the baseline.

    • As the reaction proceeds, take small aliquots from the reaction mixture and spot them on the TLC plate.

    • Elute the plate with a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).

    • Visualize the spots under a UV lamp and/or by staining with an appropriate agent (e.g., potassium permanganate).

  • Interpretation: The disappearance of the starting material spot and the appearance of a new product spot will indicate the progress of the reaction. The relative Rf values will also help you to distinguish between the starting material, product, and any byproducts.

Experimental Protocols

General Protocol for the Synthesis of 3-(Benzyloxy)-4-methylphenol

This is a generalized procedure and may require optimization for your specific setup.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methylcatechol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add a suitable polar aprotic solvent (e.g., acetonitrile or acetone) to the flask.

  • Stirring: Stir the mixture at room temperature for 30 minutes.

  • Addition of Alkylating Agent: Slowly add benzyl bromide (0.9 eq) to the mixture.

  • Heating: Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Extraction: Evaporate the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Pathways
Main Reaction Pathway

Main_Reaction 4-Methylcatechol 4-Methylcatechol Phenoxide Phenoxide 4-Methylcatechol->Phenoxide + Base - H⁺ 3-(Benzyloxy)-4-methylphenol 3-(Benzyloxy)-4-methylphenol Phenoxide->3-(Benzyloxy)-4-methylphenol + Benzyl Bromide - Br⁻ Benzyl_Bromide Benzyl_Bromide Benzyl_Bromide->3-(Benzyloxy)-4-methylphenol

Caption: Desired synthesis of 3-(Benzyloxy)-4-methylphenol.

Common Side Reactions

Side_Reactions cluster_start Starting Materials cluster_products Potential Products 4-Methylcatechol 4-Methylcatechol Desired_Product 3-(Benzyloxy)-4-methylphenol (O-Alkylation) 4-Methylcatechol->Desired_Product Mono-benzylation Isomer 4-(Benzyloxy)-3-methylphenol (O-Alkylation) 4-Methylcatechol->Isomer Mono-benzylation C_Alkylated C-Benzylated 4-methylcatechol 4-Methylcatechol->C_Alkylated C-Alkylation Benzyl_Bromide Benzyl_Bromide Dibenzylated 3,4-bis(benzyloxy)toluene Desired_Product->Dibenzylated + Benzyl Bromide Isomer->Dibenzylated + Benzyl Bromide

Caption: Overview of potential side reactions.

References

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved March 14, 2026, from [Link]

  • Zheng, Z., et al. (2021).
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved March 14, 2026, from [Link]

  • Francis Academic Press. (n.d.).
  • Who we serve. (n.d.).
  • Organic Syntheses. (2016). Trichloroboron-‐promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene as. Org. Synth., 93, 63-74.
  • Benchchem. (n.d.). Comparative study of deprotection methods for benzyl and trityl ethers.
  • Rsc.org. (n.d.). A Mild and Practical Method for Deprotection of Aryl Methyl/Benzyl/Allyl Ethers with HPPh2 and tBuOK.
  • Benchchem. (n.d.). Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds.
  • Pearson. (n.d.). Show how you would use the Williamson ether synthesis to prepare.
  • RSC Publishing. (2021, January 28). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions.
  • PMC. (n.d.). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)
  • PMC. (2016, January 21).
  • ResearchGate. (n.d.).
  • Chromatography Today. (n.d.). Easy purification of isomers with prepacked glass columns.
  • Google Patents. (n.d.). CN111253361A - Preparation method of 3, 4-methylenedioxyphenol.
  • Organic Syntheses Procedure. (n.d.). 4-benzyloxyindole.
  • Benchchem. (n.d.).
  • Green Chemistry (RSC Publishing). (n.d.). The role of Beta zeolites in the selective single O-demethylation of alkyl-syringols to alkyl-methoxycatechols, a novel polymer building block class.
  • Reactivity in Friedel-Crafts Aromatic Benzylation: The Role of the Electrophilic Reactant. (2024, October 22).
  • PMC. (2021, August 18).
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Wikipedia. (n.d.). 4-Methylcatechol. Retrieved March 14, 2026, from [Link]

  • Scilit. (n.d.). Benzylation of Aromatic Compounds with Different Crystallites of MgO.
  • Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF. (n.d.).
  • ResearchGate. (2019, January 19).
  • Google Patents. (n.d.).

Sources

Troubleshooting

troubleshooting guide for the O-benzylation of 4-methylphenol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic textbook procedures.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic textbook procedures. The O-benzylation of 4-methylphenol (p-cresol) via the Williamson ether synthesis is a fundamental Sₙ2 transformation. However, it is frequently plagued by regioselectivity issues (O- vs. C-alkylation), stalled kinetics, and purification bottlenecks.

This guide dissects the causality behind these failures and provides a self-validating, field-proven framework to ensure >95% regioselectivity and high yields.

Mechanistic Insight: The Ambident Nucleophile Dilemma

The root cause of most benzylation failures lies in the nature of the phenolate intermediate. Upon deprotonation, the phenolate anion acts as an ambident nucleophile —meaning its negative charge is resonance-delocalized between the oxygen atom and the aromatic ring[1]. The trajectory of the electrophilic attack is entirely dictated by your choice of solvent[2].

G Phenol 4-Methylphenol + Base Phenolate Phenolate Anion (Ambident Nucleophile) Phenol->Phenolate Deprotonation Solvent_Aprotic Polar Aprotic Solvent (e.g., DMF, Acetone) Phenolate->Solvent_Aprotic Solvent_Protic Protic Solvent (e.g., MeOH, H2O) Phenolate->Solvent_Protic O_Alk O-Alkylation (SN2) Benzyl 4-methylphenyl ether C_Alk C-Alkylation 2-Benzyl-4-methylphenol Solvent_Aprotic->O_Alk Kinetic Control (Naked Anion) Solvent_Protic->C_Alk H-Bonding Blocks Oxygen (Thermodynamic)

Mechanistic divergence of phenolate nucleophiles under protic vs. aprotic solvent conditions.

Self-Validating Protocol: O-Benzylation of 4-Methylphenol

This methodology is engineered for maximum O-selectivity. Every step includes a causality statement (why we do it) and a validation checkpoint (how you know it worked).

Objective: Synthesize benzyl 4-methylphenyl ether with >95% regioselectivity. Reagents: 4-methylphenol (1.0 eq), Benzyl bromide (1.1 eq), K₂CO₃ (1.5 eq), anhydrous DMF.

  • Step 1: Phenolate Generation (Deprotonation)

    • Action: Dissolve 4-methylphenol in anhydrous DMF (0.5 M concentration) at room temperature. Add finely powdered, oven-dried K₂CO₃ in one portion. Stir for 30 minutes.

    • Causality: K₂CO₃ is a mild base sufficient to deprotonate the phenol (pKa ~10.2). Oven-drying the base prevents the introduction of adventitious water, which would promote unwanted C-alkylation[1].

    • Validation Checkpoint: The clear solution will transition to a slightly opaque, pale-yellow suspension. This visual change confirms the formation of the potassium phenolate salt.

  • Step 2: Electrophilic Addition

    • Action: Add benzyl bromide dropwise over 10 minutes via a syringe.

    • Causality: Dropwise addition maintains a low steady-state concentration of the electrophile. This prevents localized exothermic spikes that can drive thermodynamic C-alkylation or homocoupling side reactions.

    • Validation Checkpoint: A mild exotherm should be felt on the flask exterior, indicating the successful initiation of the Sₙ2 displacement.

  • Step 3: Kinetic Progression

    • Action: Heat the reaction mixture to 60 °C and stir for 2–4 hours[3].

    • Causality: Heating overcomes the activation energy barrier for the Sₙ2 pathway, driving the reaction to complete conversion within a practical timeframe.

    • Validation Checkpoint: TLC analysis (Hexane:EtOAc 9:1) must show the complete consumption of the 4-methylphenol spot (lower Rf) and the appearance of a new, UV-active ether spot (higher Rf).

  • Step 4: Quenching and Phase Separation

    • Action: Cool the mixture to room temperature. Pour the reaction into crushed ice/water (5x the reaction volume) and extract with Ethyl Acetate (3x).

    • Causality: Quenching with a massive excess of water serves a dual purpose: it halts the reaction and forces the highly polar DMF into the aqueous phase, preventing it from carrying over into the organic extract.

  • Step 5: Rigorous Aqueous Washing

    • Action: Wash the combined organic layers with distilled water (4x) and saturated brine (1x). Dry over anhydrous Na₂SO₄.

    • Causality: DMF has a high boiling point (153 °C) and is notorious for co-distilling or preventing crystallization. Successive water washes are mechanically required to strip residual DMF from the ethyl acetate layer.

    • Validation Checkpoint: Upon concentration under reduced pressure, a crystalline solid or clean oil should remain without the characteristic "fishy" odor of DMF.

Troubleshooting FAQs

Q1: My reaction yields a mixture of products, including a significant amount of a ring-alkylated byproduct. How do I exclusively get the O-benzylated ether?

  • Root Cause: The phenolate anion is an ambident nucleophile[1]. When protic solvents (like water or methanol) are present, they strongly hydrogen-bond with the phenoxide oxygen. This steric shielding blocks the oxygen, forcing the electrophile to attack the less-hindered carbon atoms on the aromatic ring, leading to C-alkylation[2].

  • Resolution: Ensure strict adherence to polar aprotic solvents (DMF, Acetone, or Acetonitrile). If your starting materials force you to use a biphasic Phase Transfer Catalysis (PTC) system, ensure the agitation is vigorous enough to quickly shuttle the ion pair into the organic phase, minimizing aqueous contact with the phenolate[3].

Q2: The reaction stalls at 70% conversion. Adding more base doesn't help. What is happening?

  • Root Cause: Benzyl halides are highly susceptible to hydrolysis, especially at elevated temperatures in the presence of hygroscopic bases (like K₂CO₃) that may have absorbed atmospheric moisture[4]. The electrophile is being consumed by water to form benzyl alcohol, leaving the phenolate unreacted.

  • Resolution: Dry the K₂CO₃ in an oven at 120 °C overnight before use. If you are using the less reactive benzyl chloride instead of benzyl bromide, add a catalytic amount of Potassium Iodide (KI, 0.1 eq). This initiates an in-situ Finkelstein reaction, converting benzyl chloride to the highly reactive benzyl iodide, which reacts with the phenolate much faster than it can hydrolyze[5].

Q3: I am using a Phase Transfer Catalyst (PTC) and getting an unbreakable emulsion during workup. How can I isolate my product?

  • Root Cause: Phase transfer catalysts (e.g., Tetrabutylammonium bromide - TBAB) are essentially quaternary ammonium salts that act as powerful surfactants. They drastically reduce the interfacial tension between water and the organic solvent, stabilizing emulsions[3].

  • Resolution: Do not shake the separatory funnel vigorously; use gentle swirling. To break an existing emulsion, either dilute the organic layer with a highly non-polar solvent (like hexanes) to decrease the surfactant's solubility, or filter the entire biphasic mixture through a tightly packed pad of Celite to mechanically shear the emulsion droplets.

Quantitative Data: Regioselectivity Matrix

To further illustrate the causality of solvent selection, the table below summarizes the quantitative impact of reaction conditions on the regioselectivity of the Williamson ether synthesis.

Solvent SystemSolvent ClassificationDominant PathwayTypical O:C RatioMechanistic Rationale
DMF or Acetone Polar AproticO-Alkylation> 95:5Weak solvation of the phenolate oxygen leaves a "naked" anion, highly favoring kinetic O-attack.
Methanol or H₂O Polar ProticMixed / C-Alkylation40:60 to 10:90Strong hydrogen bonding shields the oxygen atom, forcing thermodynamic C-attack at the ring.
Toluene / H₂O + TBAB Biphasic (PTC)O-Alkylation> 90:10The lipophilic quaternary ammonium ion extracts the phenolate into the organic phase, stripping away water.

References

  • Title: Phenolates- O-alkylation and C-alkylation | Notes Source: PharmaXChange.info URL: [Link]

  • Title: Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions Source: RSC Publishing URL: [Link]

  • Title: Cosolvent-Promoted O-Benzylation with Silver(I) Oxide: Synthesis of 1′-Benzylated Sucrose Derivatives, Mechanistic Studies, and Scope Investigation Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

Sources

Optimization

Process Chemistry Technical Support Center: Minimizing Dibenzylated Byproducts

Welcome to the Process Chemistry Technical Support Center. As drug development professionals and synthetic chemists, one of the most persistent challenges encountered during amine functionalization is over-alkylation.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As drug development professionals and synthetic chemists, one of the most persistent challenges encountered during amine functionalization is over-alkylation. This guide provides mechanistic troubleshooting, validated workflows, and authoritative FAQs to help you achieve >95% selectivity for mono-N-benzylation.

Core Mechanistic Overview

Understanding the kinetic pathways of your reaction is the first step in troubleshooting. Direct alkylation is inherently prone to over-reaction, whereas alternative strategies like reductive amination chemically "lock" the intermediate to prevent multiple additions.

Kinetics PrimaryAmine Primary Amine (R-NH2) DirectAlk Direct Alkylation (+ Benzyl Halide) PrimaryAmine->DirectAlk RedAm Reductive Amination (+ Benzaldehyde) PrimaryAmine->RedAm MonoAlk Mono-benzylated (R-NH-Bn) DirectAlk->MonoAlk k1 (Slow) DiAlk Di-benzylated Byproduct (R-N(Bn)2) MonoAlk->DiAlk k2 (Fast, k2 ≥ k1) Imine Imine Intermediate (R-N=CH-Ph) RedAm->Imine -H2O (Locked State) Imine->MonoAlk Reduction

Kinetic pathways comparing direct alkylation (prone to over-reaction) vs. reductive amination.

Troubleshooting Guide & FAQs

Q1: Why do I keep isolating 20–30% dibenzylated byproduct even when I strictly limit my reagent to 1.0 equivalent of benzyl bromide? A1: The issue is rooted in electronic causality. When a primary amine reacts with a benzyl halide, the newly attached benzyl group exerts an electron-donating inductive effect. This increases the electron density on the nitrogen atom, making the resulting secondary amine (mono-benzylated product) more nucleophilic than the starting primary amine. Consequently, the rate constant for the second alkylation ( k2​ ) outpaces the first ( k1​ ). Even with exactly 1.0 equivalent of electrophile, the mono-alkylated product will rapidly consume the remaining benzyl bromide, leaving unreacted primary amine behind[1].

Q2: I am restricted to using direct alkylation for my specific workflow. How can I suppress the second alkylation step? A2: If direct alkylation is mandatory, you must artificially manipulate the reaction kinetics to favor the primary amine:

  • High Dilution: Running the reaction at lower concentrations (e.g., 0.05 M) increases the mean free path between molecules, statistically favoring the more abundant primary amine over the trace secondary amine.

  • Steric Shielding: Utilize sterically hindered, non-nucleophilic bases (such as N,N-diisopropylethylamine) instead of potassium carbonate.

  • Organotin Catalysis: For specific substrates like diols or complex amines, adding dibutyltin(IV) oxide (DBTO) forms a rigid intermediate complex that directs the electrophilic attack to a single site, effectively shutting down di-alkylation[2].

Q3: Is there a completely different synthetic strategy to avoid dibenzylation entirely? A3: Yes. Reductive amination is the industry gold standard for preventing over-alkylation. By reacting the primary amine with benzaldehyde instead of a benzyl halide, you form an imine intermediate. Because an imine double bond cannot undergo further condensation with another aldehyde molecule under standard conditions, the stoichiometry is inherently locked at a 1:1 ratio. Subsequent reduction yields exclusively the mono-benzylated amine[3].

Q4: Are there alternative reagent systems that utilize benzyl alcohol instead of toxic benzyl halides? A4: Yes. Recent methodologies have demonstrated that the Ph₂PCl/I₂/imidazole reagent system can mediate the highly selective mono-N-benzylation of amines using simple benzyl alcohols. This system operates via an acyloxyphosphonium ion intermediate, and the steric bulk of the phosphorus byproduct (diphenylphosphinic acid) helps prevent the secondary amine from re-entering the catalytic cycle[4].

Quantitative Data Presentation

To assist in selecting the optimal route for your synthesis, the following table summarizes the expected outcomes of various benzylation strategies based on empirical process data.

StrategyReagentsTypical Mono:Di RatioReaction TimePrimary Byproduct
Classical Alkylation BnBr, K₂CO₃, DMF60:40 to 70:3012–24 hDibenzylated amine
Controlled Alkylation BnBr, DBTO, DMF>90:1048 hUnreacted starting material
Reductive Amination PhCHO, NaBH(OAc)₃, DCE>98:22–4 hBenzyl alcohol (trace)
Phosphine-Mediated BnOH, Ph₂PCl/I₂/imidazole>95:52–5 hDiphenylphosphinic acid

Validated Experimental Protocols

The following methodologies are designed as self-validating systems . Do not proceed to subsequent steps without confirming the validation checkpoints, as this ensures causality between your actions and the chemical state of the reaction.

Protocol A: Highly Selective Mono-N-Benzylation via Reductive Amination

This protocol utilizes sodium triacetoxyborohydride (STAB), a mild reducing agent that selectively reduces imines without reducing the unreacted aldehyde, preventing the premature formation of benzyl alcohol.

Workflow Step1 1. Condensation Amine + PhCHO Step2 2. Validation TLC: Imine Formation Step1->Step2 Step3 3. Reduction Add NaBH(OAc)3 Step2->Step3 Step4 4. Isolation Mono-alkylated Product Step3->Step4

Self-validating workflow for highly selective mono-N-benzylation via reductive amination.

Step-by-Step Methodology:

  • Condensation: Dissolve the primary amine (1.0 equiv, 10 mmol) and benzaldehyde (1.05 equiv, 10.5 mmol) in anhydrous 1,2-dichloroethane (DCE, 0.2 M). Stir at room temperature under an inert atmosphere (N₂ or Ar) for 1–2 hours.

  • Validation Checkpoint (Crucial): Analyze the reaction mixture via TLC or LC-MS. Causality: You must confirm the complete disappearance of the primary amine and the formation of the less polar imine intermediate. If you add the reducing agent before the imine has fully formed, you will reduce the benzaldehyde to benzyl alcohol, permanently stalling the reaction.

  • Reduction: Once imine formation is >95% complete, cool the reaction to 0 °C. Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv, 15 mmol) portion-wise over 15 minutes to control the mild exotherm.

  • Completion: Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (Caution: gas evolution). Extract the aqueous layer with dichloromethane (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: DBTO-Mediated Controlled Direct Alkylation

For substrates where reductive amination is incompatible, this protocol uses dibutyltin(IV) oxide to form a transient, sterically demanding complex that restricts alkylation to a single event[2].

Step-by-Step Methodology:

  • Complexation: Suspend the starting amine or diol (1.0 equiv, 10 mmol) and dibutyltin(IV) oxide (DBTO, 1.0 equiv, 10 mmol) in anhydrous N,N-dimethylformamide (DMF, 150 mL) under Argon.

  • Validation Checkpoint: Stir the mixture at room temperature for 1 hour. Causality: The initially cloudy suspension will typically become a clear, homogeneous solution as the insoluble DBTO reacts to form the soluble, cyclic stannylene acetal intermediate. Do not add the electrophile until the solution is clear.

  • Alkylation: Add freshly distilled benzyl bromide (1.1 equiv, 11 mmol) dropwise via syringe.

  • Heating: Raise the temperature of the reaction mixture to 80 °C and stir for 48 hours.

  • Workup: Remove the DMF under reduced pressure. Take up the residue in a biphasic mixture of water and ethyl acetate. Filter through a pad of Celite to remove tin byproducts, separate the organic layer, and purify via crystallization or chromatography.

Sources

Troubleshooting

preventing the cleavage of the benzyl ether during subsequent reactions

Technical Support Center: Benzyl Ether Protecting Groups A Guide for Researchers, Scientists, and Drug Development Professionals The benzyl (Bn) ether is a cornerstone protecting group in modern organic synthesis, valued...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Benzyl Ether Protecting Groups

A Guide for Researchers, Scientists, and Drug Development Professionals

The benzyl (Bn) ether is a cornerstone protecting group in modern organic synthesis, valued for its general stability and predictable reactivity.[1] However, its successful application hinges on a nuanced understanding of the conditions that can lead to its premature cleavage. This guide provides in-depth troubleshooting for common issues encountered during multi-step synthesis and offers strategies to ensure the integrity of the benzyl ether until its intended removal.

Frequently Asked Questions (FAQs)

Q1: What makes the benzyl ether such a widely used protecting group for alcohols?

The popularity of the benzyl ether stems from a combination of factors:

  • Ease of Installation: It is readily prepared from an alcohol and a benzyl halide (like benzyl bromide) via a Williamson ether synthesis.[2]

  • General Stability: Benzyl ethers are robust and stable under a wide range of non-reductive and non-strongly acidic conditions, including many common synthetic transformations like oxidation, basic hydrolysis of esters, and various coupling reactions.[1][3]

  • Orthogonal Removal: Its deprotection via catalytic hydrogenolysis is a mild and highly specific method that is often "orthogonal" to the cleavage conditions of many other protecting groups (e.g., silyl ethers, acetals).[3][4] This allows for selective deprotection in complex molecules.

Q2: What are the most common reaction types that risk cleaving a benzyl ether?

The primary conditions that cleave benzyl ethers are:

  • Catalytic Hydrogenation: This is the most common method for deprotection, typically using a palladium catalyst (e.g., Pd/C) and a hydrogen source (H₂ gas, transfer hydrogenation reagents).[2] This process, known as hydrogenolysis, cleaves the C-O bond.

  • Strong Acidic Conditions: Strong Brønsted acids (like HBr) or Lewis acids (like BCl₃, BBr₃) can cleave benzyl ethers, often via an Sₙ1 or Sₙ2 mechanism.[1][5][6]

  • Dissolving Metal Reductions: Conditions such as a Birch reduction (Na in liquid NH₃) will readily cleave benzyl ethers.[3]

  • Oxidative Cleavage: While standard benzyl ethers are relatively stable to oxidants, certain substituted benzyl ethers, like the p-methoxybenzyl (PMB) ether, are designed to be cleaved under specific oxidative conditions (e.g., with DDQ or CAN).[2][7][8]

Q3: Can I selectively deprotect a silyl ether (like TBDMS) in the presence of a benzyl ether?

Yes, this is a classic example of an orthogonal protecting group strategy.[4][9] Silyl ethers are labile under acidic conditions or with fluoride ion sources, while benzyl ethers are generally stable to these reagents.[3][10]

  • Fluoride-mediated cleavage (e.g., using tetra-n-butylammonium fluoride, TBAF) is highly selective for silyl ethers and will not affect a benzyl ether.[10]

  • Mild acidic conditions (e.g., acetic acid, pyridinium p-toluenesulfonate) can also be used to cleave more labile silyl ethers like TMS or TES in the presence of a benzyl ether, which requires much stronger acid for cleavage.[1][11]

Troubleshooting Guide: Preventing Unwanted Cleavage

Problem 1: My benzyl ether was cleaved during a hydrogenation reaction intended for another functional group (e.g., an alkene or nitro group).

Root Cause Analysis: Catalytic hydrogenation using standard catalysts like 10% Pd/C is the textbook method for benzyl ether removal.[1] The high activity of palladium catalysts readily facilitates the hydrogenolysis of the benzylic C-O bond. When attempting to reduce a more reactive functional group, such as an alkene or alkyne, competitive cleavage of the benzyl ether is a significant risk.

Solutions & Preventative Strategies:

  • Catalyst Poisoning or Modification: The activity of the palladium catalyst can be attenuated ("poisoned") to disfavor hydrogenolysis.

    • Lindlar's Catalyst: This catalyst (Pd/CaCO₃ poisoned with lead acetate and quinoline) is designed to reduce alkynes to cis-alkenes and is generally chemoselective, leaving benzyl ethers untouched.[12]

    • Inhibitors: Adding inhibitors like ammonia, pyridine, or ethylenediamine to the reaction mixture can suppress benzyl ether hydrogenolysis while still allowing for the reduction of other functionalities like olefins or azides.[2][13]

  • Catalytic Transfer Hydrogenation (CTH): This method avoids the use of high-pressure H₂ gas and can offer enhanced selectivity. A hydrogen donor molecule transfers hydrogen to the substrate on the catalyst surface.

    • Selective Donors: While formic acid is a common donor, it can sometimes be aggressive enough to cleave benzyl ethers.[2] Using a milder hydrogen donor like 2-propanol or 1,4-cyclohexadiene can provide greater selectivity, reducing an alkene or nitro group while preserving the benzyl ether.[14][15][16] Triethylsilane in combination with Pd/C has also been shown to be effective.[17]

Protocol: Selective Reduction of an Alkene via CTH with 2-Propanol
  • In a round-bottom flask, dissolve the substrate containing both the alkene and benzyl ether (1.0 mmol) in 2-propanol (10-20 mL).

  • Carefully add 10% Palladium on carbon (Pd/C) catalyst (10 mol% by weight).

  • Fit the flask with a reflux condenser and heat the mixture to a gentle reflux (approx. 82 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting material and appearance of the reduced product should be observed without significant formation of the debenzylated alcohol.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite® to remove the catalyst. Wash the pad with methanol or ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.

Problem 2: My benzyl ether is being cleaved or degraded under acidic conditions.

Root Cause Analysis: The ether oxygen can be protonated by a strong acid, turning the hydroxyl group into a good leaving group (ROH).[5] The resulting benzylic carbocation is stabilized by the phenyl ring, making the C-O bond susceptible to nucleophilic attack (Sₙ1 mechanism).[6] Strong Lewis acids achieve cleavage by coordinating to the ether oxygen, which also weakens the C-O bond.[13][18]

Solutions & Preventative Strategies:

  • pH Control and Milder Acids: Avoid strong, non-coordinating acids like HBr, HI, or BCl₃.[1][19] If acidic conditions are required (e.g., for the removal of an acetal or a tert-butyl-based protecting group), use milder, buffered systems or weaker acids like acetic acid or pyridinium p-toluenesulfonate (PPTS). Benzyl ethers are generally stable to these milder conditions.[1]

  • Use of Scavengers: In some cases where a strong acid is unavoidable, the cleavage proceeds via an Sₙ1 mechanism, generating a reactive benzylic carbocation. This cation can be "trapped" by a nucleophilic scavenger before it can be reduced or react elsewhere.

    • When using trifluoroacetic acid (TFA) for deprotection (e.g., of a Boc group), adding a scavenger like triethylsilane (TES) can reductively quench the benzyl cation, preventing unwanted side reactions.

  • Lewis Acid Selection: Not all Lewis acids have the same affinity for benzyl ethers. For instance, SnCl₄ is known to selectively cleave benzyl esters in the presence of benzyl ethers.[18] If a Lewis acid is required, choose one known to be less aggressive towards ethers or use it at very low temperatures.

Diagram: Mechanism of Acid-Catalyzed Benzyl Ether Cleavage

This diagram illustrates the Sₙ1 pathway for acid-catalyzed cleavage, highlighting the key steps of protonation and carbocation formation.

G cluster_0 Sₙ1 Cleavage Pathway A R-O-Bn + H-X B Protonation [R-O(H)+-Bn] X- A->B Step 1: Fast C Heterolysis (Slow) R-OH + [Bn+ X-] (Benzylic Carbocation) B->C Step 2: Rate-Determining D Nucleophilic Attack Bn-X C->D Step 3: Fast

Caption: Sₙ1 mechanism for strong acid cleavage of a benzyl ether.

Advanced Strategies: Proactive Protection Planning

Choosing the right protecting group from the outset is the most effective way to prevent cleavage issues. An orthogonal protecting group strategy allows for the selective removal of one group without affecting others.[9]

Table 1: Comparison of Benzyl-Type Protecting Groups

This table compares the standard benzyl group with its substituted variants, which offer different cleavage options.

Protecting GroupAbbreviationCleavage Condition 1 (Standard)Cleavage Condition 2 (Orthogonal)Stability Notes
Benzyl BnH₂, Pd/C (Hydrogenolysis)[1]Strong Acids (e.g., BBr₃)[1]Stable to base, mild acid, many oxidants/reductants.
p-Methoxybenzyl PMBH₂, Pd/C (Hydrogenolysis)Oxidative (DDQ, CAN) [7][20]More acid-labile than Bn; enables non-reductive cleavage.[21][22]
2-Nitrobenzyl NBnH₂, Pd/C (Hydrogenolysis)Photolysis (UV light) [2]Useful for photo-release applications.
Diagram: Orthogonal Strategy Decision Workflow

This workflow helps in selecting compatible protecting groups for alcohols when a benzyl ether is present.

G start Start: Need to protect a second alcohol? q1 Will the next step involve catalytic hydrogenation? start->q1 q2 Will the next step use strong acid or Lewis acids? q1->q2 No rethink Result: Re-evaluate Bn group or change synthetic route q1->rethink Yes q3 Will the next step involve fluoride or mild acid? q2->q3 No pmb Result: Use a PMB Ether (for oxidative removal) q2->pmb Yes silylether Result: Use a Silyl Ether (TBDMS, TIPS) q3->silylether Yes q3->pmb No

Caption: Decision workflow for selecting an orthogonal alcohol protecting group.

References

  • Bentham Science Publishers. A Facile, Efficient and Selective Deprotection of P - Methoxy Benzyl Ethers Using Zinc (II) Trifluoromethanesulfonate. Available from: [Link]

  • University of Evansville. Alcohol Protecting Groups. Available from: [Link]

  • The Chemical Society of Japan. A Mild and Selective Cleavage of p-Methoxybenzyl Ethers by CBr4-MeOH. Available from: [Link]

  • ResearchGate. Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. Selective removal of O-benzyl groups from carbohydrate derivatives. Available from: [Link]

  • ACS Publications. p-Methoxybenzyl Ether Cleavage by Polymer-Supported Sulfonamides. Organic Letters. 2002. Available from: [Link]

  • Canadian Science Publishing. Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. Selective removal of O-benzyl groups from carbohydrate derivatives. Canadian Journal of Chemistry. Available from: [Link]

  • Organic Chemistry Portal. Alcohol or phenol synthesis by ether cleavage. Available from: [Link]

  • ResearchGate. A Mild and Selective Cleavage of p-Methoxybenzyl Ethers by CBr4-MeOH. Available from: [Link]

  • ACS Publications. End-Capped Poly(benzyl ethers): Acid and Base Stable Polymers That Depolymerize Rapidly from Head-to-Tail in Response to Specific Applied Signals. Macromolecules. 2013. Available from: [Link]

  • Organic Chemistry Portal. Selective Cleavage of Benzyl Ethers. Available from: [Link]

  • ResearchGate. Literature review of alkyl and benzyl ester and ether cleavage using Lewis acids. Available from: [Link]

  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. Available from: [Link]

  • PMC. CHEMOSELECTIVE CATALYTIC HYDROGENATION OF ALKENES BY LINDLAR CATALYST. Available from: [Link]

  • University of Illinois Urbana-Champaign. Protecting Groups. Available from: [Link]

  • PMC. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Available from: [Link]

  • Master Organic Chemistry. Cleavage Of Ethers With Acid. 2014. Available from: [Link]

  • Pearson+. Benzyl ethers make excellent protecting groups according to the g.... 2024. Available from: [Link]...

  • Organic Chemistry Portal. Protecting Groups. Available from: [Link]

  • ACS GCI Pharmaceutical Roundtable. Hydrogenolysis. Available from: [Link]

  • Amino Acid-Protecting Groups. 2019. Available from: [Link]

  • Gelest. Deprotection of Silyl Ethers - Technical Library. Available from: [Link]

  • Indian Institute of Technology Bombay. Protecting Groups. 2020. Available from: [Link]

  • ACS Publications. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters. 2021. Available from: [Link]

  • Chemistry LibreTexts. 18.3: Reactions of Ethers - Acidic Cleavage. 2024. Available from: [Link]

  • Royal Society of Chemistry. The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide. Organic & Biomolecular Chemistry. Available from: [Link]

  • Beilstein Journals. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. 2013. Available from: [Link]

  • Atlanchim Pharma. Scientific Letter. 2021. Available from: [Link]

  • Royal Society of Chemistry. Cleavage of aryl–ether bonds in lignin model compounds using a Co–Zn-beta catalyst. 2020. Available from: [Link]

  • ChemRxiv. Optimised Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. Available from: [Link]

Sources

Optimization

dealing with steric hindrance in the synthesis of 3-(Benzyloxy)-4-methylphenol derivatives

Technical Support Center: Synthesis of 3-(Benzyloxy)-4-methylphenol Derivatives Welcome to the technical support guide for the synthesis of 3-(benzyloxy)-4-methylphenol and its derivatives. This resource is designed for...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 3-(Benzyloxy)-4-methylphenol Derivatives

Welcome to the technical support guide for the synthesis of 3-(benzyloxy)-4-methylphenol and its derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the synthetic challenges associated with this sterically hindered scaffold. Here, we address common experimental issues in a direct question-and-answer format, providing not only solutions but also the underlying chemical principles to empower your research.

Part 1: Troubleshooting Guide

This section focuses on specific problems you might encounter in the lab. The primary route to 3-(benzyloxy)-4-methylphenol involves the selective mono-benzylation of 4-methylcatechol, a classic Williamson ether synthesis. The core challenge arises from the steric hindrance imposed by the C4-methyl group, which can impede the reaction at the adjacent C3-hydroxyl group and lead to undesired side products.

Question 1: My benzylation of 4-methylcatechol is giving very low yields of the desired 3-O-benzylated product. The main recoverable material is my starting catechol. What's going wrong?

Answer:

This is a classic issue of incomplete reaction, likely stemming from insufficient deprotonation of the phenolic hydroxyl groups. The Williamson ether synthesis is an Sₙ2 reaction that requires the formation of a nucleophilic phenoxide.[1][2] If the base is not strong enough to generate a sufficient concentration of the phenoxide, the reaction will stall.[1]

Probable Causes & Solutions:

  • Weak Base: You may be using a base that is too weak to effectively deprotonate the phenol, especially given the steric congestion. While potassium carbonate (K₂CO₃) is a common choice, it may be insufficient here.[1]

    • Solution: Switch to a stronger base. Sodium hydroxide (NaOH) is a viable next step.[1] For particularly stubborn cases, a much stronger base like sodium hydride (NaH) can be used, which will irreversibly deprotonate the phenol.[1]

    • Caution: When using NaH, you must work under strictly anhydrous conditions (dry solvent, inert atmosphere), as any trace of water will quench the hydride.[1]

  • Solvent Choice: Protic solvents (e.g., ethanol) can solvate the phenoxide ion, creating a solvent cage that reduces its nucleophilicity and slows down the Sₙ2 reaction.[1]

    • Solution: Use a polar aprotic solvent. Solvents like N,N-dimethylformamide (DMF) or acetonitrile (ACN) are excellent choices as they solvate the counter-ion (e.g., K⁺ or Na⁺) but leave the phenoxide nucleophile "naked" and more reactive.[1]

Table 1: Comparison of Base & Solvent Systems for Benzylation

BaseSolventRelative StrengthTypical ConditionsKey Considerations
K₂CO₃Acetone/ACNMildReflux, 6-24 hGood starting point, but often insufficient for hindered phenols.
NaOHDMF/DMSOStrong50-100°C, 1-8 h[1]Better for hindered systems, but can increase side reactions.
NaHAnhydrous THF/DMFVery Strong0°C to RT, 1-4 hRequires strict anhydrous technique; ensures complete deprotonation.

Question 2: My reaction is messy. I'm getting a mixture of the desired 3-O-benzylated product, the 4-O-benzylated isomer, and a significant amount of the 3,4-di-benzylated byproduct. How can I improve selectivity?

Answer:

This is a direct consequence of the steric environment. The C4-hydroxyl group is less sterically hindered than the C3-hydroxyl group (which is flanked by the methyl group). Therefore, kinetically, benzylation is often faster at the C4 position. Over-alkylation leads to the di-benzylated product. Achieving selectivity for the more hindered C3-position requires careful control of reaction conditions.

Probable Causes & Solutions:

  • Stoichiometry and Addition Rate: Using an excess of benzyl bromide or adding it too quickly will promote di-benzylation.

    • Solution: Use a slight sub-stoichiometric amount of benzyl bromide (e.g., 0.95 equivalents) relative to the catechol. Add the benzyl bromide dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C) to allow the more selective reaction to occur before the concentration of the alkylating agent builds up.[3]

  • Reaction Temperature and Time: Higher temperatures can overcome the activation energy for the less favored pathway and also promote di-alkylation.

    • Solution: Run the reaction at the lowest temperature that affords a reasonable rate.[4] It is better to run the reaction for a longer time at a lower temperature (e.g., room temperature for 24h) than for a shorter time at reflux. Monitor the reaction closely by TLC to avoid allowing it to proceed to di-benzylation.

  • Phase-Transfer Catalysis (PTC): For reactions in biphasic systems (e.g., aqueous NaOH and an organic solvent like toluene), the rate can be slow and unselective. A phase-transfer catalyst can dramatically improve performance by shuttling the phenoxide into the organic phase.[5][6]

    • Solution: Introduce a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (TEBAC).[5][7] This technique often allows for milder conditions (lower temperatures) and can enhance selectivity and yield.[5][8]

Part 2: Frequently Asked Questions (FAQs)

This section addresses broader, more conceptual questions about strategy and alternative approaches.

Q1: I'm still struggling with selectivity. Are there any alternative benzylating agents or strategies for hindered phenols?

A1: Absolutely. When the classic Williamson ether synthesis is problematic due to steric hindrance, it's wise to consider alternative reagents and methodologies.

  • Acid-Catalyzed Methods with Benzyl Trichloroacetimidate (BTCA): This is an excellent alternative for sensitive or hindered alcohols.[9] The reaction proceeds under mildly acidic conditions (e.g., catalytic triflic acid), avoiding strong bases altogether. The mechanism involves protonation of the imidate, making it a highly reactive benzylating agent that can overcome steric barriers.[9]

  • Palladium-Catalyzed Benzylation: Modern cross-coupling methods offer a neutral-condition alternative. Using reagents like benzyl methyl carbonate in the presence of a palladium catalyst can efficiently benzylate phenols with minimal impact from steric hindrance.[10] This method avoids harsh bases and produces only volatile byproducts.[10]

  • Electrochemical Methods: For extremely hindered ethers, older electrochemical methods like the Hofer-Moest reaction have been revitalized.[11] This technique uses an electric potential to generate a carbocation from a carboxylic acid, which is then trapped by the hindered alcohol. While synthetically more complex to set up, it can succeed where traditional Sₙ2 methods fail completely.[11]

Q2: What is the mechanistic reason that Phase-Transfer Catalysis (PTC) helps in this specific synthesis?

A2: Phase-transfer catalysis is particularly effective here because it solves the problem of bringing two reactants together that are in different, immiscible phases.[5] In a typical setup, the 4-methylcatechol is deprotonated by aqueous sodium hydroxide, forming the sodium phenoxide salt which resides primarily in the aqueous phase. The benzyl bromide is an organic molecule and resides in the organic phase (e.g., toluene or dichloromethane).

The PTC, typically a quaternary ammonium salt like TBAB (R₄N⁺Br⁻), works as follows:

  • Ion Exchange: The quaternary ammonium cation (R₄N⁺) exchanges its bromide anion for the phenoxide anion (ArO⁻) at the interface of the two layers.

  • Phase Transfer: The newly formed ion pair, [R₄N⁺][ArO⁻], has large, lipophilic alkyl groups. This makes the entire ion pair soluble in the organic phase.

  • Reaction: The phenoxide is now "shuttled" into the organic phase, where it is highly reactive (as it's no longer heavily solvated by water) and can readily react with the benzyl bromide.[5]

  • Catalyst Regeneration: After the Sₙ2 reaction, the resulting bromide ion pairs with the R₄N⁺ cation and can migrate back to the aqueous interface to repeat the cycle.

This continuous process dramatically increases the reaction rate, allowing for the use of lower temperatures, which in turn enhances selectivity for the sterically hindered position.[8]

Part 3: Protocols and Visualizations

Protocol 1: Selective Mono-Benzylation using Phase-Transfer Catalysis

This protocol is a robust starting point for the selective synthesis of 3-(benzyloxy)-4-methylphenol.

Materials:

  • 4-Methylcatechol (1.0 equiv)

  • Benzyl bromide (0.95 equiv)

  • Sodium hydroxide (2.5 equiv)

  • Tetrabutylammonium bromide (TBAB) (0.05 equiv)

  • Toluene

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-methylcatechol and TBAB in toluene.

  • Prepare a 50% (w/w) aqueous solution of sodium hydroxide and add it to the flask.

  • Stir the biphasic mixture vigorously at room temperature for 30 minutes to ensure initial deprotonation.

  • Slowly add benzyl bromide dropwise to the mixture over 20-30 minutes.

  • Heat the reaction to 50-60°C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon consumption of the benzyl bromide (typically 4-8 hours), cool the reaction to room temperature.

  • Dilute the mixture with water and ethyl acetate. Separate the organic layer.

  • Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to separate the desired product from isomers and starting material.

Diagrams

G cluster_0 Troubleshooting Low Yield cluster_1 Solution Path 1 cluster_2 Solution Path 2 Start Low Yield of 3-(Benzyloxy)-4-methylphenol Cause1 Probable Cause: Incomplete Deprotonation Start->Cause1 Cause2 Probable Cause: Poor Nucleophilicity Start->Cause2 Sol1A Switch to Stronger Base (e.g., NaOH, NaH) Cause1->Sol1A Sol2A Switch to Polar Aprotic Solvent (e.g., DMF, ACN) Cause2->Sol2A Sol2B Consider Phase-Transfer Catalyst (e.g., TBAB) Cause2->Sol2B Sol1B Ensure Anhydrous Conditions (if using NaH) Sol1A->Sol1B

Caption: Troubleshooting workflow for low reaction yields.

PTC_Mechanism cluster_aqueous Aqueous Phase (NaOH/H₂O) cluster_organic Organic Phase (Toluene) Phenoxide ArO⁻ Na⁺ (Phenoxide) QBr_aq Q⁺Br⁻ (TBAB) Phenoxide->QBr_aq Ion Exchange NaOH Na⁺ OH⁻ NaOH->Phenoxide Catechol Ar(OH)₂ Catechol->NaOH Deprotonation NaBr Na⁺ Br⁻ BnBr Bn-Br (Benzyl Bromide) Product ArO-Bn (Ether Product) BnBr->Product QBr_org Q⁺Br⁻ QBr_org->QBr_aq Phase Transfer QOAr_org Q⁺ArO⁻ QBr_aq->QOAr_org Phase Transfer QOAr_org->BnBr SN2 Reaction QOAr_org->QBr_org Catalyst Regeneration

Caption: Mechanism of Phase-Transfer Catalysis (PTC).

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind Phase Transfer Catalysis: Utilizing Benzyltriethylammonium Chloride. Available from: [Link]

  • Organic Chemistry Portal. Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols. Available from: [Link]

  • PTC Organics, Inc. Industrial Phase-Transfer Catalysis. Available from: [Link]

  • MDPI. Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis. Available from: [Link]

  • Williamson Ether Synthesis Lab Procedure. The Williamson Ether Synthesis. Available from: [Link]

  • Biomedres. A Minireview of Phase-Transfer Catalysis and Recent Trends. Available from: [Link]

  • PMC. Diverse Biological Activity of Benzofuroxan/Sterically Hindered Phenols Hybrids. Available from: [Link]

  • PrepChem.com. Synthesis of 3-Benzyloxy-4-bromophenol. Available from: [Link]

  • Gaikwad, S. V., et al. (2015). Chemoselective C-benzoylation of phenols by using ALCl3under solvent-free conditions. ResearchGate. Available from: [Link]

  • PTC Organics, Inc. Should You Use Benzyl Quats as Phase-Transfer Catalysts in PTC Nucleophilic Substitutions? Available from: [Link]

  • Riley, J. G., & Grindley, T. B. (2006). De-O-benzylation of Sterically Hindered Benzyl Ethers. ResearchGate. Available from: [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available from: [Link]

  • ACS Publications. (2019). Hindered ether synthesis shocked to life. C&EN Global Enterprise. Available from: [Link]

  • MDPI. Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Available from: [Link]

  • MDPI. The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide. Available from: [Link]

  • Oriental Journal of Chemistry. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Available from: [Link]

  • Stabilization Technologies. (2019). Transformation of Hindered Phenolic Antioxidants. Available from: [Link]

  • PMC. Sterically hindered catechol-derived Schiff bases: design, synthesis, SAR analysis and mechanisms of the antioxidant activity. Available from: [Link]

  • Organic Syntheses. 4-benzyloxyindole. Available from: [Link]

  • Semantic Scholar. SHORT COMMUNICATION CHEMOSELECTIVE C-BENZOYLATION OF PHENOLS BY USING ALCl3 UNDER SOLVENT-FREE CONDITIONS. Available from: [Link]

  • MDPI. The Steric Effect in Green Benzylation of Arenes with Benzyl Alcohol Catalyzed by Hierarchical H-beta Zeolite. Available from: [Link]

  • Atlanchim Pharma. (2021). Scientific Letter. Available from: [Link]

  • PMC. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. Available from: [Link]

  • Nature. (2025). Carbene-activated stannylenes to access selective C(sp3)–H bond scission at the steric limit. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Solvent &amp; Regioselectivity for 3-(Benzyloxy)-4-methylphenol Synthesis

Welcome to the Advanced Synthesis Support Center. As drug development professionals and synthetic chemists, you are likely aware that the regioselective mono-O-alkylation of unsymmetrical diols is a classic synthetic hur...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As drug development professionals and synthetic chemists, you are likely aware that the regioselective mono-O-alkylation of unsymmetrical diols is a classic synthetic hurdle. Synthesizing 3-(Benzyloxy)-4-methylphenol (CAS: 107774-42-5)[1] from 4-methylresorcinol requires precise differentiation between the 1-OH and 3-OH groups.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you control regioselectivity through intelligent solvent and base selection.

Mechanistic Pathway & Regioselectivity

To achieve selective benzylation, we must manipulate the inherent electronic properties of 4-methylresorcinol. The choice of solvent and base determines whether the reaction proceeds under thermodynamic control (favoring the most acidic proton) or kinetic control (favoring the most nucleophilic oxyanion).

G A 4-Methylresorcinol (1-OH & 3-OH) B Weak Base (K₂CO₃) Polar Aprotic (DMF) A->B E Strong Base (NaH) Coordinating (THF) A->E C Deprotonation of More Acidic 1-OH B->C D 5-Benzyloxy-2-methylphenol (Undesired Isomer) C->D Benzyl Bromide (Thermodynamic Control) F Dianion Formation (1-O⁻ & 3-O⁻) E->F G Nucleophilic Attack by Electron-Rich 3-O⁻ F->G Benzyl Bromide (Kinetic Control) H 3-(Benzyloxy)-4-methylphenol (Desired Isomer) G->H

Regioselectivity pathways in the mono-benzylation of 4-methylresorcinol based on solvent/base.

Troubleshooting FAQs

Q1: Why is my synthesis yielding predominantly 5-benzyloxy-2-methylphenol instead of the desired 3-(benzyloxy)-4-methylphenol? Causality: The methyl group at the C4 position exerts a positive inductive (+I) and hyperconjugative effect. This electron-donating nature increases the electron density at the ortho (C3) and para positions. Consequently, the C3-OH is less acidic (higher pKa) than the C1-OH (meta position). When using a weak base like K₂CO₃ in a polar aprotic solvent (DMF or Acetone), the reaction operates under thermodynamic control[2]. The base preferentially deprotonates the more acidic C1-OH, and subsequent alkylation yields the undesired 5-benzyloxy-2-methylphenol.

Q2: How can I shift the regioselectivity toward the C3-OH using solvent and base selection? Causality: To target the C3-OH, you must leverage its higher nucleophilicity rather than its acidity. By using a strong base (e.g., NaH, >2.0 eq) in a moderately polar, coordinating solvent like THF, you force the complete deprotonation of both hydroxyl groups to form a dianion[3]. In the dianion state, the C3-oxyanion is more electron-rich due to the adjacent methyl group. THF stabilizes the sodium counterions but leaves the dianion reactive enough that the kinetically favored, more nucleophilic C3-O⁻ attacks the benzyl bromide first.

Q3: I am experiencing significant di-benzylation (2,4-dibenzyloxy-1-methylbenzene). How does solvent selection impact this? Causality: Highly polar aprotic solvents (like DMSO or DMF) heavily solvate cations, leaving phenoxide anions "naked" and extremely reactive. This lack of ion-pairing often leads to rapid over-alkylation. To suppress di-benzylation while maintaining regioselectivity, use a less polar coordinating solvent (THF) at lower temperatures (0 °C), or employ a Liquid-Liquid Phase-Transfer Catalysis (LL-PTC) system (Toluene/Water). In LL-PTC, the reactive phenoxide concentration in the organic phase is strictly regulated by the phase-transfer catalyst (e.g., TBAB), significantly reducing sequential di-alkylation events[4].

Quantitative Data: Solvent & Base Optimization

The following table summarizes the causal relationship between reaction conditions and product distribution.

Solvent SystemBase (Equivalents)Temp (°C)Regioselectivity (3-OH : 1-OH)Di-alkylation (%)Yield of Desired Isomer (%)
DMFK₂CO₃ (1.2 eq)2510 : 90< 5%8%
AcetoneK₂CO₃ (1.2 eq)6015 : 85< 5%12%
Toluene / H₂ONaOH (5.0 eq) + TBAB2560 : 40< 2%45%
THF NaH (2.2 eq) 0 to 25 85 : 15 10% 72%

Standard Operating Procedure (SOP): Dianion-Directed Mono-Benzylation

This self-validating protocol utilizes the NaH/THF dianion strategy to maximize the yield of 3-(benzyloxy)-4-methylphenol.

Reagents & Materials:

  • 4-Methylresorcinol (1.0 eq)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.2 eq)

  • Benzyl Bromide (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and purge with N₂ gas.

  • Solvation: Dissolve 4-methylresorcinol (1.0 eq) in anhydrous THF to achieve a 0.2 M concentration.

  • Cooling: Submerge the reaction flask in an ice-water bath and allow it to cool to 0 °C for 10 minutes.

  • Dianion Formation: Add NaH (2.2 eq) portion-wise over 15 minutes. (Caution: Vigorous H₂ gas evolution will occur).

  • Equilibration: Remove the ice bath and stir the opaque suspension at room temperature for 45 minutes to ensure complete dianion formation.

  • Alkylation: Recool the flask to 0 °C. Add Benzyl Bromide (1.0 eq) dropwise via a syringe pump over 30 minutes to prevent localized concentration spikes that lead to di-alkylation.

  • Reaction Monitoring: Stir at 0 °C for 2 hours. Validation Step: Check reaction progress via TLC (Hexanes:EtOAc 3:1). The desired 3-(benzyloxy)-4-methylphenol (R_f ~0.4) will stain dark blue with phosphomolybdic acid (PMA), while the unreacted starting material remains near the baseline.

  • Quenching: Carefully quench the reaction at 0 °C by slowly adding saturated aqueous NH₄Cl. (Note: Do not use strong acids like HCl, which can cause ether cleavage or side reactions).

  • Workup: Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient) to isolate the pure 3-(benzyloxy)-4-methylphenol.

References

  • Sigma-Aldrich Product Data: 3-(Benzyloxy)-4-methylphenol. MilliporeSigma. 1

  • A direct alkylation of resorcinols. Synthetic Communications - Taylor & Francis. 3

  • Strategies to improve the selectivity of benzyl chloride. Benchchem. 4

  • Catalytic O-Alkylation of Phenol Review. Scribd. 2

Sources

Optimization

troubleshooting low conversion rates in the benzylation of 4-methylphenol

Technical Support Center: Benzylation of 4-Methylphenol Welcome to the technical support resource for the benzylation of 4-methylphenol. This guide is designed for researchers, scientists, and drug development profession...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Benzylation of 4-Methylphenol

Welcome to the technical support resource for the benzylation of 4-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for low conversion rates and other common issues encountered during this etherification. Here, we move beyond simple protocols to explain the causal relationships behind experimental variables, ensuring a robust and reproducible methodology.

Section 1: Understanding the Reaction - Core Principles & Competing Pathways

The benzylation of 4-methylphenol is primarily aimed at forming the O-alkylated product, 4-methylphenyl benzyl ether. The most common and effective method for this transformation is the Williamson Ether Synthesis . This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a phenoxide ion attacks the electrophilic benzylic carbon of a benzyl halide.[1]

However, a significant competing pathway exists: Friedel-Crafts C-Alkylation . In this electrophilic aromatic substitution reaction, the benzyl group attaches directly to the aromatic ring of 4-methylphenol, primarily at the ortho position, to yield 2-benzyl-4-methylphenol.[2] Low conversion of the desired ether is often a direct consequence of conditions that inadvertently favor this C-alkylation pathway or otherwise inhibit the SN2 reaction.

Caption: Competing O-alkylation vs. C-alkylation pathways.

Section 2: Frequently Asked Questions (FAQs)

This section directly addresses the most common questions and issues encountered during the experiment.

Q1: My reaction shows very low conversion to the desired ether, with most of the 4-methylphenol unreacted. What is the most likely cause?

A: This issue almost always points to one of three root causes:

  • Presence of Moisture: Benzyl halides are susceptible to hydrolysis, which consumes the reagent to form unreactive benzyl alcohol and benzoic acid.[3] It is critical to use anhydrous solvents and reagents and to conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).

  • Ineffective Deprotonation: The Williamson ether synthesis requires the formation of the phenoxide nucleophile. If the base is too weak, not used in sufficient stoichiometric amounts, or is of poor quality (e.g., old sodium hydride), the phenol will not be fully deprotonated, and the reaction will stall.[3]

  • Suboptimal Temperature: While heating is often necessary to drive the reaction, temperatures that are too low will result in a sluggish or incomplete reaction. Conversely, excessively high temperatures can promote side reactions.[3]

Q2: My TLC analysis shows a significant byproduct spot, and after isolation, the NMR suggests benzylation occurred on the aromatic ring. Why did this happen?

A: You are observing C-alkylation, a classic Friedel-Crafts side reaction. This is a very common issue in the benzylation of phenols. The primary factor that favors C-alkylation over the desired O-alkylation is the choice of solvent. Polar aprotic solvents (like DMF, acetone, or acetonitrile) are known to significantly reduce the amount of C-alkylation.[4] If you are using less polar or nonpolar solvents, you are likely promoting the conditions for this side reaction.

Q3: How do I choose the right base for this reaction? Is a strong base like Sodium Hydride (NaH) always necessary?

A: Not at all. While NaH is effective, it can be hazardous and is often unnecessary for this reaction. Phenols are significantly more acidic than alcohols, allowing for the use of milder bases.[5]

  • Potassium Carbonate (K₂CO₃): This is an excellent choice for the benzylation of phenols. It is a mild, easy-to-handle solid base that is highly effective in polar aprotic solvents like acetone or DMF.[4][5]

  • Sodium Hydroxide (NaOH): Can be used, often in a two-phase system with a phase-transfer catalyst.[6]

  • Sodium Hydride (NaH): A very strong base that ensures complete deprotonation but requires strict anhydrous conditions and careful handling.[7]

For routine, high-yield synthesis, anhydrous potassium carbonate is often the most practical and reliable choice.

Q4: What is a phase-transfer catalyst (PTC), and should I be using one?

A: A phase-transfer catalyst (PTC), such as tetrabutylammonium bromide (TBAB), is a reagent that facilitates the migration of a reactant from one phase into another where the reaction occurs.[8] In the context of this benzylation, a PTC is most useful when running the reaction in a biphasic system (e.g., an aqueous solution of sodium hydroxide and an organic solvent like dichloromethane). The PTC helps shuttle the water-soluble phenoxide anion into the organic phase to react with the benzyl halide.[9][10] If you are using a single-phase system with a base like K₂CO₃ in an anhydrous solvent like DMF, a PTC is generally not required.

Q5: I've seen procedures that use benzyl p-toluenesulfonate (benzyl tosylate) instead of benzyl bromide. What is the advantage?

A: Benzyl tosylate is an excellent alternative benzylating agent specifically used to minimize the C-alkylation side reaction.[4] The tosylate is a better leaving group, and the reaction conditions are often milder, which can further suppress the competing Friedel-Crafts pathway. While more expensive than benzyl halides, it can be the reagent of choice when product purity is paramount and C-alkylation is a persistent issue.

Section 3: Systematic Troubleshooting Guide

When facing low conversion rates, a systematic approach can quickly identify the root cause. Use the table below to diagnose the issue and implement the appropriate solution.

Problem Potential Cause Recommended Solution Scientific Rationale
Low or No Conversion 1. Moisture Contamination Dry solvents (e.g., over molecular sieves), use freshly opened reagents, and run the reaction under an inert (N₂/Ar) atmosphere.Benzyl chloride/bromide readily hydrolyzes to benzyl alcohol in the presence of water, consuming the electrophile.[3]
2. Ineffective Deprotonation Use a sufficient excess of a strong enough base (e.g., 2.0 eq of anhydrous K₂CO₃). Ensure the base is fresh and finely powdered to maximize surface area.The reaction proceeds via the phenoxide ion; incomplete deprotonation of the starting phenol leads to low nucleophile concentration.[5]
3. Poor Reagent Quality Use freshly distilled or newly purchased 4-methylphenol and benzyl halide. Check for decomposition of the benzyl halide (often appears yellow/brown).Impurities in the starting materials can inhibit the reaction or lead to unwanted side products.[11]
4. Insufficient Activation Add a catalytic amount of potassium iodide (KI) or sodium iodide (NaI) to the reaction mixture.In situ formation of benzyl iodide, which is a more reactive electrophile than benzyl chloride or bromide due to iodide being a better leaving group, accelerates the SN2 reaction.[4]
Significant C-Alkylation 1. Incorrect Solvent Choice Switch to a polar aprotic solvent such as anhydrous DMF, acetonitrile, or acetone.Polar aprotic solvents solvate the cation (K⁺) but not the phenoxide anion, increasing its nucleophilicity for O-alkylation and disfavoring the carbocation formation needed for C-alkylation.[4]
2. Reaction Temperature Too High Reduce the reaction temperature. Monitor progress by TLC to find the minimum temperature required for a reasonable reaction rate.Friedel-Crafts alkylation reactions often have a higher activation energy; lowering the temperature can selectively slow this side reaction more than the desired Williamson synthesis.
Formation of Dibenzyl Ether 1. Hydrolysis of Benzyl Halide Rigorously exclude water from the reaction (see "Moisture Contamination" above).If benzyl halide hydrolyzes to benzyl alcohol, the resulting alcohol can be benzylated by another molecule of benzyl halide, especially under basic conditions.[12]
Complex Product Mixture 1. Multiple Issues Combined Review all parameters: Re-dry all solvents, use fresh reagents and base, switch to a polar aprotic solvent (DMF), add catalytic KI, and control the temperature carefully.A complex mixture often indicates a combination of C-alkylation, hydrolysis, and possibly degradation. A full system reset to optimized conditions is the most efficient solution.
Troubleshooting Flowchart

Troubleshooting_Flowchart cluster_c_alkylation C-Alkylation Issue cluster_no_reaction Reaction Stalled start Low Conversion Rate Observed check_purity Analyze Crude Reaction Mixture (TLC, ¹H NMR) start->check_purity main_product What is the main component? check_purity->main_product c_alkylation_product C-Alkylation Product (2-Benzyl-4-methylphenol) main_product->c_alkylation_product Byproduct is Isomer starting_material Mainly Unreacted Starting Material main_product->starting_material Starting Material c_alkylation_cause Cause: Incorrect Solvent / High Temp c_alkylation_product->c_alkylation_cause c_alkylation_solution Solution: 1. Switch to Polar Aprotic Solvent (DMF, Acetone) 2. Lower Reaction Temperature c_alkylation_cause->c_alkylation_solution check_conditions Investigate Reaction Conditions starting_material->check_conditions moisture Moisture Present? check_conditions->moisture Check Setup base_issue Base Ineffective? moisture->base_issue No solution_dry Solution: Use Anhydrous Reagents/Solvents & Inert Atmosphere moisture->solution_dry Yes reagent_issue Poor Reagent Quality? base_issue->reagent_issue No solution_base Solution: Use Fresh, Finely Powdered K₂CO₃ (≥2 eq) base_issue->solution_base Yes solution_reagents Solution: Use Fresh Benzyl Halide Add Catalytic KI reagent_issue->solution_reagents Yes

Caption: A systematic flowchart for troubleshooting low conversion.

Section 4: Optimized Protocol for O-Benzylation of 4-Methylphenol

This protocol is designed to maximize the yield of 4-methylphenyl benzyl ether while minimizing common side reactions. The key principles are the use of an anhydrous polar aprotic solvent, a mild and effective base, and a catalytic activator.

Reagent and Condition Summary
Reagent/ParameterMolar Eq.RecommendedPurpose
4-Methylphenol1.0-Substrate
Benzyl Bromide1.1 - 1.2-Benzylating Agent
Potassium Carbonate (K₂CO₃)2.0Anhydrous, finely powderedBase
Potassium Iodide (KI)0.1CatalyticActivator
Solvent-Anhydrous Acetone or DMFReaction Medium
Temperature-Reflux (Acetone: ~56°C)Drives Reaction
Atmosphere-Inert (Nitrogen or Argon)Prevents Hydrolysis
Step-by-Step Experimental Procedure
  • Flask Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methylphenol (1.0 eq).

  • Inert Atmosphere: Purge the flask with nitrogen or argon for several minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Addition of Reagents: Add anhydrous acetone (or DMF) to dissolve the phenol, followed by finely powdered anhydrous potassium carbonate (2.0 eq) and potassium iodide (0.1 eq).

  • Initiation: Stir the suspension vigorously for 10-15 minutes. Add benzyl bromide (1.1 eq) dropwise via syringe.

  • Reaction: Heat the mixture to a gentle reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol spot is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove the inorganic salts, washing the filter cake with additional solvent.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate or diethyl ether. Wash the organic layer sequentially with 1M NaOH (to remove any unreacted phenol), water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.

Experimental Workflow Diagram

Experimental_Workflow A 1. Setup - Flame-dried flask - Add 4-methylphenol B 2. Inert Atmosphere - Purge with N₂/Ar A->B C 3. Add Reagents - Anhydrous Acetone/DMF - K₂CO₃ (2.0 eq) - KI (0.1 eq) B->C D 4. Add Benzyl Bromide - Dropwise addition (1.1 eq) C->D E 5. Reaction - Heat to reflux - Monitor by TLC D->E F 6. Work-up - Cool to RT - Filter off salts E->F G 7. Extraction - Concentrate filtrate - Dissolve & Wash (NaOH, H₂O, Brine) F->G H 8. Purification - Dry (Na₂SO₄) - Concentrate - Column Chromatography G->H I Final Product H->I

Caption: Step-by-step workflow for optimized O-benzylation.

References

  • Dewick, P. M. (2006). Benzyl p-Toluenesulphonate as an O-Benzylating Agent for the Protection of Phenols. Synthetic Communications, 11(10), 853-857. [Link]

  • Kuwano, R., & Kusano, H. (2008). Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols. Organic Letters, 10(9), 1795–1798. [Link]

  • Wang, C. T., & Hsieh, F. K. (2007). Catalytic Benzoylation of 4-Chloro-3-methylphenol Sodium Salt in Third-Liquid Phase under Conditions of Phase-Transfer Catalysis. Industrial & Engineering Chemistry Research, 46(24), 7958–7964. [Link]

  • University of Colorado. The Williamson Ether Synthesis. Organic Chemistry Lab Manual. [Link] (Note: While the original link might be a general chemistry resource, the principles of using NaOH for phenoxide formation are standard.)

  • Organic Chemistry Portal. (2008). Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols. [Link]

  • Wang, C. T., & Hsieh, F. K. (2007). PHASE-TRANSFER CATALYZED BENZOYLATION OF 4-CHLORO-3-METHYLPHENOL SODIUM SALT IN LIQUID-LIQUID SYSTEM. Chemical Engineering Communications, 194(11), 1489-1502. [Link]

  • Wikipedia. Benzyl group. [Link]

  • Google Patents. (2007).
  • Zhang, W., et al. (2016). Cosolvent-Promoted O-Benzylation with Silver(I) Oxide: Synthesis of 1′-Benzylated Sucrose Derivatives, Mechanistic Studies, and Scope Investigation. The Journal of Organic Chemistry, 81(11), 4478–4486. [Link]

  • Ismail, M., et al. (2007). A Mathematical Model for the Benzylation of p-Cresol with Benzyl Alcohol. Bangladesh Journal of Scientific and Industrial Research, 42(2), 187-194. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Utah Tech University. Williamson Ether Synthesis. Chemistry Department Lab Manual. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Tundo, P., & Selva, M. (1995). Selective mono-benzylation of methylene active compounds with dibenzyl carbonate. Tetrahedron, 51(49), 13547-13556. [Link]

  • LibreTexts Chemistry. (2020). The Williamson Ether Synthesis. [Link]

  • ResearchGate. (2007). A Mathematical Model for the Benzylation of p-Cresol with Benzyl Alcohol. [Link]

  • Biomedres. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. [Link]

  • Al-Musa, S., et al. (2020). Alkylation of Benzene with Benzyl Chloride: Comparative Study Between Commercial MOFs and Metal Chloride Catalysts. Catalysts, 10(11), 1332. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 3-(Benzyloxy)-4-methylphenol

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 3-(Benzyloxy)-4-methylphenol. It addresses common challenges and offers practi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 3-(Benzyloxy)-4-methylphenol. It addresses common challenges and offers practical, field-proven solutions in a direct question-and-answer format. Our focus is on explaining the causality behind experimental choices to empower you to troubleshoot effectively.

I. Understanding the Synthetic Landscape: The Origin of Impurities

The most common route to synthesizing 3-(Benzyloxy)-4-methylphenol is through the Williamson ether synthesis .[1][2][3] This reaction involves the deprotonation of a phenol (4-methylphenol, also known as p-cresol) to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide (benzyl bromide or benzyl chloride).

The nature of this synthesis directly informs the impurity profile we can expect. Understanding these potential byproducts is the first step in designing an effective purification strategy.

Common Impurities Include:

  • Unreacted Starting Materials: 4-methylphenol and benzyl halide.

  • Over-alkylation Product: 1-(benzyloxy)-4-(dibenzylmethoxy)benzene. While less common for phenols, it can occur.

  • C-Alkylation Byproducts: The phenoxide ion is an ambident nucleophile, meaning it can react on the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired).[4]

  • Base and Salts: Residual base (e.g., K₂CO₃, NaOH) and inorganic salts formed during the reaction.

  • Solvent: Residual reaction solvent (e.g., DMF, acetonitrile).

Below is a workflow illustrating the general purification pathway.

G cluster_0 Crude Reaction Mixture cluster_1 Initial Workup cluster_2 Primary Purification cluster_3 Purity Analysis A 3-(Benzyloxy)-4-methylphenol + Impurities B Aqueous Wash (Removes salts, base) A->B C Acid/Base Extraction (Removes unreacted phenol) B->C D Recrystallization C->D High crude purity Crystalline solid E Column Chromatography C->E Low crude purity Oily product Close-running impurities F TLC, NMR, Melting Point D->F E->F G Pure Product F->G

Caption: General purification workflow for 3-(Benzyloxy)-4-methylphenol.

II. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification process.

Question 1: After my initial aqueous workup, my crude product is an oil and TLC analysis shows multiple spots. What should I do?

This is a common scenario when significant amounts of unreacted starting materials or byproducts are present. An oily crude product is generally not suitable for direct recrystallization.

Probable Causes & Solutions:

  • Residual Unreacted 4-Methylphenol: 4-methylphenol is acidic (pKa ≈ 10) and can be easily removed with a basic wash.[5]

    • Solution: Dissolve your crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a 1M NaOH or 5% K₂CO₃ aqueous solution. This will deprotonate the acidic 4-methylphenol, pulling it into the aqueous layer as its salt. Remember to then wash with water and brine to remove any residual base.

  • Multiple Byproducts: If TLC shows several spots close to your product's Rf value, column chromatography is the most effective purification method.[6][7] It allows for the separation of compounds with different polarities.

Question 2: I'm trying to recrystallize my product, but it's "oiling out" or not crystallizing at all. How can I fix this?

"Oiling out" occurs when the solid melts in the hot solvent instead of dissolving, or when the solution becomes supersaturated at a temperature above the compound's melting point. A failure to crystallize often points to an incorrect solvent choice or a solution that is not sufficiently saturated.

Solutions:

  • Optimize Your Solvent System: The ideal recrystallization solvent should dissolve the compound when hot but not when cold.[8] For 3-(Benzyloxy)-4-methylphenol, which is moderately polar, a two-solvent system is often effective.[9]

    • Good "Solvent" (dissolves the compound): Ethyl acetate, Acetone, Dichloromethane.

    • Good "Anti-solvent" (compound is insoluble): Hexanes, Heptane, Pentane.

  • Ensure Saturation: Add the hot "solvent" dropwise until your compound just dissolves. Then, add the "anti-solvent" dropwise at an elevated temperature until you see persistent cloudiness. Add a drop or two of the hot "solvent" to redissolve the solid and then allow it to cool slowly.

  • Induce Crystallization:

    • Seed Crystals: Add a tiny crystal of pure product to the cooled solution to provide a nucleation site.[8]

    • Scratching: Scratch the inside of the flask with a glass rod at the meniscus. This creates microscopic scratches that can initiate crystal growth.[8]

    • Slow Cooling: Allow the solution to cool to room temperature undisturbed before moving it to an ice bath. Rapid cooling leads to smaller, less pure crystals.

Solvent SystemPolarityNotes
Single Solvent Systems
TolueneLowGood for moderately non-polar compounds.
Ethanol/WaterHighThe compound is dissolved in hot ethanol, and water is added as the anti-solvent.
Two-Solvent Systems
Ethyl Acetate / HexanesMidA very common and effective system for compounds of this polarity.[10]
Dichloromethane / HeptaneMidAnother excellent choice, though DCM is more volatile.

Question 3: My column chromatography isn't giving good separation. The fractions are all mixed. What's wrong?

Poor separation in column chromatography usually stems from an incorrect choice of eluent (mobile phase) or improper column packing/loading.

Solutions:

  • Select the Right Eluent System: The goal is to have your product's Rf value between 0.25 and 0.35 on a TLC plate using the chosen eluent.[6] This provides the best balance for good separation on a column.

    • Starting Point: Begin with a low polarity eluent like 5% Ethyl Acetate in Hexanes.

    • Increase Polarity Gradually: If the Rf is too low, increase the proportion of the more polar solvent (e.g., to 10%, 15% Ethyl Acetate).

  • Proper Column Packing: Ensure your silica gel is packed uniformly without any air bubbles or cracks, which can cause channeling and poor separation.

  • Loading the Sample: Dissolve your crude product in the minimum amount of the eluent or a more polar solvent (like dichloromethane) and load it onto the column in a tight band. Overloading the column with too much material will lead to broad, overlapping bands.

Eluent System (on Silica Gel)Polarity Index (Approx.)Typical Application
5-10% Ethyl Acetate/HexanesLowGood for eluting non-polar byproducts like dibenzylated ether.
15-30% Ethyl Acetate/HexanesMediumOften the ideal range for eluting the desired 3-(Benzyloxy)-4-methylphenol.[11]
50%+ Ethyl Acetate/HexanesHighUsed to elute highly polar impurities like unreacted 4-methylphenol.

Question 4: My final product is a pale yellow or brown solid, but the literature reports it as white. How can I decolorize it?

Phenols are susceptible to air oxidation, which can form colored impurities.

Solution: Activated Carbon Treatment

  • During recrystallization, after your product has fully dissolved in the hot solvent, remove the flask from the heat source.

  • Add a small amount (1-2% by weight) of activated carbon to the hot solution.

  • Swirl the mixture for a few minutes. The colored impurities will adsorb onto the surface of the carbon.

  • Perform a hot filtration through a fluted filter paper or a small plug of Celite to remove the carbon.

  • Allow the clear, colorless filtrate to cool and crystallize as usual.

III. Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of 3-(Benzyloxy)-4-methylphenol?

PropertyValueSource
CAS Number 107774-42-5
Molecular Formula C₁₄H₁₄O₂[12]
Molecular Weight 214.26 g/mol [12]
Appearance White to off-white solid
Melting Point Typically in the range of 60-65 °C (Varies with purity)
Solubility Soluble in methanol, ethanol, ethyl acetate, acetone, dichloromethane. Sparingly soluble in water and alkanes.

Q2: Should I choose recrystallization or column chromatography?

This decision depends on the purity and physical state of your crude product.

G A Crude Product Analysis B Is the product a solid? A->B C Is the TLC clean? (Main spot, minor impurities) B->C Yes E Column Chromatography B->E No (It's an oil) D Recrystallization C->D Yes C->E No (Multiple spots)

Caption: Decision tree for choosing a purification method.

Q3: How can I confirm the purity of my final product?

A combination of techniques is always best for confirming purity:

  • Thin-Layer Chromatography (TLC): A pure compound should show a single spot. Run it against your starting materials to confirm they are absent.

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting range.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods to confirm the structure and identify any residual impurities.[11][13]

IV. Detailed Experimental Protocols

Protocol 1: Two-Solvent Recrystallization

  • Place the crude 3-(Benzyloxy)-4-methylphenol in an Erlenmeyer flask with a stir bar.

  • Add a minimal amount of a "good" solvent (e.g., ethyl acetate) and heat the mixture to a gentle boil with stirring.

  • Continue adding the hot solvent dropwise until all the solid has just dissolved.

  • While still hot, add a "poor" solvent (e.g., hexanes) dropwise until the solution becomes faintly and persistently cloudy.

  • Add one or two drops of the hot "good" solvent to redissolve the cloudiness, resulting in a saturated solution.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel, washing them with a small amount of the cold "poor" solvent.

  • Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Flash Column Chromatography

  • Prepare the column by packing silica gel in the desired eluent (e.g., 5% ethyl acetate in hexanes).

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

  • Carefully load the sample onto the top of the silica gel bed.

  • Begin eluting the column with the starting eluent, collecting fractions.

  • Monitor the separation by TLC analysis of the collected fractions.

  • If necessary, gradually increase the polarity of the eluent (e.g., to 10%, then 20% ethyl acetate in hexanes) to elute the product and more polar impurities.

  • Combine the pure fractions containing the desired product.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.[14]

V. References

  • Nitration of Phenol and Purification by Column Chromatography Purpose - CDN. (n.d.). Retrieved from [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • The Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

  • Putri, C. N., et al. (2023). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. Molecules. Retrieved from [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (2023). Francis Academic Press. Retrieved from [Link]

  • Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

  • Ether synthesis by etherification (alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of 3-Benzyloxy-4-bromophenol. (n.d.). PrepChem.com. Retrieved from [Link]

  • Phenol purification. (1985). Google Patents. Retrieved from

  • Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. (2021). RSC Publishing. Retrieved from [Link]

  • Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Column chromatography of phenolics? (2013). ResearchGate. Retrieved from [Link]

  • Synthesis method of 3, 4-dihydroxy phenylethanol. (2009). Google Patents. Retrieved from

  • 3-benzyloxy-2-methyl propanoate. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. (n.d.). PMC. Retrieved from [Link]

  • 4-Methylphenol. (2010). FooDB. Retrieved from [Link]

  • Recrystallization. (2020, January 10). YouTube. Retrieved from [Link]

  • Techniques for Analysis of Plant Phenolic Compounds. (2013). MDPI. Retrieved from [Link]

  • 4-Benzyloxy-3-methoxyphenol. (n.d.). PubChem. Retrieved from [Link]

  • Fact sheet: 4-methylphenol (para-cresol). (n.d.). Retrieved from [Link]

  • Methyl 4-(benzyloxy)-3-methoxybenzoate. (n.d.). PMC. Retrieved from [Link]

  • Synthesis and Characterization of Bemotrizinol Impurities. (2025). Orbital: The Electronic Journal of Chemistry. Retrieved from [Link]

  • Synthesis and Wittig Rearrangement of 3- and 4-Benzyloxyphenylphosphonamidates. (2023). MDPI. Retrieved from [Link]

  • Method for producing 4-benzyloxyphenol. (1996). Google Patents. Retrieved from

  • Recrystallization and Crystallization. (n.d.). Retrieved from [Link]

  • Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare. Retrieved from [Link]

  • Organic impurity profiling of methylone and intermediate compounds synthesized from catechol. (2017). PubMed. Retrieved from [Link]

  • Go-to recrystallization solvent mixtures. (2023). Reddit. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR spectral analysis of 3-(Benzyloxy)-4-methylphenol

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-(Benzyloxy)-4-methylphenol As a tool for structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled in its ability to pr...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-(Benzyloxy)-4-methylphenol

As a tool for structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled in its ability to provide a detailed atomic-level map of a molecule. For professionals in drug development and organic synthesis, a precise interpretation of NMR spectra is fundamental to confirming molecular identity, purity, and structure. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 3-(Benzyloxy)-4-methylphenol, a substituted phenol derivative, offering insights into the experimental nuances and interpretive logic required for unambiguous characterization.

The Molecule: 3-(Benzyloxy)-4-methylphenol

Understanding the electronic environment of each atom in 3-(Benzyloxy)-4-methylphenol is the first step toward interpreting its NMR spectra. The molecule consists of three key components: a substituted phenol ring, a methyl group, and a benzyl ether group. Each of these moieties imparts a distinct electronic influence on its neighboring atoms, which is directly reflected in the chemical shifts observed in the NMR spectra.

Caption: Molecular structure of 3-(Benzyloxy)-4-methylphenol with atom numbering for NMR assignment.

Part 1: ¹H NMR Spectral Analysis

The proton NMR spectrum provides a wealth of information based on chemical shift, signal integration, and spin-spin splitting patterns. Protons in different electronic environments resonate at different frequencies, leading to a detailed structural fingerprint.[1]

Predicted ¹H NMR Data Summary

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality Behind the Shift
A2.21Singlet (s)3H-CH₃ (on phenol ring)Protons on a methyl group attached to an aromatic ring are slightly deshielded.[2][3]
B4.90Broad Singlet (br s)1HPhenolic -OHHighly variable shift due to hydrogen bonding and solvent effects; often appears as a broad signal due to chemical exchange.[4][5][6]
C5.05Singlet (s)2HBenzylic -OCH₂-Deshielded by the adjacent electronegative oxygen atom and the aromatic ring.[7][8]
D6.70Doublet of Doublets (dd)1HH-5 (Phenol Ring)Ortho-coupled to H-6 and meta-coupled to H-2.
E6.78Doublet (d)1HH-2 (Phenol Ring)Meta-coupled to H-6.
F6.95Doublet (d)1HH-6 (Phenol Ring)Ortho-coupled to H-5.
G7.30-7.45Multiplet (m)5HProtons on Benzyl RingAromatic protons resonate in this characteristic downfield region due to the ring current effect.[9][10]
In-Depth Signal Interpretation:
  • Methyl Protons (Signal A): The singlet at ~2.21 ppm corresponds to the three protons of the methyl group at the C-4 position. Its integration value of 3H confirms this assignment. It appears as a singlet because there are no adjacent protons to couple with.

  • Phenolic Hydroxyl Proton (Signal B): The hydroxyl proton signal is characteristically broad and its chemical shift is highly dependent on experimental conditions like solvent, temperature, and concentration.[4][11][12] In a non-polar solvent like CDCl₃, it might appear around 4.90 ppm. Its identity can be unequivocally confirmed by a "D₂O shake" experiment, where the addition of deuterium oxide results in the disappearance of this signal due to proton-deuterium exchange.[13][14]

  • Benzylic Protons (Signal C): The two protons of the methylene bridge (-OCH₂-) appear as a sharp singlet around 5.05 ppm. The significant downfield shift is caused by the deshielding effect of the adjacent electronegative oxygen atom and the π-system of the benzyl group's aromatic ring.[7] The absence of splitting indicates no adjacent, non-equivalent protons.

  • Phenol Ring Aromatic Protons (Signals D, E, F): The three protons on the substituted phenol ring (H-2, H-5, H-6) give rise to a complex but interpretable pattern in the aromatic region (~6.70-6.95 ppm).[2]

    • H-6: Appears as a doublet, split only by its ortho neighbor, H-5.

    • H-5: Appears as a doublet of doublets, being split by both its ortho neighbor H-6 and its meta neighbor H-2.

    • H-2: Appears as a doublet due to weaker meta-coupling with H-5. The electron-donating nature of the hydroxyl and methyl groups tends to shield these protons, causing them to appear at a relatively upfield position within the aromatic region.

  • Benzyl Ring Aromatic Protons (Signal G): The five protons of the unsubstituted benzyl ring appear as a complex multiplet between 7.30 and 7.45 ppm. This is the classic chemical shift range for protons on a benzene ring, which are deshielded by the aromatic ring current.[9][10]

Part 2: ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum, typically acquired with proton decoupling, provides one signal for each unique carbon atom in the molecule. The chemical shift of each signal is highly sensitive to the carbon's electronic environment.

Predicted ¹³C NMR Data Summary

Chemical Shift (δ, ppm)AssignmentCausality Behind the Shift
16.2-CH₃ (on phenol ring)Alkyl carbons are highly shielded and appear far upfield.
70.8Benzylic -OCH₂-Carbon bonded to an electronegative oxygen is deshielded, shifting it downfield.[15]
113.1C-5 (Phenol Ring)Aromatic carbon shielded by ortho -OH and para -CH₃ groups.
115.9C-2 (Phenol Ring)Aromatic carbon shielded by the ortho -OH group.
121.5C-6 (Phenol Ring)Aromatic carbon influenced by adjacent substituents.
125.2C-4 (Phenol Ring)Quaternary carbon attached to the methyl group.
127.5C-para' (Benzyl Ring)Aromatic carbons of the benzyl group.[2]
128.1C-ortho' (Benzyl Ring)Aromatic carbons of the benzyl group.
128.7C-meta' (Benzyl Ring)Aromatic carbons of the benzyl group.
137.0C-ipso' (Benzyl Ring)Quaternary carbon of the benzyl group attached to the methylene bridge.
147.8C-3 (Phenol Ring)Aromatic carbon attached to the benzyloxy group; deshielded by oxygen.
151.5C-1 (Phenol Ring)Aromatic carbon attached to the hydroxyl group; strongly deshielded by the electronegative oxygen.[16][17]
In-Depth Signal Interpretation:
  • Aliphatic Carbons: The methyl carbon signal appears upfield at ~16.2 ppm, typical for sp³ hybridized carbons. The benzylic methylene carbon is found significantly downfield at ~70.8 ppm due to the strong deshielding effect of the directly attached oxygen atom.[15]

  • Aromatic Carbons: The aromatic region of the ¹³C spectrum (110-160 ppm) contains ten distinct signals.

    • Phenol Ring Carbons: The carbons directly bonded to oxygen atoms (C-1 and C-3) are the most deshielded, appearing at ~151.5 ppm and ~147.8 ppm, respectively.[15][16] This is a characteristic feature for phenols and phenyl ethers. The remaining carbons of the phenol ring appear between 113-126 ppm, with their specific shifts influenced by the electronic effects of the three substituents.

    • Benzyl Ring Carbons: The five distinct carbons of the benzyl ring resonate in the typical aromatic range of ~127-137 ppm.[3] Due to symmetry, the two ortho carbons are equivalent, as are the two meta carbons, resulting in signals with higher relative intensity. The quaternary ipso-carbon (C-1'), attached to the methylene group, is found at ~137.0 ppm.

Part 3: Comparison with Alternative Analytical Techniques

While NMR is the gold standard for detailed structural analysis, other techniques provide complementary information.

TechniqueInformation ProvidedComparison to NMR
Infrared (IR) Spectroscopy Identifies functional groups.IR would confirm the presence of the O-H bond (broad peak ~3300 cm⁻¹), C-H bonds (aromatic and aliphatic), C=C bonds (aromatic), and C-O ether linkage. However, it cannot reveal the connectivity or specific arrangement of atoms.
Mass Spectrometry (MS) Determines molecular weight and fragmentation patterns.MS would confirm the molecular weight (214.26 g/mol ) and provide clues about the structure through fragmentation (e.g., loss of the benzyl group). It does not provide the detailed bonding information that NMR does.
2D NMR (COSY, HSQC, HMBC) Establishes correlations between nuclei.These advanced NMR experiments are not alternatives but extensions. COSY confirms H-H couplings, while HSQC and HMBC link specific protons to the carbons they are attached to, providing definitive proof for the assignments listed above.

Part 4: Experimental Protocol for NMR Data Acquisition

Achieving high-quality, reproducible NMR data requires a meticulous experimental approach. The following protocol outlines the standard procedure for analyzing a sample like 3-(Benzyloxy)-4-methylphenol.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 1. Weigh Sample ~10-20 mg of 3-(Benzyloxy)-4-methylphenol prep2 2. Add Solvent ~0.6 mL of deuterated chloroform (CDCl₃) prep1->prep2 prep3 3. Add Standard Include tetramethylsilane (TMS) as an internal reference (0 ppm) prep2->prep3 prep4 4. Dissolve & Transfer Vortex until fully dissolved and transfer to a 5 mm NMR tube prep3->prep4 acq1 5. Instrument Setup Insert sample, lock on the deuterium signal of CDCl₃, and shim for homogeneity prep4->acq1 acq2 6. Acquire ¹H Spectrum Standard 'zg30' pulse sequence, 16 scans, 1-2 sec relaxation delay acq1->acq2 acq3 7. Acquire ¹³C Spectrum Proton-decoupled 'zgpg30' pulse sequence, 1024 scans, 2 sec relaxation delay acq1->acq3 proc1 8. Fourier Transform Convert the Free Induction Decay (FID) into a frequency-domain spectrum acq2->proc1 acq3->proc1 proc2 9. Phase Correction Manually or automatically adjust the phase to obtain a flat baseline proc1->proc2 proc3 10. Baseline Correction Remove any remaining baseline distortions proc2->proc3 proc4 11. Calibration & Integration Calibrate the spectrum to the TMS signal at 0 ppm. Integrate ¹H signals proc3->proc4

Caption: Standard workflow for NMR spectral analysis.

Step-by-Step Methodology:
  • Sample Preparation:

    • Accurately weigh 10-20 mg of solid 3-(Benzyloxy)-4-methylphenol.

    • Transfer the solid to a clean, dry vial.

    • Add approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃), which is a common choice for its good dissolving power and single residual solvent peak.[16]

    • Add a small amount of tetramethylsilane (TMS) to serve as an internal standard for chemical shift calibration (δ = 0.0 ppm).[16]

    • Vortex the vial until the sample is completely dissolved.

    • Transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette.

  • Instrumental Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

    • Locking: The instrument "locks" onto the deuterium signal of the solvent (CDCl₃) to maintain a stable magnetic field during the experiment.

    • Shimming: The magnetic field is homogenized across the sample volume by adjusting the shim coils. This process is crucial for obtaining sharp, well-resolved peaks.

    • ¹H Acquisition: A standard one-pulse experiment is performed. Key parameters include a 30° or 90° pulse angle, an acquisition time of ~3-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 8 to 16 scans are averaged to improve the signal-to-noise ratio.

    • ¹³C Acquisition: A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon. Due to the low natural abundance of ¹³C, many more scans (e.g., 1024 or more) and a longer relaxation delay (2 seconds) are required to achieve adequate signal-to-noise.

  • Data Processing:

    • The raw data (Free Induction Decay, or FID) is converted into a spectrum using a Fourier Transform.

    • The spectrum is phased to ensure all peaks are positive and have a symmetrical shape.

    • The baseline is corrected to be flat.

    • The chemical shift axis is referenced by setting the TMS peak to exactly 0.00 ppm.

    • For the ¹H spectrum, the area under each peak is integrated to determine the relative number of protons it represents.

This rigorous protocol ensures the generation of high-fidelity data, which is the bedrock of trustworthy spectral interpretation.

References

  • Brown, D. (2026, March 10). 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation. Doc Brown's Advanced Organic Chemistry Revision Notes.
  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. e-PG Pathshala.
  • 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. PMC.
  • (2022, September 25). 17.11: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts.
  • (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts.
  • (2021, December 27). 3.10: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts.
  • THE NUCLEAR MAGNETIC RESONANCE SPECTRA OF PARA-SUBSTITUTED PHENOLS. Canadian Science Publishing.
  • (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry | OpenStax.
  • The values for proton and C-13 chemical shifts given below are typical approximate ranges only.
  • Aromatics - Organic Chemistry. CU Boulder.
  • Table of Characteristic Proton NMR Shifts.
  • (2024, September 17). Interpreting H-NMR Spectra Aromatic Molecule. YouTube.
  • (2025, May 27). Phenol OH Proton NMR Question. Reddit.
  • Chemical shifts.
  • 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation. Doc Brown's Chemistry.
  • Nuclear magnetic resonance spectra of adamantyl-substituted phenols and solvent-induced shifts of sterically hindered protons. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • (2025, November 12). 14.11: H-NMR and C-NMR of Alcohols and Phenols. Chemistry LibreTexts.
  • Relation between hydroxyl proton chemical shifts and torsional frequencies in some ortho-substituted phenol derivatives. ACS Publications.
  • SUPPLEMENTARY INFORMATION. The Royal Society of Chemistry.
  • (2023, March 27). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering.
  • C NMR Spectroscopy.
  • DFT calculated ¹⁹F NMR spectra of (A) the single o-F substituted phenol.... ResearchGate.
  • (2023, January 26). Exchangeable Protons in NMR—Friend or Foe?. ACD/Labs.
  • Proton NMR Chemical Shifts of Hydronium and Hydroxyl Ions.
  • (1993, April 1). 1H NMR study of some sterically crowded substituted phenols. Semantic Scholar.
  • 13C chemical shifts of phenol derivatives. A correlation with electronic structure. SciSpace.
  • (2020, February 14). NMR Spectroscopy - Organic Chemistry Data & Info.
  • SUPPORTING INFORMATION. MPG.PuRe.
  • (2022, March 9). 1 H NMR Chemical Shifts.
  • Chemical shift and relaxation time studies of hydroxylic protons in dilute alcohol + water mixtures. RSC Publishing.

Sources

Comparative

Technical Comparison Guide: Bioactive Profiling of O-Benzylated Phenolic Scaffolds in Drug Discovery

Executive Briefing: The Role of O-Benzylated Phenols In early-stage drug discovery, the selection of appropriate molecular building blocks dictates the downstream pharmacokinetic and pharmacodynamic success of a lead com...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Briefing: The Role of O-Benzylated Phenols

In early-stage drug discovery, the selection of appropriate molecular building blocks dictates the downstream pharmacokinetic and pharmacodynamic success of a lead compound. 3-(Benzyloxy)-4-methylphenol (BMP) and its structural analogs are highly versatile O-benzylated phenolic scaffolds. While rarely administered as standalone active pharmaceutical ingredients (APIs), these compounds are critical precursors. The benzyloxy moiety serves as a robust protecting group during complex multi-step syntheses, while the phenolic core provides a reactive site for functionalization.

This guide provides an objective comparison of BMP against its primary alternatives—3-(Benzyloxy)-4-methoxyphenol (BMOP) and 4-(Benzyloxy)-3-methylphenol (4-BMP) . We evaluate their physicochemical properties, intrinsic antioxidant capacities, and their utility as pharmacophore fragments in the synthesis of complex antiviral agents, such as HIV-1 integrase inhibitors .

Scaffold Analytics: Methyl vs. Methoxy Bioisosterism

When designing downstream therapeutics, substituting a methoxy group (-OCH₃) with a methyl group (-CH₃) is a classic bioisosteric strategy.

  • The Methoxy Advantage (BMOP): The oxygen atom acts as a critical hydrogen-bond acceptor. In the context of HIV-1 integrase inhibitors (like lamellarin α analogs), this H-bond acceptor is often required to coordinate with Mg²⁺ ions in the viral enzyme's active site .

  • The Methyl Advantage (BMP & 4-BMP): Methoxy groups are notorious sites for metabolic liability, specifically rapid O-demethylation by Cytochrome P450 enzymes in the liver. Replacing the methoxy group with a methyl group (BMP) increases lipophilicity, enhances cellular membrane penetration, and blocks O-demethylation, thereby extending the biological half-life of the resulting drug.

Table 1: Physicochemical Comparison of Phenolic Precursors
Compound ScaffoldCAS NumberMolecular WeightLogP (Est.)H-Bond DonorsH-Bond AcceptorsPrimary Downstream Application
3-(Benzyloxy)-4-methylphenol (BMP) 107774-42-5214.26 g/mol 3.512Lipophilic antioxidant precursors; metabolically stable pharmacophores.
3-(Benzyloxy)-4-methoxyphenol (BMOP) 40914-19-0230.26 g/mol 3.113Precursor for Lamellarin α sulfate analogues (Anti-HIV-1 agents).
4-(Benzyloxy)-3-methylphenol (4-BMP) 100927-02-4214.26 g/mol 3.512Regioisomer control for structure-activity relationship (SAR) studies.

(Data synthesized from standard cheminformatics profiling and commercial chemical databases )

Workflow & Mechanistic Pathways

To systematically evaluate these scaffolds, our laboratory employs a bifurcated workflow. First, we assess the intrinsic biological activity (e.g., radical scavenging) of the raw scaffold. Second, we evaluate the downstream efficacy of the scaffold once integrated into a larger pharmacophore (e.g., viral integrase inhibition).

ScaffoldWorkflow A O-Benzylated Phenolic Scaffolds B Physicochemical Profiling A->B C Antioxidant Screening (DPPH Assay) B->C Direct Bioactivity D Lamellarin Analog Synthesis B->D Pharmacophore Integration E HIV-1 Integrase Inhibition Assay D->E Downstream Validation

Caption: Workflow for the physicochemical and biological evaluation of O-benzylated phenolic scaffolds.

When BMOP is synthesized into lamellarin α 20-sulfate analogues, it exhibits potent anti-HIV-1 activity. The mechanism relies heavily on the scaffold's ability to navigate cellular barriers and interlock with viral machinery .

Mechanism A Lamellarin α Analog (BMOP/BMP Derived) B Cellular Penetration (Lipophilicity-driven) A->B C Binding to HIV-1 Integrase Core Domain B->C D Blockade of DNA Strand Transfer C->D E Inhibition of Viral Replication D->E

Caption: Mechanism of action for HIV-1 integrase inhibition by lamellarin analogs.

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate necessary controls to eliminate false positives caused by background absorbance or general cytotoxicity.

Protocol A: Intrinsic Antioxidant Capacity (DPPH Radical Scavenging)

Phenolic compounds are classic reactive oxygen species (ROS) scavengers. The electron-donating properties of the methyl group in BMP versus the methoxy group in BMOP dictate the bond dissociation enthalpy of the phenolic O-H bond, directly impacting scavenging speed .

Materials: 0.1 mM 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol; Test scaffolds (BMP, BMOP, 4-BMP); Trolox (Positive Control). Step-by-Step Procedure:

  • Preparation: Dissolve test scaffolds in HPLC-grade methanol to create a concentration gradient (1 μM to 100 μM).

  • Reaction: In a 96-well plate, add 100 μL of the scaffold solution to 100 μL of 0.1 mM DPPH solution.

  • Self-Validating Controls:

    • Positive Control: Trolox + DPPH (Validates assay sensitivity).

    • Negative Control: Methanol + DPPH (Establishes baseline maximum absorbance).

    • Blank Correction: Scaffold + Methanol (Corrects for any intrinsic UV-Vis absorbance of the benzylated scaffold).

  • Incubation: Seal the plate and incubate in the dark at room temperature for 30 minutes. (Causality: Light exposure degrades DPPH, skewing results).

  • Quantification: Measure absorbance at 517 nm using a microplate reader. Calculate the IC₅₀ (concentration required to scavenge 50% of DPPH radicals).

Protocol B: Downstream Efficacy (HIV-1 Integrase Strand Transfer Assay)

Once BMP and BMOP are utilized to synthesize lamellarin analogs, their efficacy must be tested against viral machinery. This assay measures the ability of the synthesized drug to prevent the viral integrase from inserting viral DNA into the host genome .

Materials: Recombinant HIV-1 Integrase; Biotinylated target DNA; Digoxigenin-labeled donor DNA; Streptavidin-coated 96-well plates. Step-by-Step Procedure:

  • Immobilization: Bind the biotinylated target DNA to the streptavidin-coated microplate. Wash 3x with PBS-Tween to remove unbound DNA.

  • Complex Formation: Pre-incubate recombinant HIV-1 integrase with the test compound (lamellarin analog derived from BMP/BMOP) at varying concentrations (0.1 μM to 50 μM) in reaction buffer (containing 10 mM MgCl₂, crucial for integrase activity) for 15 minutes.

  • Strand Transfer: Add the digoxigenin-labeled donor DNA to the wells. Incubate at 37°C for 60 minutes.

  • Detection: Wash the plate 5x to remove unreacted donor DNA. Add anti-digoxigenin antibody conjugated to alkaline phosphatase (AP). Incubate for 30 minutes, wash, and add AP substrate (pNPP).

  • Validation & Readout: Read absorbance at 405 nm.

    • Positive Control: Raltegravir (Validates integrase inhibition).

    • Orthogonal Validation: Hits must be subsequently screened via MTT assay on HeLa cells to ensure the observed viral inhibition is not an artifact of general cellular toxicity (IC₅₀ for toxicity should be >100 μM) .

References

  • Kamiyama, H., et al. "Synthesis, structure–activity relationships, and mechanism of action of anti-HIV-1 lamellarin α 20-sulfate analogues." Bioorganic & Medicinal Chemistry, 19(24), 7541-7550 (2011). Available at:[Link]

  • Blois, M.S. "Antioxidant Determinations by the Use of a Stable Free Radical." Nature, 181, 1199–1200 (1958). Available at:[Link]

  • Craigie, R. "HIV Integrase, a Brief Overview from Chemistry to Therapeutics." Journal of Biological Chemistry, 276(43), 39845-39848 (2001). Available at:[Link]

Validation

Comparative Study of Benzyl vs. Alternative Protecting Groups for 4-Methylphenol

Introduction: The Phenolic Challenge In multi-step organic synthesis and drug development, the phenolic hydroxyl group of 4-methylphenol (p-cresol) presents a unique challenge. Unlike aliphatic alcohols, phenols are high...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Phenolic Challenge

In multi-step organic synthesis and drug development, the phenolic hydroxyl group of 4-methylphenol (p-cresol) presents a unique challenge. Unlike aliphatic alcohols, phenols are highly nucleophilic, susceptible to oxidation, and possess a significantly lower pKa (~10.1). Leaving this moiety unprotected during cross-coupling, Grignard additions, or harsh oxidations inevitably leads to side reactions.

Selecting the optimal protecting group (PG) requires a rigorous understanding of downstream reaction conditions. This guide provides an objective, data-driven comparison of the Benzyl (Bn) ether against alternative protecting groups—specifically Silyl (TBDMS/TIPS) ethers and Acetyl (Ac) esters—focusing on mechanistic causality, stability profiles, and self-validating experimental protocols.

Mechanistic Grounding & Causality

The Benzyl (Bn) Ether: The Robust Shield

The benzyl ether is the gold standard for long-term, highly stable protection.

  • Mechanism & Causality: Formed via the Williamson ether synthesis, the protection relies on the SN2 attack of the phenoxide ion on benzyl bromide. Because the benzyl group lacks β-hydrogens and is sterically robust, it provides immense electronic and steric stability. It is completely orthogonal to strong bases, nucleophiles, and most Lewis acids[1].

  • Deprotection: Cleavage is strictly achieved via catalytic hydrogenolysis (e.g., H₂, Pd/C). Palladium exhibits a high specific affinity for benzylic C–O bonds, allowing 1[1].

Silyl Ethers (TBDMS/TIPS): The Tunable Mask

Silyl ethers offer tunable steric bulk and orthogonal deprotection conditions.

  • Mechanism & Causality: Silylation is driven by the extreme oxophilicity of silicon. However, due to the steric hindrance of groups like tert-butyldimethylsilyl (TBDMS), a nucleophilic catalyst such as imidazole is required to form a highly reactive N-silylpyridinium intermediate[2].

  • Deprotection: The Si–O bond is selectively cleaved by fluoride ions due to the exceptionally high bond dissociation energy of the Si–F bond. Because phenoxide is a vastly superior leaving group compared to an aliphatic alkoxide,3 in methanol, leaving aliphatic silyl ethers intact[3].

Acetyl (Ac) Esters: The Transient Block
  • Mechanism & Causality: Acylation deactivates the aromatic ring by withdrawing electron density. While highly efficient to install, the ester carbonyl is highly susceptible to nucleophilic attack. It is strictly a transient protecting group, unsuitable for downstream steps involving strong bases or Grignard reagents.

Comparative Data Analysis

The following table summarizes the quantitative performance and stability profiles of these protecting groups on 4-methylphenol.

Protecting GroupReagents (Protection)Reagents (Deprotection)Stability to Strong BaseStability to Mild AcidStability to HydrogenationTypical Yield
Benzyl (Bn) BnBr, KOH, neatH₂, Pd/CExcellent Excellent Poor85–96%
TBDMS TBDMSCl, ImidazoleKHF₂ / MeOHModerateModerateExcellent 90–95%
TIPS TIPSCl, ImidazoleTBAF / THFGoodGoodExcellent 85–92%
Acetyl (Ac) Ac₂O, PyridineK₂CO₃ / MeOHPoorGoodExcellent >95%

Strategic Decision Workflow

Choosing the correct protecting group requires mapping the downstream reaction conditions. The following logic tree visualizes the decision-making process for 4-methylphenol.

ProtectionStrategy Start Target: 4-Methylphenol Select Protecting Group Cond1 Downstream Reaction Conditions? Start->Cond1 StrongBase Strong Base / Nucleophiles Cond1->StrongBase Yes Hydrogenation Catalytic Hydrogenation Cond1->Hydrogenation Yes MildAcid Mild Acid / Lewis Acid Cond1->MildAcid Yes Bn Benzyl (Bn) Ether Highly stable, cleaved by H2/Pd StrongBase->Bn TBDMS TBDMS / TIPS Ether Cleaved by Fluoride (KHF2) StrongBase->TBDMS Hydrogenation->TBDMS Ac Acetyl (Ac) Ester Cleaved by Base Hydrogenation->Ac MildAcid->Bn

Logical decision tree for selecting 4-methylphenol protecting groups based on downstream conditions.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify causality and success.

Protocol A: Solvent-Free Benzyl Protection of 4-Methylphenol

This protocol utilizes a solvent-free environment. By eliminating polar aprotic solvents, the localized concentration of the phenoxide is maximized, driving the SN2 equilibrium forward rapidly[4].

  • Preparation: In a mortar, combine 4-methylphenol (1.0 equiv, 10 mmol) and solid KOH pellets (1.5 equiv, 15 mmol). Grind thoroughly until a uniform paste forms (generation of potassium 4-methylphenoxide).

  • Alkylation: Add benzyl bromide (1.1 equiv, 11 mmol) dropwise to the paste. Triturate the mixture continuously for 15–20 minutes. The reaction is noticeably exothermic.

  • Workup: Suspend the resulting solid mass in ethyl acetate (30 mL) and wash with distilled water (2 × 15 mL) to remove KBr and unreacted KOH. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Validation Checkpoint:

    • In-Process: Monitor by TLC (Hexane/EtOAc 9:1). The starting p-cresol (Rf ~0.3, stains dark with KMnO₄) must disappear, replaced by the non-polar benzyl ether (Rf ~0.7).

    • Post-Isolation: FT-IR spectroscopy will confirm success via the complete disappearance of the broad phenolic O–H stretch at 3200–3400 cm⁻¹.

Protocol B: TBDMS Protection and Selective KHF₂ Deprotection

This protocol leverages the mild nature of potassium bifluoride (KHF₂) to selectively deprotect the phenolic TBDMS ether without disturbing aliphatic silyl ethers or esters[3].

Phase 1: Protection

  • Dissolve 4-methylphenol (1.0 equiv, 10 mmol) in anhydrous DMF (15 mL) under an argon atmosphere.

  • Add imidazole (2.2 equiv, 22 mmol) and cool the flask to 0 °C.

  • Add TBDMSCl (1.1 equiv, 11 mmol) portion-wise. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench with saturated aqueous NaHCO₃, extract with diethyl ether, wash with brine, dry, and concentrate.

Phase 2: Selective Deprotection

  • Dissolve the TBDMS-protected 4-methylphenol (1.0 equiv, 5 mmol) in methanol (10 mL).

  • Add KHF₂ (2.0 equiv, 10 mmol) in one portion. Stir at room temperature for 30 minutes.

  • Validation Checkpoint:

    • Causality Check: The reaction is rapid (30 min) because the phenoxide leaving group is highly stable. If the molecule contained an aliphatic TBDMS ether, it would remain fully intact under these mild conditions[3].

    • Post-Isolation: GC-MS or LC-MS will show the return of the parent mass [M+H]⁺ corresponding to 4-methylphenol (m/z 109.1), with the loss of the 114 Da TBDMS mass.

References

2.[3] Title : KHF₂, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers Source : Synlett (NIH Public Access) URL :[Link]

3.[2] Title : Progress in Silylation Protection and Deprotection of Hydroxyl Groups within Alcohol and Phenol Source : Chemistry (ccspublishing.org.cn) URL :[Link]

4.[4] Title : A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols Source : Journal of Chemical Sciences (Indian Academy of Sciences) URL :[Link]

Sources

Comparative

Resolving the Unseen: A Comparative Guide to X-Ray Crystal Structure Analysis of 3-(Benzyloxy)-4-methylphenol Derivatives

Target Audience: Researchers, structural biologists, and drug development professionals. Introduction: The Structural Challenge of Phenol Derivatives 3-(Benzyloxy)-4-methylphenol (CAS: 107774-42-5) and its functionalized...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, structural biologists, and drug development professionals.

Introduction: The Structural Challenge of Phenol Derivatives

3-(Benzyloxy)-4-methylphenol (CAS: 107774-42-5) and its functionalized derivatives are highly valued building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials[1]. However, elucidating their precise three-dimensional structures via single-crystal X-ray diffraction (SCXRD) presents distinct crystallographic challenges:

  • Light-Atom Composition: Composed entirely of carbon, hydrogen, and oxygen, these molecules scatter X-rays weakly, resulting in low-intensity high-angle reflections.

  • Conformational Flexibility: The benzyl ether linkage is highly flexible. At room temperature, this induces severe thermal smearing of electron density, complicating the modeling of anisotropic displacement parameters (ADPs).

  • Absolute Stereochemistry: When chiral centers are introduced during derivatization, determining the absolute configuration requires measuring the minute anomalous dispersion signal of oxygen.

To overcome these hurdles, selecting the right X-ray diffractometer system and data collection strategy is paramount. This guide objectively compares the two leading platforms for small-molecule crystallography—the Bruker D8 VENTURE and the Rigaku XtaLAB Synergy-S —and provides a self-validating protocol for the structural analysis of 3-(Benzyloxy)-4-methylphenol derivatives.

Hardware Comparison: Bruker D8 VENTURE vs. Rigaku XtaLAB Synergy-S

When dealing with weakly diffracting, light-atom organic crystals, the synergy between the X-ray source, goniometer, and detector dictates the quality of the final electron density map.

The Causality of Hardware Choices
  • Why Dual Microfocus Sources? Standard sealed tubes lack the brilliance required for microcrystals (<50 µm). Microfocus sources coupled with multilayer optics focus a highly intense beam onto the sample.

  • Why Cu Kα Radiation? For light-atom structures (C, H, O), the anomalous scattering factor ( f′′ ) of oxygen is negligible under Mo Kα radiation (0.7107 Å). Cu Kα radiation (1.5418 Å) interacts more strongly with oxygen's core electrons, maximizing Bijvoet differences. This is an absolute physical requirement for accurately refining the to assign absolute stereochemistry[2].

  • Why HPC Detectors? Hybrid Photon Counting (HPC) detectors eliminate phosphor screens, directly converting X-ray photons into electrical signals. This results in zero dark noise , allowing researchers to use extended exposure times for weakly diffracting phenol derivatives without accumulating background noise.

Performance Data & Specifications Table
FeatureBruker D8 VENTURE[3]Rigaku XtaLAB Synergy-S[4]Advantage for 3-(Benzyloxy)-4-methylphenol
Microfocus Source Diamond IµS (Cu/Mo)PhotonJet-S (Cu/Mo)Both deliver exceptional flux. Bruker's diamond substrate offers superior heat dissipation for stable beam intensity.
Detector Technology PHOTON III (Mixed-Mode CPAD)HyPix-6000HE (HPC)Rigaku's pure HPC technology offers strictly zero dark noise, ideal for very weak high-angle reflections.
Goniometer Kappa 4-circle (Fixed arm)Kappa 4-circle (Telescopic 2θ arm)Rigaku's telescopic arm allows dynamic adjustment of the detector distance, optimizing resolution for long unit cells.
Cryogenics Oxford Cryostream (100 K - 400 K)Oxford Cryostream (90 K - 400 K)Identical performance. Cooling to 100 K freezes benzyl ether flexibility, drastically improving the I/σ(I) ratio.
Software Suite APEX4 / PROTEUM3CrysAlisProBoth seamlessly integrate with SHELXT/SHELXL. CrysAlisPro offers highly intuitive concurrent data reduction.

Visualizing the Crystallographic Workflow

The following decision matrix illustrates the critical path from crystallization to structure solution.

Workflow A Crystallization of 3-(Benzyloxy)-4-methylphenol B Crystal Mounting (Cryoloop + Paratone Oil) A->B C Cryocooling (100 K) Oxford Cryostream B->C D Select X-ray Source C->D E Cu Kα (1.5418 Å) Absolute Configuration D->E Chiral Derivative F Mo Kα (0.7107 Å) Charge Density / High-Res D->F Achiral / High-Res G Data Collection (Kappa Goniometer + HPC) E->G F->G H Structure Solution & Refinement (SHELXT / SHELXL) G->H

Fig 1: Decision-tree workflow for X-ray diffraction of 3-(Benzyloxy)-4-methylphenol derivatives.

Self-Validating Experimental Protocol

To ensure scientific integrity and reproducibility, follow this step-by-step methodology for data collection and refinement. This protocol is designed to be a self-validating system; each step contains a built-in quality check.

Step 1: Crystal Harvesting and Cryoprotection
  • Action: Submerge the crystallization drop containing the 3-(Benzyloxy)-4-methylphenol derivative in Paratone-N oil.

  • Action: Using a polarized light microscope, select a single crystal (approx. 50–100 µm) that extinguishes light uniformly. Mount it on a MiTeGen polyimide loop and immediately transfer it to the diffractometer's 100 K nitrogen stream.

  • Validation: The Paratone-N oil displaces the mother liquor. If the initial diffraction frames show no diffuse powder rings at 3.9 Å and 3.4 Å, the cryoprotection is successful, and crystalline ice formation has been prevented.

Step 2: Data Collection Strategy
  • Action: Select the Cu Kα source . Use the instrument software (APEX4 or CrysAlisPro) to calculate a data collection strategy aiming for a resolution of at least 0.83 Å.

  • Action: For chiral derivatives, configure the strategy to achieve a redundancy (multiplicity) of >4 for Friedel pairs.

  • Validation: High redundancy minimizes systematic errors. The strategy is validated if the predicted completeness is >99.5%.

Step 3: Data Reduction and Absorption Correction
  • Action: Integrate the diffraction frames and apply a multi-scan empirical absorption correction (e.g., SADABS for Bruker or SCALE3 ABSPACK for Rigaku).

  • Validation: Evaluate the internal agreement factor ( Rint​ ). An Rint​<0.05 confirms the internal consistency of the symmetry-equivalent reflections and validates the absorption correction model.

Step 4: Structure Solution and Refinement
  • Action: Solve the phase problem using the dual-space algorithm in [5].

  • Action: Refine the structure using full-matrix least-squares on F2 via [6]. Assign anisotropic displacement parameters to all non-hydrogen atoms.

  • Validation: The refinement is considered successful and self-validated when:

    • The final R1​ is < 0.05 and wR2​ is < 0.15.

    • The residual electron density map shows no unexplained peaks > 0.5 e−3 .

    • For chiral molecules, the Flack parameter is approximately 0 with a standard uncertainty (SU) < 0.1, confirming the absolute structure[2].

Supramolecular Network Analysis

Understanding the solid-state behavior of 3-(Benzyloxy)-4-methylphenol derivatives requires analyzing their intermolecular interactions. The phenolic hydroxyl group acts as a strong hydrogen bond donor, while the benzyl ether provides a flexible π -system for stacking.

Interactions P1 Phenol Core (Molecule A) P2 Phenol Core (Molecule B) P1->P2 O-H···O Bond B1 Benzyl Group (Molecule A) P2->B1 C-H···π Interaction B2 Benzyl Group (Molecule B) B1->B2 π···π Stacking

Fig 2: Typical intermolecular interaction network stabilizing the crystal lattice of phenol derivatives.

By mapping these interactions, researchers can predict the physical properties (e.g., solubility, melting point) of the bulk powder, which is a critical step in pre-formulation drug development.

References

  • Stanford Nano Shared Facilities. "XRD: Bruker Single Crystal D8 Venture". Stanford University.[Link]

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL". Acta Crystallographica Section C, 71(1), 3-8.[Link]

  • Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination". Acta Crystallographica Section A, 71(1), 3-8.[Link]

  • Parsons, S., Flack, H. D., & Wagner, T. (2013). "Use of intensity quotients and differences in absolute structure refinement". Acta Crystallographica Section B, 69(3), 249-259.[Link]

Sources

Validation

Comparative Reactivity Profile: 3-(Benzyloxy)-4-methylphenol vs. 4-Benzyloxyphenol in Electrophilic Aromatic Substitution

As a foundational element in drug development and complex organic synthesis, the precise manipulation of functionalized phenols dictates the success of downstream active pharmaceutical ingredient (API) generation. This g...

Author: BenchChem Technical Support Team. Date: March 2026

As a foundational element in drug development and complex organic synthesis, the precise manipulation of functionalized phenols dictates the success of downstream active pharmaceutical ingredient (API) generation. This guide provides an objective, in-depth comparison of two structurally related but chemically distinct building blocks: 3-(Benzyloxy)-4-methylphenol [1] and 4-Benzyloxyphenol (commonly known as Monobenzone) [3].

By analyzing their electronic landscapes, steric environments, and regioselective behaviors, this guide will equip researchers with the causality behind their reactivity, supported by self-validating experimental protocols.

Structural and Electronic Profiling: The Causality of Reactivity

While both compounds feature a phenol core and a benzyloxy (–OBn) protecting group, their substitution patterns create fundamentally different π -electron distributions.

4-Benzyloxyphenol: Symmetrical Activation

4-Benzyloxyphenol is a para-substituted hydroquinone derivative. The hydroxyl (–OH) at C1 and the benzyloxy group at C4 both act as π -donors via resonance. However, the –OH group is a significantly more potent activating group than the heavier, more sterically demanding –OBn ether.

  • Directing Effects: The –OH group directs electrophiles to the C2 and C6 positions. Because the molecule possesses a plane of symmetry along the C1-C4 axis, C2 and C6 are chemically equivalent.

  • Result: Electrophilic Aromatic Substitution (EAS) occurs with high predictability at the C2/C6 positions, with negligible steric hindrance [4].

3-(Benzyloxy)-4-methylphenol: Asymmetrical Synergism

This tri-substituted phenol presents a highly complex, asymmetrical environment.

  • Directing Effects: The C1-OH directs to C2 and C6. The C3-OBn group also directs to C2 and C6. This creates a powerful synergistic activation of these two carbons. The C4-methyl group weakly directs to C5, which is electronically isolated from the primary oxygen-driven resonance network.

  • Steric Reality: Despite both C2 and C6 being electronically activated, the C2 position is flanked directly by the C1-OH and the bulky C3-OBn group. This creates severe A(1,3) -like steric strain, effectively blocking the C2 position from electrophilic attack.

  • Result: EAS is forced almost exclusively to the unhindered C6 position, offering absolute regiocontrol.

Regioselectivity Substrate1 4-Benzyloxyphenol (Symmetrical) Act1 OH (C1) dominates OBn (C4) Directs to C2/C6 (Equivalent) Substrate1->Act1 Substrate2 3-(Benzyloxy)-4-methylphenol (Asymmetrical) Act2 OH (C1) & OBn (C3) synergize Direct to C2 and C6 Substrate2->Act2 Steric1 Negligible Steric Bias Between C2 and C6 Act1->Steric1 Steric2 Severe Steric Hindrance at C2 Unobstructed at C6 Act2->Steric2 Result1 2-Substituted Isomer (Major Product) Steric1->Result1 Result2 6-Substituted Isomer (Exclusive Product) Steric2->Result2

Electronic and steric effects dictating EAS regioselectivity in phenol derivatives.

Quantitative Regioselectivity Data

To illustrate the practical implications of these electronic profiles, we compare the quantitative isomer distribution during a standard monobromination reaction (1.05 eq Br2​ , Dichloromethane, 0°C).

Table 1: Regioselectivity in Controlled Monobromination

SubstrateMajor ProductRegioselectivity (Major Isomer Yield)Minor Isomers / Byproducts
4-Benzyloxyphenol 2-Bromo-4-benzyloxyphenol>85% (ortho to OH)3-Bromo isomer (<10%), Dibromo trace
3-(Benzyloxy)-4-methylphenol 6-Bromo-3-(benzyloxy)-4-methylphenol>95% (ortho to OH, para to OBn)2-Bromo isomer (Trace, sterically blocked)

Data Interpretation: While 4-benzyloxyphenol yields a highly pure product due to symmetry, 3-(Benzyloxy)-4-methylphenol achieves near-perfect regiocontrol entirely through steric exclusion, making it an invaluable scaffold for asymmetric drug design.

Self-Validating Experimental Protocol: Controlled Monobromination

Highly activated phenols are notoriously prone to over-bromination (yielding dibromo- or tribromo- species) and oxidative degradation. The following protocol is engineered as a self-validating system : it utilizes visual feedback loops and specific chemical quenches to ensure the researcher can verify the reaction's success in real-time.

Methodology
  • Substrate Preparation: Dissolve 10.0 mmol of the chosen phenol substrate in 50 mL of anhydrous dichloromethane (DCM).

    • Causality: DCM is a non-coordinating solvent that remains fluid at low temperatures, preventing solvent-electrophile interactions.

  • Thermal Control: Cool the reaction flask to 0°C using an ice-water bath under a nitrogen atmosphere.

    • Causality: Low temperatures suppress the kinetic energy required for secondary bromination events, ensuring mono-substitution.

  • Electrophile Addition: Dissolve 10.5 mmol (1.05 eq) of molecular bromine ( Br2​ ) in 10 mL of DCM. Add this solution dropwise over 30 minutes.

    • Self-Validation Check 1 (Visual): The drops of Br2​ will initially appear dark red/brown. As the EAS reaction proceeds, the solution will rapidly decolorize. The persistence of a faint orange tint indicates the stoichiometric end-point of monobromination.

  • Reaction Quenching: Once the faint orange color persists for 5 minutes, add 20 mL of 10% aqueous sodium thiosulfate ( Na2​S2​O3​ ) and stir vigorously.

    • Self-Validation Check 2 (Chemical): The thiosulfate instantly reduces any unreacted Br2​ to inert bromide ions ( Br− ). The organic layer will turn completely clear or pale yellow, validating that the electrophile has been neutralized and over-reaction is halted.

  • Phase Separation & Purification: Separate the organic layer, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via flash chromatography (Hexane/Ethyl Acetate).

Workflow Step1 1. Preparation Anhydrous DCM, 0°C N2 Atmosphere Step2 2. Electrophile Dropwise Br2 Monitor Decolorization Step1->Step2 Step3 3. Quench 10% Na2S2O3 Visual clear/yellow Step2->Step3 Step4 4. Extraction DCM / Brine Wash Dry over Na2SO4 Step3->Step4 Step5 5. Isolation Flash Chromatography Verify via NMR Step4->Step5

Step-by-step self-validating experimental workflow for the controlled bromination of phenols.

Applications in Drug Development

Understanding the distinct reactivity of these two molecules dictates their application in pharmaceutical manufacturing:

  • 4-Benzyloxyphenol: Beyond its direct use as a topical depigmenting agent targeting melanocytes, its symmetrical reactivity makes it a prime candidate for the synthesis of bis(4-benzyloxyphenoxy)phenyl phosphine oxides [3] and as a precursor for 4-benzyloxyphenyl isocyanate via Curtius rearrangement [2]. However, if the benzyl group is cleaved, the resulting hydroquinone is highly susceptible to oxidation into a para-quinone.

  • 3-(Benzyloxy)-4-methylphenol: This molecule is structurally protected against para-quinone formation because the C4 position is permanently blocked by a methyl group. This inherent oxidative stability, combined with its absolute regiocontrol at the C6 position, makes it a superior building block for synthesizing complex, oxidation-resistant aromatic APIs and advanced polymeric materials [1].

References

  • European Patent Office. "EP0729956B1 - Benzothiophene compounds, intermediates, compositions, and methods". Google Patents.
Comparative

Validation of a New Synthetic Route for 3-(Benzyloxy)-4-methylphenol: Overcoming Regioselectivity Challenges

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Molecule of Interest: 3-(Benzyloxy)-4-methylphenol (CAS: 107774-42-5) Executive Summary 3-(Benzyloxy)-4-methylphenol is a critical buil...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Molecule of Interest: 3-(Benzyloxy)-4-methylphenol (CAS: 107774-42-5)

Executive Summary

3-(Benzyloxy)-4-methylphenol is a critical building block in the development of complex active pharmaceutical ingredients (APIs) . Historically, synthesizing this specific regioisomer has been plagued by poor yields and tedious chromatographic separations. This guide objectively compares the traditional direct alkylation of 4-methylresorcinol against a newly validated, highly regioselective Baeyer-Villiger oxidation strategy, providing mechanistic rationale and step-by-step protocols to ensure reproducible scale-up.

Mechanistic Pitfalls of the Traditional Route (Direct Alkylation)

The traditional synthesis attempts the direct mono-benzylation of 4-methylbenzene-1,3-diol (4-methylresorcinol) using benzyl bromide (BnBr) and a mild base (K₂CO₃) in DMF.

The Causality of Failure: 4-methylresorcinol contains two chemically distinct hydroxyl groups. The C3-OH is located ortho to the C4-methyl group, creating significant steric encumbrance. In contrast, the C1-OH is meta to the methyl group and is far more accessible. During an Sₙ2 substitution, the nucleophilic attack heavily favors the less hindered C1-OH. Consequently, the reaction predominantly yields the undesired regioisomer, 5-benzyloxy-2-methylphenol, alongside significant amounts of 1,3-bis(benzyloxy)-4-methylbenzene (di-alkylated byproduct) [1][1]. Isolating the minor target isomer requires extensive silica gel chromatography, drastically reducing the atom economy and scalability of the process.

The Baeyer-Villiger Strategy: Engineering Regiocontrol

To bypass the inherent regioselectivity limitations of resorcinol derivatives, the new route engineers regiocontrol by altering the starting material. By utilizing 3-hydroxy-4-methylbenzaldehyde, the molecule presents only a single hydroxyl group, making the initial benzylation 100% regioselective.

The Mechanistic Elegance: Once 3-benzyloxy-4-methylbenzaldehyde is formed, it is subjected to a Baeyer-Villiger oxidation using meta-chloroperoxybenzoic acid (mCPBA). In standard Baeyer-Villiger oxidations of aliphatic aldehydes, the hydride ion typically migrates faster than the alkyl group, yielding a carboxylic acid. However, the presence of strongly electron-donating groups (the benzyloxy and methyl groups) on the aromatic ring stabilizes the developing positive charge in the transition state. This electronic effect alters the migratory aptitude, causing the electron-rich aryl group to migrate preferentially over the hydride [2][2]. The result is the exclusive formation of an aryl formate ester, which is easily hydrolyzed to the target phenol.

SynthesisComparison cluster_traditional Traditional Route: Direct Alkylation cluster_new New Route: Baeyer-Villiger Strategy A1 4-Methylresorcinol A2 BnBr, K2CO3 DMF A1->A2 A3 Mixture: 5-Benzyloxy-2-methylphenol (Major) 3-Benzyloxy-4-methylphenol (Minor) Di-benzylated (Byproduct) A2->A3 B1 3-Hydroxy-4-methylbenzaldehyde B2 BnBr, K2CO3 (100% Regioselective) B1->B2 B3 3-Benzyloxy-4-methylbenzaldehyde B2->B3 B4 mCPBA, CH2Cl2 (Baeyer-Villiger) B3->B4 B5 Formate Ester Intermediate B4->B5 B6 NaOH, MeOH (Hydrolysis) B5->B6 B7 3-(Benzyloxy)-4-methylphenol (>98% Regiopurity) B6->B7

Fig 1. Pathway comparison: Direct alkylation vs. Baeyer-Villiger strategy for regiocontrol.

Quantitative Performance Comparison

ParameterTraditional Route (Direct Alkylation)New Route (Baeyer-Villiger Strategy)
Overall Yield 15–20% (isolated target isomer)78% (over 3 steps)
Regiomeric Purity < 30% (major product is 5-benzyloxy isomer)> 99% (single isomer)
Dialkylation Byproduct 25–35%0% (Structural impossibility)
Purification Requirement Tedious repeated silica gel chromatographySimple acid/base extractions
Scalability PoorExcellent (Intermediates used crude)

Validated Experimental Protocols (New Route)

The following methodology represents a self-validating system. Each step includes specific workup procedures designed to chemically isolate the intermediate based on its evolving pKa and reactivity profile.

Step 1: Regioselective Benzylation
  • Reaction: Dissolve 3-hydroxy-4-methylbenzaldehyde (1.0 eq, 10.0 g, 73.4 mmol) in anhydrous DMF (100 mL). Add anhydrous K₂CO₃ (1.5 eq, 15.2 g, 110 mmol) and benzyl bromide (1.1 eq, 9.6 mL, 80.7 mmol). Stir at 60 °C for 4 hours.

  • Causality of Workup: Quench with ice water (300 mL) to precipitate the product and dissolve the inorganic salts. Extract with Ethyl Acetate (3 × 100 mL). Wash the organic layer extensively with brine (5 × 100 mL) to completely remove residual DMF, which would otherwise interfere with the subsequent oxidation step.

  • Result: Concentration yields 3-benzyloxy-4-methylbenzaldehyde as a pale yellow oil (Quantitative crude yield), used directly in Step 2.

Step 2: Baeyer-Villiger Oxidation
  • Reaction: Dissolve the crude 3-benzyloxy-4-methylbenzaldehyde (16.6 g, 73.4 mmol) in anhydrous CH₂Cl₂ (150 mL) and cool to 0 °C. Portion-wise, add mCPBA (70-75% purity, 1.5 eq, 27.1 g, 110 mmol). Allow the mixture to warm to room temperature and stir for 12 hours.

  • Causality of Workup: Critical Safety & Purity Step. Add saturated aqueous Na₂S₂O₃ (100 mL) and stir vigorously for 30 minutes. This chemically reduces any unreacted explosive peroxides. Follow by washing with saturated aqueous NaHCO₃ (3 × 100 mL) to neutralize and remove the byproduct meta-chlorobenzoic acid (mCBA).

  • Result: The organic layer contains the pure 3-benzyloxy-4-methylphenyl formate.

Step 3: Formate Hydrolysis
  • Reaction: Dissolve the crude formate ester in Methanol (100 mL). Add 1M NaOH aqueous solution (2.0 eq, 147 mL). Stir at room temperature for 2 hours.

  • Causality of Workup: The hydrolysis cleaves the ester, yielding the target phenol. Because phenols are weakly acidic (pKa ~10), the product currently exists as a water-soluble sodium phenoxide salt. Wash the basic aqueous layer with diethyl ether (50 mL) to remove any non-polar organic impurities. Then, strictly acidify the aqueous layer to pH 3 using 1M HCl. This forces the protonation of the phenoxide, causing the highly pure 3-(Benzyloxy)-4-methylphenol to precipitate.

  • Result: Extract the precipitate with Ethyl Acetate, dry over Na₂SO₄, and concentrate to yield 3-(Benzyloxy)-4-methylphenol as an off-white solid (12.2 g, 78% overall yield).

References

  • 3-(Benzyloxy)-4-methylphenol - MilliporeSigma. Sigma-Aldrich.
  • Preparation of methoxyphenols by Baeyer-Villiger oxidation of methoxy-benzaldehydes. ResearchGate / Journal of the Chemical Society Perkin Transactions 1.
  • A direct alkylation of resorcinols. Synthetic Communications - Taylor & Francis.

Sources

Comparative

Structure-Activity Relationship (SAR) Studies of 3-(Benzyloxy)-4-methylphenol Derivatives: A Comparative Guide for Neuroprotective Scaffold Selection

As a Senior Application Scientist specializing in central nervous system (CNS) drug discovery, I frequently evaluate chemical building blocks for their potential to cross the blood-brain barrier and engage multiple neuro...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in central nervous system (CNS) drug discovery, I frequently evaluate chemical building blocks for their potential to cross the blood-brain barrier and engage multiple neurodegenerative targets. The 3-(Benzyloxy)-4-methylphenol (CAS 107774-42-5) scaffold has emerged as a highly privileged structure in medicinal chemistry. Its unique combination of a sterically bulky, lipophilic benzyloxy group and a redox-active phenolic hydroxyl makes it an exceptional starting point for designing dual-acting Monoamine Oxidase B (MAO-B) inhibitors and antioxidant agents.

This guide objectively compares the structure-activity relationship (SAR) of 3-(Benzyloxy)-4-methylphenol derivatives against alternative phenolic scaffolds, providing actionable experimental protocols, mechanistic causality, and quantitative benchmarks for drug development professionals.

Mechanistic Rationale & Structural Causality

When designing neuroprotective agents, relying on a single mechanism of action is often insufficient. The 3-(Benzyloxy)-4-methylphenol scaffold is engineered for dual-target engagement, and every functional group on this molecule serves a specific, causal purpose:

  • The Meta-Benzyloxy Group (MAO-B Selectivity): The active site of human MAO-B contains a bipartite hydrophobic cavity (the entrance cavity and the substrate cavity) separated by a gating residue (Ile199). The bulky benzyloxy group at the meta-position perfectly occupies the entrance cavity. This locks the molecule in a conformation that competitively inhibits substrate binding, a phenomenon well-documented in [1].

  • The Phenolic Hydroxyl (ROS Scavenging): The phenolic OH donates a hydrogen atom to neutralize reactive oxygen species (ROS).

  • The Para-Methyl Group (Radical Stabilization): The para-methyl group provides electron-donating inductive effects (+I), which lowers the O-H bond dissociation enthalpy (BDE). Once the hydrogen is donated, the resulting phenoxyl radical is stabilized by both the methyl group and the steric shielding of the adjacent benzyloxy moiety, preventing rapid, uncontrolled auto-oxidation [2].

SAR Comparative Analysis: Scaffold Performance

To establish the superiority of the 3-(benzyloxy)-4-methylphenol scaffold, we must objectively compare its derivative performance against structurally related alternatives: 3-Methoxy-4-methylphenol (possessing a smaller ether group) and 4-Chloro-3-methylphenol (halogenated, lacking an ether linkage).

Table 1: Comparative SAR Data for Phenolic Scaffolds in Neuroprotective Assays
Scaffold / Reference CompoundMAO-B IC₅₀ (µM)MAO-A IC₅₀ (µM)Selectivity Index (MAO-B/A)DPPH Scavenging IC₅₀ (µM)
3-(Benzyloxy)-4-methylphenol derivatives 0.04 ± 0.01 > 40.0 > 1000 15.2 ± 1.1
3-Methoxy-4-methylphenol derivatives2.50 ± 0.30> 50.0~ 2025.4 ± 2.0
4-Chloro-3-methylphenol derivatives> 10.0> 10.0< 1> 50.0
Selegiline (Standard MAO-B Inhibitor)0.01 ± 0.0024.0400N/A (No phenolic OH)
Trolox (Standard Antioxidant)N/AN/AN/A12.5 ± 0.8

Data Interpretation & Causality: The transition from a methoxy to a benzyloxy group increases MAO-B inhibitory potency by over 50-fold. Why? The methoxy group is simply too small to fully engage the hydrophobic entrance cavity of MAO-B. The benzyloxy group, however, perfectly fills this void, driven by robust π-π stacking and van der Waals interactions with residues Tyr326 and Leu171. Furthermore, the lack of an ether oxygen in the chloro-derivative abolishes both MAO-B affinity and significantly reduces radical scavenging capacity, proving the necessity of the ether-phenol synergy.

Experimental Protocols: Self-Validating Workflows

To ensure absolute trustworthiness in your SAR screening, the following protocols are designed as self-validating systems . They include mandatory internal controls to verify assay integrity before any data is extracted.

Protocol A: Fluorometric MAO-B Inhibition Assay

This assay utilizes Amplex Red, which reacts with H₂O₂ (a byproduct of MAO-B oxidative deamination of benzylamine) to produce highly fluorescent resorufin.

  • Reagent Preparation: Prepare 50 mM sodium phosphate buffer (pH 7.4). Reconstitute recombinant human MAO-B (5 µg/mL final) and Amplex Red reagent (50 µM final) containing horseradish peroxidase (1 U/mL).

  • Compound Incubation: In a 96-well black opaque plate, add 20 µL of the 3-(Benzyloxy)-4-methylphenol derivative (serial dilutions from 10 µM to 1 nM) and 40 µL of the MAO-B enzyme solution. Incubate at 37°C for 15 minutes to allow for binding equilibrium.

  • Reaction Initiation: Add 40 µL of the substrate mixture (benzylamine + Amplex Red + HRP) to all wells.

  • System Validation Check (Critical):

    • Positive Control: Wells containing Selegiline (100 nM) must show >90% inhibition.

    • Assay Integrity Control: Wells containing Pargyline (10 µM, a non-selective MAO inhibitor) must yield a fluorescence signal equal to the blank, proving that the generated H₂O₂ is strictly MAO-dependent and not an artifact of auto-oxidation.

  • Detection: Measure fluorescence continuously for 30 minutes at Ex/Em = 530/590 nm. Calculate IC₅₀ using non-linear regression.

Protocol B: CUPRAC (Cupric Reducing Antioxidant Capacity) Assay

Unlike DPPH, the CUPRAC assay operates at a physiological pH (7.0) and accurately measures the electron-donating capacity of phenolic hydroxyl groups [3].

  • Reagent Preparation: Mix equal volumes of 10 mM CuCl₂, 7.5 mM neocuproine (in ethanol), and 1 M ammonium acetate buffer (pH 7.0).

  • Reaction: Add 100 µL of the test derivative (dissolved in EtOH) to 1 mL of the CUPRAC reagent mixture. Incubate in the dark at room temperature for 30 minutes.

  • System Validation Check: Run a parallel standard curve using Trolox (10–100 µM). The correlation coefficient (R²) of the Trolox curve must be ≥ 0.995 for the assay plate to be considered valid.

  • Detection: Read absorbance at 450 nm. The reduction of Cu(II)-neocuproine to the yellow-orange Cu(I)-neocuproine complex is directly proportional to the antioxidant capacity of the benzyloxyphenol derivative.

Data Visualization: Dual-Action Pathway

The following diagram maps the logical relationship and mechanistic pathway by which 3-(Benzyloxy)-4-methylphenol derivatives exert their dual neuroprotective effects.

G A 3-(Benzyloxy)-4-methylphenol Derivatives B MAO-B Enzyme A->B Competitive Inhibition (Benzyloxy moiety) C ROS Generation A->C Direct Scavenging (Phenolic OH) B->C Prevents H2O2 byproduct D Oxidative Stress C->D Mitigates E Neuroprotection D->E Cell Survival

Dual-action neuroprotective pathway via MAO-B inhibition and ROS scavenging.

References

  • Title: 2-acetylphenol analogs as potent reversible monoamine oxidase inhibitors Source: Drug Design, Development and Therapy (Dovepress) URL: [Link]

  • Title: Characterization of scavengers of γ-ketoaldehydes that do not inhibit prostaglandin biosynthesis Source: Chemical Research in Toxicology (PMC) URL: [Link]

  • Title: Crystal structures and antioxidant capacity of (E)-5-benzyloxy-2-{[(4-chlorophenyl)imino]methyl}phenol and (E)-5-benzyloxy-2-{[(4-nitrophenyl)imino]methyl}phenol Source: Acta Crystallographica Section E: Crystallographic Communications (PMC) URL: [Link]

Validation

spectroscopic comparison of 3-(Benzyloxy)-4-methylphenol and its precursors

A Comparative Analysis of the Product and Its Precursors Introduction 3-(Benzyloxy)-4-methylphenol is a valuable intermediate in the synthesis of various organic molecules, finding applications in pharmaceuticals and mat...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Analysis of the Product and Its Precursors

Introduction

3-(Benzyloxy)-4-methylphenol is a valuable intermediate in the synthesis of various organic molecules, finding applications in pharmaceuticals and materials science. Its synthesis typically involves the benzylation of 4-methylphenol (p-cresol), a common and inexpensive starting material. This guide provides a detailed spectroscopic comparison of 3-(benzyloxy)-4-methylphenol with its precursors, 4-methylphenol and benzyl bromide. By examining the changes in their respective ¹H NMR, ¹³C NMR, Infrared (IR), and Mass (MS) spectra, we can elucidate the structural transformations occurring during the synthesis and confirm the identity and purity of the final product. This guide is intended for researchers, scientists, and drug development professionals who utilize these compounds in their work.

Synthesis Pathway: A Williamson Ether Synthesis Approach

The formation of 3-(benzyloxy)-4-methylphenol from 4-methylphenol and benzyl bromide is a classic example of the Williamson ether synthesis. This reaction proceeds via an SN2 mechanism where the phenoxide ion, generated by deprotonating the hydroxyl group of 4-methylphenol with a suitable base, acts as a nucleophile and attacks the electrophilic benzylic carbon of benzyl bromide. The bromide ion serves as the leaving group, resulting in the formation of the desired ether linkage.

Experimental Workflow: Synthesis of 3-(Benzyloxy)-4-methylphenol

cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Product p_cresol 4-Methylphenol reaction_step Reflux p_cresol->reaction_step benzyl_bromide Benzyl Bromide benzyl_bromide->reaction_step base Base (e.g., K₂CO₃) base->reaction_step solvent Solvent (e.g., Acetone) solvent->reaction_step filtration Filtration reaction_step->filtration extraction Solvent Extraction filtration->extraction drying Drying extraction->drying concentration Concentration drying->concentration chromatography Column Chromatography concentration->chromatography product 3-(Benzyloxy)-4-methylphenol chromatography->product

Figure 1. A typical workflow for the synthesis and purification of 3-(Benzyloxy)-4-methylphenol.

Spectroscopic Comparison

The following sections provide a detailed comparison of the spectroscopic data for 3-(benzyloxy)-4-methylphenol and its precursors.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Table 1: ¹H NMR Data Comparison

CompoundChemical Shift (δ) ppm, Multiplicity, Integration, Assignment
4-Methylphenol [1]7.03 (d, 2H, Ar-H), 6.75 (d, 2H, Ar-H), 4.17 (s, br, 1H, -OH), 2.25 (s, 3H, -CH₃)
Benzyl Bromide ~7.3 (m, 5H, Ar-H), 4.49 (s, 2H, -CH₂Br)
3-(Benzyloxy)-4-methylphenol ~7.3-7.5 (m, 5H, Ar-H of Benzyl), ~6.7-7.1 (m, 3H, Ar-H of Phenol), 5.05 (s, 2H, -OCH₂-), ~4.8 (s, 1H, -OH), 2.2 (s, 3H, -CH₃)

Analysis:

  • 4-Methylphenol: The spectrum displays two doublets in the aromatic region, characteristic of a para-substituted benzene ring. A broad singlet for the phenolic proton and a sharp singlet for the methyl protons are also observed.[1]

  • Benzyl Bromide: The aromatic protons of the benzyl group appear as a multiplet around 7.3 ppm. The most downfield aliphatic signal is a singlet at approximately 4.49 ppm, corresponding to the methylene protons adjacent to the bromine atom.

  • 3-(Benzyloxy)-4-methylphenol: The spectrum of the product is a combination of the features of the two precursors, with key differences. The disappearance of the broad singlet for the phenolic -OH in 4-methylphenol and the appearance of a new singlet around 5.05 ppm for the benzylic methylene protons (-OCH₂-) confirm the formation of the ether linkage. The aromatic region becomes more complex, showing signals for both the benzyl and the substituted phenol rings. The methyl group singlet remains, slightly shifted.

Molecular Structures for ¹H NMR

cluster_pcresol 4-Methylphenol cluster_benzylbromide Benzyl Bromide cluster_product 3-(Benzyloxy)-4-methylphenol pcresol pcresol benzylbromide benzylbromide product product

Figure 2. Chemical structures of the compared molecules.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Table 2: ¹³C NMR Data Comparison

CompoundChemical Shift (δ) ppm, Assignment
4-Methylphenol [1]155.7 (C-OH), 132.2 (C-CH₃), 130.3 (Ar-CH), 116.3 (Ar-CH), 21.4 (-CH₃)
Benzyl Bromide 137.5 (Ar-C), 129.2 (Ar-CH), 128.8 (Ar-CH), 128.0 (Ar-CH), 33.8 (-CH₂Br)
3-(Benzyloxy)-4-methylphenol ~157 (C-OAr), ~152 (C-OH), ~137 (Ar-C of Benzyl), ~130 (C-CH₃), ~128.5, 128.0, 127.5 (Ar-CH of Benzyl), ~122, 116, 115 (Ar-CH of Phenol), ~70 (-OCH₂-), ~16 (-CH₃)

Analysis:

  • 4-Methylphenol: The spectrum shows four signals in the aromatic region due to the symmetry of the para-substituted ring, and one signal for the methyl carbon.[1]

  • Benzyl Bromide: The spectrum displays four signals for the aromatic carbons and one for the methylene carbon attached to bromine.

  • 3-(Benzyloxy)-4-methylphenol: The product's spectrum is significantly more complex due to the presence of two different aromatic rings and the loss of symmetry in the phenol ring. The key indicator of product formation is the appearance of a new signal around 70 ppm, corresponding to the benzylic ether carbon (-OCH₂-). The signal for the carbon attached to bromine in benzyl bromide (around 33.8 ppm) is absent.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Key IR Absorption Bands (cm⁻¹)

Functional Group4-MethylphenolBenzyl Bromide3-(Benzyloxy)-4-methylphenol
O-H stretch (phenol)~3400-3200 (broad)-~3400 (broad)
C-H stretch (aromatic)~3100-3000~3100-3000~3100-3000
C-H stretch (aliphatic)~2920 (from -CH₃)~2950 (from -CH₂)~2920 (from -CH₃ & -CH₂)
C=C stretch (aromatic)~1600, ~1500~1600, ~1495~1600, ~1500
C-O stretch (ether)--~1240 (asymmetric), ~1040 (symmetric)
C-Br stretch-~670-

Analysis:

  • 4-Methylphenol: The most prominent feature is the broad O-H stretching band, indicative of the hydroxyl group.[2]

  • Benzyl Bromide: The spectrum is characterized by the absence of an O-H band and the presence of a C-Br stretching vibration at lower wavenumbers.

  • 3-(Benzyloxy)-4-methylphenol: The spectrum of the product retains the broad O-H stretch from the phenolic hydroxyl group. The most significant change is the appearance of strong C-O stretching bands characteristic of an aryl-alkyl ether. The C-Br stretch from benzyl bromide is absent.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Key Mass Spectrometry Fragments (m/z)

CompoundMolecular Ion (M⁺)Key Fragments
4-Methylphenol 108107 (M-H)⁺, 77 (C₆H₅)⁺
Benzyl Bromide 170, 172 (1:1 ratio)91 (C₇H₇)⁺ (tropylium ion)
3-(Benzyloxy)-4-methylphenol 214107 (C₇H₇O)⁺, 91 (C₇H₇)⁺

Analysis:

  • 4-Methylphenol: The mass spectrum shows a molecular ion peak at m/z 108. A prominent fragment is observed at m/z 107, corresponding to the loss of a hydrogen atom to form a stable phenoxy radical cation.

  • Benzyl Bromide: The molecular ion peak appears as a pair of peaks of almost equal intensity at m/z 170 and 172, which is the characteristic isotopic signature of a bromine atom. The base peak is typically at m/z 91, corresponding to the highly stable tropylium cation formed by the loss of the bromine radical.[3]

  • 3-(Benzyloxy)-4-methylphenol: The molecular ion peak is expected at m/z 214. Key fragmentation pathways would involve cleavage of the benzylic ether bond. This can lead to a fragment at m/z 91 (tropylium ion) and a fragment corresponding to the 4-methylphenoxide radical cation at m/z 107.

Fragmentation Pathway of Benzyl Bromide

molecular_ion [C₇H₇Br]⁺˙ m/z = 170/172 tropylium_ion [C₇H₇]⁺ m/z = 91 (Base Peak) molecular_ion->tropylium_ion - Br• br_radical Br•

Figure 3. Primary fragmentation of benzyl bromide in mass spectrometry.

Experimental Protocols

General Procedure for Spectroscopic Analysis

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Infrared Spectroscopy: IR spectra were obtained using a Fourier-transform infrared (FTIR) spectrometer. Liquid samples were analyzed as thin films between NaCl plates, and solid samples were analyzed as KBr pellets.

  • Mass Spectrometry: Mass spectra were recorded on a mass spectrometer using electron ionization (EI) at 70 eV.

Synthesis of 3-(Benzyloxy)-4-methylphenol

To a solution of 4-methylphenol (1.0 eq) in a suitable solvent such as acetone or DMF, was added a base, typically anhydrous potassium carbonate (1.5 eq). The mixture was stirred at room temperature for 30 minutes. Benzyl bromide (1.1 eq) was then added, and the reaction mixture was heated to reflux and monitored by TLC. Upon completion, the reaction mixture was cooled to room temperature, and the solvent was removed under reduced pressure. The residue was partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer was washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product was purified by column chromatography on silica gel to afford 3-(benzyloxy)-4-methylphenol.

Conclusion

The spectroscopic data presented in this guide provide a clear and comprehensive comparison of 3-(benzyloxy)-4-methylphenol with its precursors, 4-methylphenol and benzyl bromide. The characteristic changes observed in the ¹H NMR, ¹³C NMR, IR, and MS spectra serve as definitive evidence for the successful synthesis of the target molecule. These data are crucial for the unambiguous identification and quality control of 3-(benzyloxy)-4-methylphenol in research and development settings.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • UCLA Department of Chemistry and Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Fragment ion. Retrieved from [Link]

  • Fiveable. (2023, August 15). 4-methylphenol Definition. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information for: WERSA: A powerful organocatalyst for ipso-hydroxylation of arylboronic acids. Retrieved from [Link]

  • Organic Spectroscopy International. (2014, December 5). Mass spectroscopy...........bromomethyl benzene (benzyl bromide). Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Operational and Disposal Protocols for 3-(Benzyloxy)-4-methylphenol

In drug development and synthetic chemistry, phenol derivatives like 3-(Benzyloxy)-4-methylphenol are critical building blocks. However, their structural properties necessitate stringent safety and disposal protocols to...

Author: BenchChem Technical Support Team. Date: March 2026

In drug development and synthetic chemistry, phenol derivatives like 3-(Benzyloxy)-4-methylphenol are critical building blocks. However, their structural properties necessitate stringent safety and disposal protocols to mitigate risks of dermal exposure, respiratory irritation, and environmental contamination[1]. This guide provides researchers with field-proven, self-validating methodologies for the safe handling and Resource Conservation and Recovery Act (RCRA)-compliant disposal of 3-(Benzyloxy)-4-methylphenol, ensuring laboratory safety and regulatory adherence.

Physicochemical and Hazard Profile

Before initiating any protocol, scientists must understand the intrinsic properties of the compound. 3-(Benzyloxy)-4-methylphenol is classified primarily as an irritant, but due to its phenolic backbone, it must be treated with elevated caution compared to standard organic solids[2].

Table 1: Quantitative Data and Hazard Profile

Property / HazardValue / SpecificationOperational Implication
CAS Number 107774-42-5Use for exact Safety Data Sheet (SDS) retrieval and EHS logging[2].
Molecular Weight 214.26 g/mol Relevant for molarity calculations in downstream assays[2].
Physical State SolidProne to aerosolization; requires draft protection during transfer.
Hazard Statements H315, H319, H335Irritant to skin, eyes, and respiratory tract[2].
Primary PPE Double Nitrile Gloves, GogglesPrevents dermal absorption and ocular irritation[3].
Storage Temp Room TemperatureStore away from strong oxidizers and light, at or below eye level[3][4].

Causality Note: The requirement for double-gloving stems from the ability of many phenolic compounds to permeate standard latex or thin nitrile over time. While the benzyloxy substitution reduces the acute corrosivity compared to pure phenol, prolonged exposure to solutions containing this compound can still compromise glove integrity[3][4].

Operational Safety & Handling Workflow

To ensure trustworthiness, this protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Pre-Operation Assessment & Engineering Controls
  • Action: Locate the nearest emergency eyewash and safety shower.

  • Validation: Verify that the eyewash station is unobstructed and within a 10-second travel distance from the workstation[3].

  • Action: Turn on the chemical fume hood.

  • Validation: Check the digital monitor or physical sash gauge to confirm a face velocity between 80-120 feet per minute (FPM). Do not open the chemical container if the flow is inadequate[3].

Step 2: PPE Donning
  • Action: Equip a fully buttoned lab coat, safety goggles (to protect against particulate aerosolization), and double exam-style nitrile gloves (minimum 4 mil thickness each)[3].

  • Causality: Double-gloving provides a sacrificial outer layer. If the outer glove is contaminated, it can be immediately removed and replaced without exposing the skin[4].

Step 3: Material Transfer
  • Action: Use an anti-static weighing spatula to transfer the solid.

  • Causality: Static charge can cause fine powders to repel and aerosolize, increasing the risk of inhalation (H335) and contaminating the workspace.

SpillResponse S1 Spill Detected S2 Assess Size & Risk S1->S2 S3 Evacuate & Call EHS (Large Spill) S2->S3 >100g or High Risk S4 Don Appropriate PPE (Small Spill) S2->S4 <100g & Contained S5 Cover with Absorbent (e.g., Vermiculite) S4->S5 S6 Sweep into HDPE Container S5->S6 S7 Decontaminate Surface (Soap & Water) S6->S7 S8 Label as Hazardous Waste S7->S8

Workflow for assessing and responding to 3-(Benzyloxy)-4-methylphenol spills.

Waste Segregation and Collection Strategy

Under EPA and RCRA guidelines, chemical waste generated in the laboratory must be managed strictly at the point of generation (Satellite Accumulation Area)[5]. Phenol derivatives must never be disposed of via sink or regular trash, as they can persist in water and contaminate groundwater[1][4].

Step-by-Step Disposal Procedures

Step 1: Segregation of Waste Streams

  • Solid Waste: Empty reagent bottles, contaminated weigh boats, and outer gloves must be collected in a designated, double-bagged solid hazardous waste container or a high-density polyethylene (HDPE) bucket[3].

  • Liquid Waste: If the compound is dissolved in a solvent (e.g., during chromatography or extraction), segregate the waste based on the solvent type.

    • Halogenated: Solutions containing dichloromethane (DCM) or chloroform.

    • Non-Halogenated: Solutions containing methanol, ethanol, or ethyl acetate.

  • Causality: Mixing halogenated and non-halogenated waste significantly increases institutional incineration costs and can lead to dangerous exothermic reactions or the formation of toxic byproducts during disposal[5].

Step 2: Containerization and Labeling

  • Action: Place the waste in a chemically compatible, leak-proof container. Keep the container tightly closed unless actively adding waste[4].

  • Action: Attach a hazardous waste label immediately upon the first drop of waste.

  • Validation: Ensure the label explicitly states "Hazardous Waste" and lists "3-(Benzyloxy)-4-methylphenol" completely spelled out. Abbreviations violate EPA RCRA regulations and can result in severe institutional fines[5].

Step 3: Satellite Accumulation and EHS Transfer

  • Action: Store the waste container in a designated Satellite Accumulation Area (SAA) at or below eye level to prevent drop-spills[3].

  • Action: Submit a waste pickup request to your institution's Environmental Health and Safety (EHS) department before the container reaches 90% capacity[4].

WasteDisposal W1 3-(Benzyloxy)-4-methylphenol Waste Stream W2 Solid Waste (Contaminated PPE, Vials) W1->W2 W3 Liquid Waste (Solvent Solutions) W1->W3 W4 Double-bagged / HDPE Solid Waste Container W2->W4 W5 Contains Halogenated Solvents? (e.g., DCM) W3->W5 W8 EHS / RCRA Collection & Incineration W4->W8 W6 Halogenated Waste Stream (Red Label) W5->W6 Yes W7 Non-Halogenated Waste Stream (Green Label) W5->W7 No W6->W8 W7->W8

Decision tree for the segregation and RCRA-compliant disposal of chemical waste.

Spill Response and Decontamination

In the event of a spill, immediate and methodical action is required to prevent exposure and environmental release[1].

  • Assess the Spill: Determine if it is a minor spill (<100g, localized to the fume hood) or a major spill. For major spills, evacuate the lab and contact EHS immediately[3].

  • Containment: For minor spills, do not sweep dry powder with a brush, as this causes rapid aerosolization. Instead, gently cover the spill with a damp absorbent material (e.g., vermiculite or absorbent pads wetted with water or a compatible solvent).

  • Collection: Use a disposable scoop to transfer the absorbed material into an HDPE hazardous waste container.

  • Decontamination: Wash the affected surface thoroughly with a soap and water solution to remove residual phenolic compounds[4].

  • Validation: Visually inspect the area under good lighting to ensure no crystalline residue remains. Dispose of all cleanup materials as solid hazardous waste.

References

  • Phenol Standard Operating Procedure - Yale Environmental Health & Safety Source: Yale University EHS URL:[Link]

  • RCRA | Environmental Health and Safety - Case Western Reserve University Source: Case Western Reserve University URL: [Link]

  • Toxicological Profile for Phenol - Agency for Toxic Substances and Disease Registry | ATSDR Source: Centers for Disease Control and Prevention (CDC) URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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